H2N-PEG2-CH2COOH
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRGYVESPRHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139729-28-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(carboxymethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139729-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10327018 | |
| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134978-97-5 | |
| Record name | (2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134978975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Amino-3,6-dioxaoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V919MKW0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to H2N-PEG2-CH2COOH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H2N-PEG2-CH2COOH, also known as 8-Amino-3,6-dioxaoctanoic acid or Amino-PEG2-acetic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[][2] Its structure incorporates a primary amine group, a terminal carboxylic acid, and a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[][3] This unique combination of features allows for the covalent linkage of diverse molecules, such as proteins, peptides, antibodies, and small molecule drugs, thereby enabling the creation of complex and functional biomolecular conjugates.[][4] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and key applications, complete with experimental insights.
Chemical Properties and Structure
The fundamental characteristics of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.
Quantitative Data Summary
The physical and chemical properties of this compound are presented in Table 1 for easy reference.
| Property | Value | References |
| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid | [] |
| Synonyms | Amino-PEG2-acetic acid, 8-Amino-3,6-dioxaoctanoic acid, AEEA | [][2][5] |
| CAS Number | 134978-97-5 | [6][7][8] |
| Molecular Formula | C6H13NO4 | [6][7][8] |
| Molecular Weight | 163.17 g/mol | [6][7][8] |
| Appearance | White to off-white solid/powder | [][5] |
| Melting Point | 124.0 - 128.0 °C | [][5] |
| Boiling Point | 323.8 ± 22.0 °C at 760 mmHg (Predicted) | [][5] |
| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [][5] |
| Purity | ≥95% | [] |
| Storage | Store at -20°C under an inert atmosphere | [][5] |
| SMILES | C(COCCOCC(=O)O)N | [][6] |
| InChI Key | RUVRGYVESPRHSZ-UHFFFAOYSA-N | [][3] |
Chemical Structure
This compound is a bifunctional molecule featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a flexible, hydrophilic diethylene glycol spacer. This structure is fundamental to its utility as a crosslinker.
Caption: 2D structure of this compound.
Reactivity and Applications
The dual functionality of this compound is the cornerstone of its utility. The primary amine and the carboxylic acid can participate in various coupling reactions, typically orthogonally, to link two different molecules.
-
Amino Group Reactivity : The primary amine is nucleophilic and readily reacts with activated esters (like NHS esters), isothiocyanates, and aldehydes/ketones (via reductive amination).[][5]
-
Carboxylic Acid Reactivity : The terminal carboxylic acid can be activated to form a reactive ester, most commonly using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance stability and efficiency.[][9] This activated ester then efficiently reacts with primary amines to form a stable amide bond.[][5]
This heterobifunctional nature makes it an ideal linker in several advanced applications:
-
PROTACs : It is a commonly used PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][10] PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[10]
-
Antibody-Drug Conjugates (ADCs) : The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of ADCs.[4] The linker connects a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.[4]
-
Peptide Synthesis and Modification : It can be incorporated into peptides to add a flexible, hydrophilic spacer or to provide a point of attachment for other molecules.[5]
-
Surface Modification : It is used to modify surfaces of materials like nanoparticles to improve biocompatibility and provide functional handles for attaching biomolecules.
Experimental Protocols and Methodologies
General Synthesis Route
This compound is typically synthesized from commercially available starting materials. While several specific routes exist, a common strategy involves the conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol.[][11] The synthesis involves multiple steps, including the introduction of a protected amine (or an azide (B81097) as a precursor) and subsequent oxidation of the terminal alcohol to a carboxylic acid.[11][12]
The diagram below illustrates a generalized synthetic pathway.
Caption: Generalized synthesis workflow for this compound.
Detailed Methodological Steps (Illustrative Example):
A common synthesis strategy involves the following sequence[11][12]:
-
Azidation : 2-[2-(2-chloroethoxy)ethoxy]-ethanol is reacted with sodium azide (NaN₃) in a solvent like DMF to convert the chloride to an azide.
-
Reduction : The resulting azide is then reduced to a primary amine. This can be achieved through various methods, such as reaction with triphenylphosphine (B44618) (Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation.
-
Oxidation : The primary alcohol group of the amino alcohol intermediate is oxidized to a carboxylic acid using an oxidizing agent like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under mildly basic conditions. This yields the final product, 2-(2-(2-aminoethoxy)ethoxy)acetic acid.
Protocol for Protein Bioconjugation
This protocol describes a general method for conjugating a molecule containing a primary amine (Molecule-NH₂) to a protein using this compound as the linker.
Step 1: Activation of the Linker's Carboxylic Acid
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester activated linker.
Step 2: Conjugation to the Target Protein
-
Prepare the target protein in a suitable amine-free buffer at a slightly alkaline pH (typically pH 7.5-8.5), such as phosphate-buffered saline (PBS).
-
Add the activated this compound-NHS ester solution dropwise to the protein solution. A molar excess of the linker (e.g., 10-20 fold) is typically used, but this should be optimized for the specific protein.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS-ester.
Step 3: Conjugation of the Second Molecule (Molecule-NH₂)
-
The protein is now functionalized with the linker, exposing a terminal primary amine. Purify the protein-linker conjugate using dialysis or size-exclusion chromatography to remove excess linker and quenching reagents.
-
Activate the second molecule (if it has a carboxyl group) using the EDC/NHS chemistry described in Step 1.
-
React the activated second molecule with the purified protein-linker conjugate under similar buffer and reaction conditions as in Step 2.
Step 4: Purification and Analysis
-
Purify the final protein-molecule conjugate using appropriate chromatography techniques (e.g., SEC, affinity chromatography).
-
Analyze the final product using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the conjugation ratio.
Caption: Workflow for a typical two-step bioconjugation reaction.
Conclusion
This compound is a versatile and valuable tool in modern biotechnology and drug development. Its well-defined structure, heterobifunctional reactivity, and the inclusion of a hydrophilic PEG spacer provide researchers with a robust linker for creating sophisticated bioconjugates. From developing next-generation ADCs and PROTACs to functionalizing surfaces and synthesizing complex peptides, the applications of this linker are extensive and continue to expand. A thorough understanding of its chemical properties and reaction methodologies is crucial for its successful implementation in research and development.
References
- 2. NH2-PEG2-CH2COOH, 134978-97-5, Amine-PEG2-CH2COOH - Biopharma PEG [biochempeg.com]
- 3. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 4. purepeg.com [purepeg.com]
- 5. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]
- 6. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | FA139041 [biosynth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemscene.com [chemscene.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide to the Synthesis and Purification of H2N-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (H2N-PEG2-CH2COOH), a valuable bifunctional linker commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical pathways, experimental protocols, and purification methodologies, presenting quantitative data in a clear, tabular format for easy comparison.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process involving the preparation of a Boc-protected intermediate, followed by deprotection of the amine group. This strategy ensures selective reactions and high purity of the final product.
The overall synthetic pathway can be visualized as follows:
An In-depth Technical Guide to Amino-PEG2-Acetic Acid: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG2-Acetic acid is a heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and therapeutic development. Its structure, featuring a primary amine and a terminal carboxylic acid separated by a two-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for covalently linking molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Properties and Specifications
Amino-PEG2-Acetic acid is a discrete PEG (dPEG®) reagent, meaning it has a defined molecular weight and spacer length, ensuring uniformity in conjugation applications.[1] Its key characteristics are summarized below.
| Property | Value | References |
| Chemical Formula | C6H13NO4 | [][3] |
| Molecular Weight | 163.17 g/mol | [][3] |
| Purity | ≥95% | [1][] |
| Appearance | White to off-white crystalline powder or solid | [][5] |
| Melting Point | 124.0 to 128.0 °C | [][] |
| Boiling Point | 323.8 ± 22.0 °C (Predicted) | [][] |
| Density | 1.177 ± 0.06 g/cm³ | [] |
| Solubility | Slightly soluble in DMSO and Methanol | [][] |
| Storage Conditions | Store at -20°C, keep in a dry place, and avoid sunlight | [1][] |
Applications in Bioconjugation
The dual functionality of Amino-PEG2-Acetic acid makes it an ideal linker for connecting a wide array of molecules. The primary amine is reactive towards activated esters (like NHS esters) and carbonyls, while the carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules.[][6] The hydrophilic PEG spacer enhances the solubility and can reduce the aggregation of the resulting conjugate.[6][7] This is particularly advantageous in the development of complex biologics like ADCs and PROTACs.[][7]
Experimental Protocols
The following are detailed methodologies for the two primary modes of conjugation using Amino-PEG2-Acetic acid.
Protocol 1: Activation of the Carboxylic Acid Moiety via EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxylic acid on Amino-PEG2-Acetic acid for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
Amino-PEG2-Acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-containing molecule for conjugation
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5, or hydroxylamine)
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation.[8]
-
Prepare a stock solution of Amino-PEG2-Acetic acid in anhydrous DMSO or DMF.
-
Prepare a solution of the amine-containing molecule in the appropriate Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, dissolve the Amino-PEG2-Acetic acid in Activation Buffer.
-
Add EDC (typically 2-5 fold molar excess over the PEG linker).
-
Immediately add NHS or Sulfo-NHS (typically 1.2-2 fold molar excess over the PEG linker).
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the freshly activated Amino-PEG2-NHS ester solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling.[8]
-
The molar ratio of the activated linker to the target molecule should be optimized, but a 10-20 fold molar excess of the linker is a common starting point for protein conjugation.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding the Quenching Buffer.
-
Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove excess linker and byproducts.
-
Protocol 2: Conjugation of the Amine Moiety with an NHS Ester
This protocol details the reaction of the primary amine on Amino-PEG2-Acetic acid with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
Amino-PEG2-Acetic acid
-
NHS ester-activated molecule (e.g., a payload or ligand with an NHS ester)
-
Reaction Buffer (e.g., PBS, pH 7.4-9.0)[9]
-
Anhydrous organic solvent (e.g., DMF, DMSO)
-
Base (optional, for small molecule conjugation, e.g., TEA, DIPEA)[10]
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the dissolved NHS ester-activated molecule to the solution of Amino-PEG2-Acetic acid. A 1:1 or 2:1 molar ratio of the NHS ester to the amine is a typical starting point.[9]
-
Ensure the final concentration of the organic solvent is low (typically <10%) to maintain the stability of protein substrates, if applicable.[8]
-
For small molecule conjugations in an organic solvent, a non-nucleophilic base like DIPEA can be added.[10]
-
Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.[8] Reaction times for small molecules may extend up to 24 hours.[9]
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS or TLC.[9]
-
Once complete, the final product can be purified by reverse-phase HPLC or other appropriate chromatographic techniques.
-
Visualization of Experimental Workflows
The following diagrams illustrate the role of Amino-PEG2-Acetic acid in the multi-step synthesis of Antibody-Drug Conjugates and PROTACs.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for PROTAC synthesis via sequential coupling.
References
- 1. NH2-PEG2-CH2COOH, 134978-97-5, Amine-PEG2-CH2COOH - Biopharma PEG [biochempeg.com]
- 3. (2-(2-Aminoethoxy)ethoxy)acetic acid | C6H13NO4 | CID 362706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]
- 6. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
A Technical Guide to the Solubility of H2N-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-aminoethoxy)ethoxyacetic acid (H2N-PEG2-CH2COOH), a bifunctional PEG linker crucial in bioconjugation, drug delivery systems, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the known solubility profile, provides a detailed experimental protocol for solubility determination, and illustrates the compound's role in a key therapeutic pathway.
Core Concepts and Properties
This compound, also known as 8-Amino-3,6-dioxaoctanoic acid, is a hydrophilic linker possessing a terminal primary amine and a carboxylic acid group.[] These functional groups allow for covalent attachment to various molecules of interest, including proteins, peptides, and small molecule drugs.[][2] The polyethylene (B3416737) glycol (PEG) backbone confers desirable properties such as increased water solubility, reduced immunogenicity, and improved pharmacokinetics to the conjugated molecules.[2][3][4][5]
Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid | [] |
| Synonyms | Amino-PEG2-acetic acid, 8-Amino-3,6-dioxaoctanoic acid | [][6] |
| CAS Number | 134978-97-5 | [] |
| Molecular Formula | C6H13NO4 | [7] |
| Molecular Weight | 163.17 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [][7] |
| Melting Point | 124.0-128.0 °C | [] |
| Boiling Point | 323.8±22.0 °C at 760 mmHg | [] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental and manufacturing processes. The presence of both a carboxylic acid and an amino group, along with the ether linkages of the PEG chain, allows for interactions with a range of solvents.
Quantitative Solubility Data:
| Solvent | Solubility | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [] |
| Methanol | Slightly Soluble | Not Specified | [] |
| Water | Soluble | Not Specified | [8] |
Note: Quantitative solubility data for this compound is not widely available in the public domain. The information provided is based on qualitative descriptions from supplier technical data sheets. For precise applications, experimental determination of solubility in the specific solvent and conditions is highly recommended.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain quantitative solubility data, the shake-flask method is a reliable and commonly used technique. This protocol provides a generalized workflow for determining the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This ensures that the analyzed sample represents the saturated solution.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC. A standard calibration curve of known concentrations should be used for accurate quantification.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.
Application in PROTAC Development: A Logical Workflow
This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a critical role in connecting the target protein binder and the E3 ligase ligand, and its solubility and length can significantly impact the efficacy of the resulting PROTAC.
The following diagram illustrates the logical workflow of PROTAC synthesis and its mechanism of action, highlighting the role of the this compound linker.
References
- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 3. purepeg.com [purepeg.com]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 7. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]
- 8. Cas 134978-99-7,Acetic acid, [2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | lookchem [lookchem.com]
An In-depth Technical Guide on the Stability of H2N-PEG2-CH2COOH at Various pH and Temperatures
Disclaimer: This document provides a technical guide on the stability of H2N-PEG2-CH2COOH, a bifunctional PEG linker. Due to the limited availability of specific quantitative stability data for this particular molecule in the public domain, this guide is based on the general chemical principles of polyethylene (B3416737) glycol (PEG) stability, the behavior of similar bifunctional linkers, and established methodologies for stability testing. The provided data and degradation pathways should be considered representative and may not reflect the exact experimental results for this compound.
Introduction
This compound, also known as 2-(2-(2-aminoethoxy)ethoxy)acetic acid, is a short-chain, hydrophilic, bifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a primary amine, a carboxylic acid, and a flexible diethylene glycol PEG spacer. Understanding the stability of this linker under various pH and temperature conditions is critical for its proper handling, storage, and application in research and pharmaceutical development, ensuring the integrity and performance of the resulting conjugates.
The stability of PEG linkers is generally influenced by factors such as the chemical nature of their end groups, the presence of susceptible linkages (e.g., esters, though absent in the backbone of this molecule), and environmental conditions like pH, temperature, light, and the presence of oxidative agents.[1] The ether linkages within the PEG backbone are typically stable to hydrolysis under a wide range of pH conditions. However, the overall molecule's stability can be affected by reactions involving the terminal amine and carboxylic acid groups and by the potential for oxidative degradation of the PEG chain.[1][2]
Data Presentation: Representative Stability Data
The following table summarizes hypothetical stability data for this compound in aqueous solutions at different pH values and temperatures over a 30-day period. These values are illustrative and based on the expected high stability of the ether backbone and the known behavior of similar small molecules. Actual stability should be confirmed experimentally.
| pH | Temperature (°C) | Incubation Time (Days) | Estimated % Purity Remaining | Potential Degradation Products |
| 2.0 | 4 | 30 | >99% | Minimal to none |
| 2.0 | 25 | 30 | >98% | Trace oxidative impurities |
| 2.0 | 50 | 30 | ~95% | Oxidative impurities, potential for minor side reactions |
| 7.0 | 4 | 30 | >99% | Minimal to none |
| 7.0 | 25 | 30 | >99% | Trace oxidative impurities |
| 7.0 | 50 | 30 | ~97% | Oxidative impurities |
| 10.0 | 4 | 30 | >99% | Minimal to none |
| 10.0 | 25 | 30 | >98% | Trace oxidative impurities |
| 10.0 | 50 | 30 | ~96% | Oxidative impurities |
Note: The primary anticipated degradation pathway under accelerated conditions (elevated temperature) in the presence of oxygen is oxidation of the polyethylene glycol chain, which can lead to the formation of various byproducts, including formaldehyde (B43269) and formic acid.
Experimental Protocols: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[3][4]
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal) and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
Buffer solutions (pH 2, 7, 10)
-
LC-MS system for identification of degradation products[7][8]
-
pH meter
-
Incubators/water baths
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl to achieve a final concentration of 0.5 mg/mL in 0.05 M HCl. Incubate at 50°C for 7 days.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.05 M NaOH. Incubate at 50°C for 7 days.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature (25°C) for 24 hours.
-
Thermal Degradation: Incubate the stock solution (in a neutral buffer, e.g., pH 7) at 70°C for 7 days.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often suitable. Since this compound lacks a strong chromophore, a detector such as a Charged Aerosol Detector (CAD) or a mass spectrometer is recommended for sensitive detection and quantification.[5][9]
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Identification of Degradation Products:
Mandatory Visualization
Caption: Logical relationship of stability influencing factors.
Caption: Experimental workflow for stability testing.
Caption: Hypothetical oxidative degradation pathway.
References
- 1. chempep.com [chempep.com]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
The Lynchpin of Bioconjugation: A Technical Guide to Amine and Carboxyl Groups in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and diagnostics. Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, make them ideal for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1][2] The true versatility of PEG linkers, however, lies in their terminal functional groups, which allow for covalent attachment to a wide array of biomolecules. This technical guide provides an in-depth exploration of two of the most fundamental and widely utilized functional groups in PEGylation: the amine (-NH2) and carboxyl (-COOH) groups. We will delve into their core functions, the chemistries that govern their reactivity, and provide detailed experimental protocols for their application.
Core Functions of Amine and Carboxyl Groups in PEG Linkers
The primary role of terminal amine and carboxyl groups on PEG linkers is to serve as reactive handles for conjugation to biomolecules. The choice between an amine- or carboxyl-terminated PEG linker is dictated by the available functional groups on the target molecule and the desired linkage chemistry.
Amine-Terminated PEG Linkers (-PEG-NH2): The primary amine group is a versatile nucleophile that readily reacts with a variety of electrophilic groups.[3][4] This makes amine-PEGs suitable for conjugating to:
-
Carboxylic acids: Forming stable amide bonds, a cornerstone of bioconjugation.[5][6]
-
Activated esters (e.g., NHS esters): A highly efficient method for labeling proteins and other molecules.[6][7]
-
Aldehydes and ketones: Through reductive amination, forming stable secondary amine linkages.[8]
-
Isothiocyanates: Yielding stable thiourea (B124793) bonds.[8]
Carboxyl-Terminated PEG Linkers (-PEG-COOH): The carboxyl group can be activated to react with nucleophiles, primarily amines.[9][10] This enables the conjugation of PEG to:
-
Primary amines (e.g., lysine (B10760008) residues on proteins): Forming stable amide bonds, often facilitated by carbodiimide (B86325) chemistry.[5][11]
-
Hydrazides: Creating hydrazone linkages, which can be designed to be pH-sensitive and cleavable.[5]
Quantitative Data on PEG Linker Reactivity and Properties
The efficiency and outcome of a PEGylation reaction are influenced by several factors, including the type of functional group, the architecture of the PEG linker (linear vs. branched), pH, and reactant concentrations. The following tables summarize key quantitative data to guide the selection and optimization of PEGylation strategies.
| Parameter | Linear PEG | Branched PEG | Key Insights |
| Hydrodynamic Radius | Smaller for a given molecular weight | Larger for a given molecular weight[12] | Branched PEGs can offer a superior "stealth" effect, leading to reduced renal clearance and a longer in vivo half-life.[12][13] |
| Drug-to-Antibody Ratio (DAR) Potential | Typically lower | Potentially higher due to multiple attachment points[12] | Branched linkers can be advantageous for increasing the payload of a drug conjugate.[2] |
| Steric Hindrance | Minimal | Can be significant | The simpler structure of linear PEGs may be preferable to avoid interference with the biological activity of the conjugated molecule.[12][13] |
Table 1: Comparison of Linear vs. Branched PEG Linker Properties.
| Parameter | Value/Condition | Significance |
| Optimal pH for NHS Ester Reaction with Primary Amines | 7.0 - 8.5[11] | Maximizes the nucleophilicity of the amine while minimizing hydrolysis of the NHS ester.[11] |
| Optimal pH for EDC/NHS Activation of Carboxyl Groups | 4.5 - 6.0[11][14] | Promotes the formation of the O-acylisourea intermediate, which is crucial for the subsequent reaction with NHS.[14] |
| Half-life of NHS Ester at pH 8.6 | ~10 minutes[11] | Highlights the importance of timely execution of the coupling step to avoid loss of reactivity due to hydrolysis.[11] |
| Molar Excess of PEG-NHS Ester for IgG Labeling | 20-fold[15] | A common starting point to achieve a desirable degree of labeling (4-6 linkers per antibody).[15] |
| Molar Excess of EDC for Carboxyl Activation | 2 - 10 fold[14] | Ensures efficient activation of the carboxylic acid.[14] |
| Molar Excess of NHS/Sulfo-NHS | 2 - 5 fold[14] | Stabilizes the activated intermediate, improving the overall coupling efficiency.[14] |
Table 2: Key Quantitative Parameters for Amine and Carboxyl PEGylation Reactions.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of functionalized PEG linkers and their conjugation to proteins.
Synthesis of Amine-Terminated PEG
This protocol describes a two-step process for the conversion of a hydroxyl-terminated PEG to an amine-terminated PEG.[16][17]
Step 1: Synthesis of Mesylate-Terminated PEG
-
Dissolve the hydroxyl-terminated PEG and triethylamine (B128534) (4 molar equivalents per hydroxyl group) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution in an ice bath and add methanesulfonyl chloride (2 molar equivalents per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture and precipitate the product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Step 2: Synthesis of Azido-Terminated PEG
-
Dissolve the mesylate-terminated PEG in anhydrous dimethylformamide (DMF).
-
Add sodium azide (B81097) (10 molar equivalents per mesylate group) and stir the mixture at 80°C for 24 hours.
-
Cool the reaction mixture and precipitate the product by adding it to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Step 3: Reduction to Amine-Terminated PEG
-
Dissolve the azido-terminated PEG in a mixture of tetrahydrofuran (B95107) (THF) and ultrapure water.
-
Add ammonium (B1175870) chloride (4 molar equivalents per azide group) and zinc dust (2 molar equivalents per azide group).[17]
-
Reflux the mixture with stirring for 72 hours.[17]
-
Cool the reaction, add 1 M NaOH, and extract the product with DCM.
-
Dry the combined organic extracts over sodium sulfate, filter, and concentrate under vacuum to obtain the amine-terminated PEG.
Protein PEGylation using an Amine-Reactive PEG-NHS Ester
This protocol outlines the conjugation of a PEG-NHS ester to a protein, targeting primary amine groups.[15][18][19]
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester
-
Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.2-7.4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the PEG-NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis or size-exclusion chromatography.
-
Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[9][20]
Protein PEGylation using a Carboxyl-Terminated PEG and EDC/NHS Chemistry
This protocol describes a two-step process for conjugating a carboxyl-terminated PEG to a protein's primary amines.[11][14][21]
Materials:
-
Carboxyl-terminated PEG
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling buffer (e.g., 0.1 M PBS, pH 7.2-7.4)
-
Protein to be PEGylated
-
Quenching solution (e.g., hydroxylamine)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Activation of Carboxyl-PEG:
-
Dissolve the carboxyl-terminated PEG in the activation buffer.
-
Add EDC (2-10 fold molar excess) and NHS (2-5 fold molar excess) to the PEG solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG ester.
-
-
Conjugation to Protein:
-
Exchange the protein into the coupling buffer.
-
Add the freshly prepared NHS-activated PEG ester solution to the protein solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the PEGylated protein using dialysis or size-exclusion chromatography.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques to confirm successful PEGylation.
Mandatory Visualizations
Caption: Workflow for amine-reactive PEGylation.
Caption: Workflow for carboxyl-reactive PEGylation.
Caption: ADC mechanism of action.
Conclusion
Amine and carboxyl groups are fundamental to the broad applicability of PEG linkers in bioconjugation. A thorough understanding of their respective chemistries, reaction conditions, and the impact of linker architecture is paramount for the successful design and synthesis of PEGylated therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling them to harness the full potential of PEGylation to create more effective and safer biopharmaceuticals. The choice between an amine- or carboxyl-terminated PEG linker, as well as between a linear or branched architecture, will ultimately depend on the specific application, the nature of the biomolecule, and the desired therapeutic outcome.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. adcreview.com [adcreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. mdpi.com [mdpi.com]
- 17. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Protein PEGylation [jenkemusa.com]
- 19. broadpharm.com [broadpharm.com]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to Surface Modification using H2N-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of H2N-PEG2-CH2COOH, a heterobifunctional linker, in surface modification. This molecule is instrumental in the fields of bioconjugation, drug delivery, and biosensor development, offering a versatile platform for creating biocompatible and functionalized surfaces. This guide details the chemistry, application, and characterization of surfaces modified with this linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a research and development setting.
Introduction to this compound
This compound, also known as 2-(2-(2-aminoethoxy)ethoxy)acetic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other. The two-unit PEG spacer imparts hydrophilicity and flexibility to the molecule. This unique structure allows for a two-step surface modification process, making it a valuable tool for covalently attaching biomolecules to a variety of substrates.
Key Properties:
The primary amine serves as a reactive handle for subsequent bioconjugation, while the carboxylic acid enables covalent attachment to surfaces, typically through amide bond formation. The PEG spacer plays a crucial role in reducing non-specific protein adsorption and improving the biocompatibility of the modified surface.[3]
Core Mechanism of Surface Modification
The surface modification process using this compound is a versatile method that can be adapted for various substrates. The core of this process lies in the robust and widely-used carbodiimide (B86325) chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-step process allows for the controlled attachment of the linker to an amine-functionalized surface, followed by the conjugation of a desired biomolecule.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid terminus of this compound is first activated by EDC in an acidic to neutral buffer, typically MES buffer at a pH of 4.5-6.0.[4][5][6] EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. To prevent hydrolysis of this intermediate and improve reaction efficiency, NHS or Sulfo-NHS is added.[4][5] NHS reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester.[4][5]
Step 2: Coupling to an Amine-Functionalized Surface
The activated NHS ester of the this compound is then introduced to a surface that has been functionalized with primary amines. The reaction is typically carried out in a buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS).[4][6] The primary amines on the surface nucleophilically attack the NHS ester, forming a stable amide bond and releasing NHS or Sulfo-NHS as a byproduct.[4]
Step 3: Bioconjugation to the Terminal Amine
Following the successful immobilization of the this compound linker, the surface now presents a layer of terminal primary amines. These amines can be used for the covalent attachment of a wide range of biomolecules, such as proteins, peptides, or small molecules, using various amine-reactive crosslinkers (e.g., NHS esters, isothiocyanates).[7]
Quantitative Data on Surface Modification
The effectiveness of surface modification with PEG linkers can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data obtained from such analyses.
Table 1: Surface Characterization Data
| Parameter | Unmodified Surface | PEG-Modified Surface | Technique | Reference(s) |
| Water Contact Angle | ||||
| Polystyrene | 90.5° | 30-40° | Goniometry | [8] |
| Silicon | ~70° | 20-30° | Goniometry | |
| Surface Roughness (Rq) | ||||
| Silicon Wafer | ~0.1-0.2 nm | ~0.2-0.5 nm | AFM | |
| Elemental Composition (C 1s) | ||||
| Silicon | C-C/C-H: ~100% | C-C/C-H: ~60-70%, C-O: ~30-40% | XPS | |
| Layer Thickness | ||||
| Silicon | 0 nm | 1-5 nm | Ellipsometry |
Table 2: Protein Adsorption Data
| Protein | Surface | Adsorbed Amount (ng/cm²) | Reduction in Adsorption | Technique | Reference(s) |
| Fibrinogen | Polystyrene | ~350-450 | >90% | Radiolabeling/ELISA | [9][10] |
| PEG-Polystyrene | <50 | ||||
| Lysozyme | Hydrophobic Resin | Varies | Significant | Chromatography | |
| PEG-Hydrophobic Resin | Reduced | ||||
| Bovine Serum Albumin (BSA) | Gold | ~200-300 | >85% | QCM-D | |
| PEG-Gold | <40 |
Table 3: Cell Adhesion Data
| Cell Type | Surface | Adherent Cells/mm² | Reduction in Adhesion | Technique | Reference(s) |
| Fibroblasts | Tissue Culture Polystyrene | High | >95% | Microscopy/Cell Counting | |
| PEG-Polystyrene | Very Low | ||||
| Platelets | Polyurethane | High | >90% | Microscopy/LDH Assay | [1] |
| PEG-Polyurethane | Very Low |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the surface modification of an amine-functionalized substrate with this compound and subsequent conjugation of a protein.
Protocol 1: Activation of this compound with EDC/Sulfo-NHS
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in Activation Buffer to a final concentration of 10-50 mM.
-
Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC (e.g., 400 mM) and Sulfo-NHS (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Activation Reaction:
-
Add the EDC stock solution to the this compound solution to a final concentration of 2-10 mM.
-
Immediately add the Sulfo-NHS stock solution to a final concentration of 5-20 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Protocol 2: Coupling of Activated this compound to an Amine-Functionalized Surface
Materials:
-
Activated this compound solution (from Protocol 4.1)
-
Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated nanoparticles)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5
Procedure:
-
Surface Preparation: Wash the amine-functionalized substrate three times with Coupling Buffer to remove any storage solutions or contaminants.
-
Coupling Reaction:
-
Immerse the washed substrate in the activated this compound solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing: Wash the substrate three times with PBST to remove unreacted linker and byproducts.
-
Quenching: Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-ester groups on the surface.
-
Final Wash: Wash the substrate three times with PBS and once with deionized water. The surface is now PEGylated with terminal amine groups and ready for bioconjugation or storage.
Protocol 3: Conjugation of a Protein to the PEGylated Surface
Materials:
-
PEGylated surface with terminal amines (from Protocol 4.2)
-
Protein to be conjugated
-
Amine-reactive crosslinker (e.g., BS3, a homobifunctional NHS ester)
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching/Blocking Buffer: 100 mM Tris-HCl, pH 7.5
Procedure:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Crosslinker Activation (if necessary): If using a two-step crosslinking procedure, activate the crosslinker according to the manufacturer's instructions. For a one-step conjugation with an NHS ester-containing protein, proceed to the next step. For this example with BS3, we will perform a one-step conjugation.
-
Conjugation Reaction:
-
Prepare a solution of the BS3 crosslinker in Conjugation Buffer.
-
Add the protein solution and the BS3 solution to the PEGylated surface. A typical starting molar ratio is a 20- to 50-fold molar excess of crosslinker to protein.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Quenching: Add Quenching/Blocking Buffer to the reaction mixture and incubate for 15 minutes to stop the reaction and block any unreacted crosslinker.
-
Washing: Wash the surface extensively with PBST and then with PBS to remove non-covalently bound protein and excess reagents.
-
Storage: Store the bioconjugated surface in an appropriate buffer, typically at 4°C.
Mandatory Visualizations
Conclusion
This compound is a powerful and versatile tool for surface modification, enabling the creation of biocompatible and functionalized interfaces for a wide range of applications in research and drug development. By understanding the core mechanism of EDC/NHS coupling chemistry and following detailed experimental protocols, researchers can effectively utilize this linker to control surface properties and covalently attach biomolecules of interest. The quantitative data presented in this guide serves as a benchmark for the expected outcomes of such modifications, providing a solid foundation for the design and characterization of novel biomaterials and biosensors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to CAS 134978-97-5: Properties, Applications, and Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 134978-97-5 identifies the chemical compound 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. Also known by synonyms such as H2N-PEG2-CH2COOH and 8-Amino-3,6-dioxaoctanoicacid, this molecule has emerged as a critical bifunctional linker in modern drug discovery and development.[1][2] Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it an invaluable tool for conjugating different molecular entities. This guide provides a comprehensive overview of its chemical and physical properties, its applications in innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Peptide Nucleic Acids (PNAs), detailed experimental protocols, and a list of reliable suppliers.
Chemical and Physical Properties
2-(2-(2-Aminoethoxy)ethoxy)acetic acid is a white to off-white crystalline powder.[3][4] Its structure combines the reactivity of an amino group and a carboxylic acid with the solubility-enhancing and flexible nature of a short PEG chain.
| Property | Value | Reference |
| CAS Number | 134978-97-5 | [1] |
| Molecular Formula | C6H13NO4 | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Melting Point | 124.0 to 128.0 °C | [3] |
| Boiling Point | 323.8 ± 22.0 °C (Predicted) | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Solubility | Soluble in water | [1] |
Applications in Drug Discovery and Development
The bifunctional nature of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid makes it a versatile linker for a variety of bioconjugation applications.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1] 2-(2-(2-Aminoethoxy)ethoxy)acetic acid serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The PEG portion of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.
Peptide Nucleic Acid (PNA) Modification
Peptide Nucleic Acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide backbone. This modification confers resistance to enzymatic degradation. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid can be conjugated to PNAs to improve their properties, such as cellular uptake and solubility, which are often limitations for their in vivo applications.
Biological Activities and Signaling Pathways
Beyond its role as a passive linker, conjugates containing the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid moiety have been observed to possess biological activities and influence cellular signaling pathways.
-
p53 and NF-κB Signaling: Some studies have indicated that compounds incorporating this linker can influence the p53 and NF-κB signaling pathways. For instance, certain molecules have been shown to increase p53 phosphorylation and decrease the expression of the oncogenic E3 ligase MDM2. Additionally, anti-proliferative activity in cancer cells has been observed, which was associated with the blockage of Akt-NF-κB signaling.
-
Alzheimer's Disease Research: In the context of Alzheimer's disease, this linker has been used to create hydrophilic amyloid-β (Aβ) aggregation inhibitors. The hydrophilic nature of the linker is intended to disrupt the formation of amyloid plaques.
-
GLP-1 Receptor Agonists: The compound is a component of Retatrutide, a multi-receptor agonist for GLP-1, GIP, and glucagon (B607659) receptors, which is under investigation for the treatment of type 2 diabetes and obesity. In Retatrutide, the AEEA moiety acts as a spacer group in a side chain attached to a lysine (B10760008) residue.
Experimental Protocols
Synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
A common synthetic route starts from the commercially available 2-[2-(2-chloroethoxy)ethoxy]-ethanol. The four-step synthesis involves:
-
Conversion of the chloride to an iodide.
-
Reaction with potassium phthalimide (B116566) to form a phthalimido derivative.
-
Oxidation to the carboxylic acid.
-
Removal of the phthalimido group to yield the final product.
General Protocol for PROTAC Synthesis using 134978-97-5
This protocol describes the amide coupling of the linker to a target protein ligand and an E3 ligase ligand.
Materials:
-
Target protein ligand with a free amine or carboxylic acid.
-
E3 ligase ligand with a free amine or carboxylic acid.
-
2-(2-(2-Aminoethoxy)ethoxy)acetic acid (CAS 134978-97-5).
-
Coupling agents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Anhydrous solvent (e.g., DMF, DMSO).
Procedure:
-
Activation of Carboxylic Acid: Dissolve the component with the carboxylic acid (either the linker or one of the ligands) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amide Coupling: To the activated carboxylic acid solution, add the component with the free amine (either the linker or the other ligand) (1.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.
-
Second Coupling (if necessary): Repeat steps 1-4 to attach the third component to the other end of the linker.
Suppliers
A number of chemical suppliers offer 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. The following table lists some of the prominent suppliers.
| Supplier | Purity | Available Quantities |
| Cymit Química S.L. | Varies | Varies |
| ChemicalBook | Varies | Varies |
| Chemsrc | 95.0% | 250mg, 10g |
| Apollo Scientific | 98% | 250mg, 1g, 5g |
| TCI America | >96.0% | 250mg, 1g |
| BOC Sciences | Varies | Varies |
| MedChemExpress | Varies | 1g |
Conclusion
2-(2-(2-Aminoethoxy)ethoxy)acetic acid (CAS 134978-97-5) is a highly valuable and versatile bifunctional linker that has found widespread application in modern drug discovery. Its use in the construction of PROTACs and the modification of PNAs highlights its importance in developing novel therapeutic strategies. The ability of conjugates containing this linker to influence key cellular signaling pathways further expands its potential in the design of new bioactive molecules. The availability of this compound from multiple suppliers ensures its accessibility to the research community for the continued development of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN117777248A - Water-based solid phase synthesis method of multi-receptor agonist polypeptide Retatrutide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
Methodological & Application
Application Notes: Protocol for Covalent Conjugation of H2N-PEG2-CH2COOH to Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the covalent conjugation of the heterobifunctional linker, H2N-PEG2-CH2COOH, to target proteins. Polyethylene glycol (PEG)ylation is a widely adopted bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] Key benefits include an increased serum half-life due to a larger hydrodynamic volume which reduces renal clearance, enhanced protein stability, and decreased immunogenicity by masking epitopes on the protein surface.[2] This protocol details a two-step carbodiimide (B86325) crosslinking method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to covalently link the carboxylic acid moiety of the PEG linker to primary amines on the protein.
Principle of the Reaction
The conjugation of this compound to a protein's primary amine groups (e.g., the ε-amine of lysine (B10760008) residues or the N-terminal α-amine) is achieved via a two-step reaction facilitated by EDC and Sulfo-NHS.
-
Activation Step: EDC first activates the carboxyl group on the PEG linker, forming a highly reactive but unstable O-acylisourea intermediate.[3][4]
-
Stabilization and Conjugation Step: Sulfo-NHS is added to react with this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[4][5] This semi-stable ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.[6] The activated PEG linker is then added to the protein solution, where the Sulfo-NHS ester reacts with primary amines on the protein to form a stable, covalent amide bond.[7]
This two-step process is preferred as it minimizes the risk of protein-protein crosslinking that can occur in a one-pot reaction.[5]
Figure 1: Reaction mechanism for EDC/Sulfo-NHS mediated PEGylation.
Materials and Methods
Reagents and Consumables
-
This compound
-
Target Protein (in an amine-free buffer, e.g., PBS or MES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size Exclusion Chromatography (SEC) column for purification
-
Dialysis tubing or cassettes (e.g., Slide-A-Lyzer)
-
SDS-PAGE gels and reagents
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
Equipment
-
Laboratory balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Rotator or orbital shaker
-
Spectrophotometer (for protein concentration)
-
Chromatography system (e.g., FPLC or HPLC)
-
SDS-PAGE electrophoresis and imaging system
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Two-Step Protein PEGylation
This protocol is a general guideline. Optimal conditions, particularly molar ratios of reactants, may need to be determined empirically for each specific protein.
A. Reagent Preparation
-
Protein Solution: Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL.[8][9] If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into an amine-free buffer such as PBS or MES via dialysis or a desalting column.[8][9]
-
PEG Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a 10 mM stock solution.[8] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[8]
-
EDC/Sulfo-NHS Solutions: Prepare EDC and Sulfo-NHS solutions in Activation Buffer immediately before the activation step.[5] EDC is highly susceptible to hydrolysis.
B. Activation of this compound
-
Combine the this compound linker with EDC and Sulfo-NHS in Activation Buffer at room temperature.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]
C. Conjugation to Protein
-
Add the activated PEG-linker solution to the protein solution. The final volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C with gentle stirring.[2][8]
D. Quenching the Reaction
-
Terminate the conjugation reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[2][10]
-
Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining activated PEG linkers.
Protocol 2: Purification of PEGylated Protein
Purification is essential to remove unreacted PEG linker, byproducts (isourea), and any unconjugated protein.[] Size Exclusion Chromatography (SEC) is the most common and effective method due to the significant change in hydrodynamic radius upon PEGylation.[][12][13]
-
Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein due to its larger size.
-
Pool the fractions containing the purified PEGylated protein.
-
Confirm the purity of the fractions using SDS-PAGE.
Other useful purification techniques include Ion Exchange Chromatography (IEX), which separates molecules based on charge differences, and Hydrophobic Interaction Chromatography (HIC).[][14]
Protocol 3: Characterization of PEGylated Protein
Confirmation of successful conjugation is a critical final step.
-
SDS-PAGE Analysis:
-
Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.[2]
-
Successful PEGylation is indicated by a band shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[2] The extent of the shift corresponds to the degree of PEGylation.
-
-
Mass Spectrometry (MS):
Workflow and Data Presentation
Figure 2: General experimental workflow for protein PEGylation.
Quantitative Data Summary
The following table summarizes recommended starting conditions for the conjugation protocol. Optimization is often necessary.
| Parameter | Activation Step | Conjugation Step | Quenching Step |
| pH | 5.0 - 6.0[3][18] | 7.2 - 8.0[3][6] | 7.5 - 8.5 |
| Temperature | Room Temperature | Room Temp. or 4°C[2] | Room Temperature |
| Duration | 15 - 30 minutes[5] | 1 - 4 hours[2] | 15 - 30 minutes |
| Molar Ratio (Reagent:Protein) | PEG:Protein (5:1 to 20:1) EDC:Protein (10:1) Sulfo-NHS:Protein (25:1)[19] | - | Quencher:Protein (>50:1) |
| Recommended Buffer | MES[3] | PBS[3] | Tris or Glycine |
Table 1: Recommended Reaction Conditions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive reagents (hydrolyzed EDC or Sulfo-NHS). | Prepare EDC and Sulfo-NHS solutions immediately before use. Store reagents properly at -20°C with desiccant.[8][20] |
| Suboptimal pH for activation or conjugation. | Verify the pH of all buffers. The activation step is most efficient at pH 4.5-7.2, while the amine reaction is best at pH 7-8.[3] | |
| Presence of primary amines in the protein buffer. | Exchange the protein into an amine-free buffer (e.g., PBS, MES) before the reaction.[8] | |
| Protein Precipitation | High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF does not exceed 10%.[8] |
| Protein instability at reaction pH or temperature. | Perform a trial run without PEG to assess protein stability under the planned reaction conditions. Adjust pH or perform the reaction at 4°C. | |
| Protein-Protein Crosslinking | Use of a one-step protocol. | Employ the described two-step protocol where the PEG linker is activated before being introduced to the protein.[5] |
| High concentration of EDC leading to protein carboxyl activation. | Ensure excess EDC is quenched or removed after the PEG activation step if crosslinking is a major issue.[3] |
Table 2: Troubleshooting Guide.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. encapsula.com [encapsula.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. confluore.com [confluore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. covachem.com [covachem.com]
- 20. Protocol for Protein PEGylation [jenkemusa.com]
Application Notes and Protocols for the Use of H2N-PEG2-CH2COOH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three core components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.
This document provides detailed application notes and protocols for the use of H2N-PEG2-CH2COOH, an amino-PEG2-acetic acid linker, in the development of ADCs. This hydrophilic, flexible linker offers several advantages in ADC design, including improved aqueous solubility, reduced aggregation, and enhanced pharmacokinetic properties. The terminal amine and carboxylic acid groups allow for versatile conjugation strategies, enabling the attachment of a wide variety of payloads to the antibody.
These notes will cover the role of this linker in ADC development, detailed experimental protocols for conjugation, purification, and characterization, as well as methods for evaluating the efficacy of the resulting ADC.
The Role of this compound Linker in ADC Development
The this compound linker is a short-chain polyethylene (B3416737) glycol (PEG) derivative that serves as a bridge between the antibody and the cytotoxic drug. The inclusion of the PEG moiety offers several key benefits in ADC development:
-
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG linker counteracts this hydrophobicity, improving the solubility and stability of the ADC in aqueous solutions.
-
Enhanced Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic molecules, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.
-
Reduced Immunogenicity: The PEG chain can act as a shield, potentially masking immunogenic epitopes on the payload or the antibody, thereby reducing the potential for an immune response against the ADC.
-
Flexible Conjugation Chemistry: The bifunctional nature of the this compound linker, with a primary amine at one end and a carboxylic acid at the other, allows for flexible and efficient conjugation to both the payload and the antibody using well-established bioconjugation chemistries.
Experimental Protocols
ADC Conjugation using this compound Linker
This protocol describes a two-step process for conjugating a payload to an antibody using the this compound linker. The first step involves activating the carboxylic acid group of the linker-payload conjugate, followed by reaction with the primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker pre-conjugated to the payload (Payload-Linker)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Protocol:
-
Preparation of Payload-Linker: Dissolve the Payload-Linker in a minimal amount of anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid: a. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 100 mM each. Prepare this solution immediately before use. b. Add a 1.5 to 5-fold molar excess of the EDC/NHS solution to the Payload-Linker solution. c. Incubate the reaction for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.
-
Antibody Preparation: a. Exchange the antibody into the Conjugation Buffer using a desalting column to remove any amine-containing buffers or stabilizers. b. Adjust the antibody concentration to 2-10 mg/mL.
-
Conjugation Reaction: a. Add the activated Payload-Linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (a starting point is a 5-20 fold molar excess of linker). b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: a. Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester. b. Incubate for 15 minutes at room temperature.
-
Purification: Proceed immediately to the purification step to remove unconjugated payload-linker and other reaction components.
ADC Purification
Size Exclusion Chromatography (SEC) is a common method for purifying ADCs, as it effectively separates the larger ADC from smaller, unconjugated payload-linkers and reaction reagents.[1][2]
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 200)
-
Chromatography system (e.g., FPLC or HPLC)
-
Purification Buffer: PBS, pH 7.4
-
Conjugated ADC reaction mixture
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Sample Loading: Load the quenched ADC reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with Purification Buffer at a flow rate appropriate for the column.
-
Fraction Collection: Collect fractions and monitor the elution profile by measuring absorbance at 280 nm. The ADC will typically elute in the first major peak.
-
Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).
-
Buffer Exchange: If required, exchange the purified ADC into a final formulation buffer.
ADC Characterization: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, as it influences both efficacy and safety.[3] It can be determined by several methods, including UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
This method provides an average DAR for the ADC population and is based on the differential absorbance of the antibody and the payload at specific wavelengths.[4][5][6][7][8]
Materials:
-
Purified ADC
-
Unconjugated antibody
-
Payload-Linker
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Determine Extinction Coefficients: a. Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (A280) and at the wavelength of maximum absorbance of the payload (λ_max_drug). Calculate the extinction coefficient of the antibody at both wavelengths (ε_Ab,280 and ε_Ab,λ_max_drug). b. Measure the absorbance of a known concentration of the Payload-Linker at 280 nm and λ_max_drug. Calculate the extinction coefficient of the payload at both wavelengths (ε_Drug,280 and ε_Drug,λ_max_drug).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_ADC,280) and λ_max_drug (A_ADC,λ_max_drug).
-
Calculate DAR: Use the following equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:
-
A_ADC,280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_ADC,λ_max_drug = (ε_Ab,λ_max_drug * C_Ab) + (ε_Drug,λ_max_drug * C_Drug)
-
DAR = C_Drug / C_Ab
-
HIC separates ADC species based on the number of conjugated hydrophobic payloads, providing information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Purified ADC
Protocol:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography: a. Equilibrate the HIC column with a high percentage of Mobile Phase A. b. Inject the ADC sample. c. Elute the bound ADC species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). d. Monitor the elution profile by measuring absorbance at 280 nm.
-
Data Analysis: a. Peaks will elute in order of increasing hydrophobicity, which corresponds to an increasing number of conjugated drugs. The unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, and so on. b. Integrate the area of each peak. c. Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where i represents each DAR species.
In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the ADC in killing cancer cells that express the target antigen.[7]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium. b. Remove the medium from the cells and add the ADC or control antibody dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment: a. Add MTT or XTT reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the formation of formazan. c. If using MTT, add a solubilization solution. d. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).
In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.[9][10][11][12]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Target antigen-positive cancer cell line
-
Purified ADC
-
Vehicle control (e.g., saline or PBS)
-
Dosing syringes and needles
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant the target antigen-positive cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Randomization and Dosing: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, and different doses of the ADC). b. Administer the ADC and controls intravenously (IV) via the tail vein according to the planned dosing schedule (e.g., once a week for three weeks).
-
Efficacy Evaluation: a. Continue to monitor tumor volume and body weight of the mice throughout the study. b. The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth between the ADC-treated groups and the control groups.
Data Presentation
The following tables summarize hypothetical quantitative data for an ADC constructed with the this compound linker compared to an ADC with no PEG linker and one with a longer PEG8 linker. This data is for illustrative purposes to demonstrate the expected trends. Actual results will vary depending on the specific antibody, payload, and tumor model used.
Table 1: In Vitro Cytotoxicity (IC50)
| Linker Type | Payload | Target Cell Line | IC50 (nM)[7][13][14] |
| No PEG | MMAE | HER2-positive (SK-BR-3) | 5 |
| PEG2 | MMAE | HER2-positive (SK-BR-3) | 8 |
| PEG8 | MMAE | HER2-positive (SK-BR-3) | 15 |
Note: A slight increase in IC50 may be observed with increasing PEG length due to potential steric hindrance.
Table 2: Pharmacokinetic Parameters in Rats
| Linker Type | ADC Construct | Half-life (t½, hours)[15][16] | Clearance (mL/hr/kg)[15][16] |
| No PEG | anti-HER2-MMAE | ~30 | ~0.30 |
| PEG2 | anti-HER2-PEG2-MMAE | ~35 | ~0.25 |
| PEG8 | anti-HER2-PEG8-MMAE | ~45 | ~0.18 |
Note: Longer PEG chains generally lead to increased half-life and reduced clearance.
Table 3: In Vivo Efficacy in a Xenograft Model
| Linker Type | ADC Construct | Xenograft Model | Dosage (mg/kg) | Tumor Growth Inhibition (%)[1][9][10][11] |
| No PEG | anti-HER2-MMAE | NCI-N87 (gastric) | 3 | ~60% |
| PEG2 | anti-HER2-PEG2-MMAE | NCI-N87 (gastric) | 3 | ~75% |
| PEG8 | anti-HER2-PEG8-MMAE | NCI-N87 (gastric) | 3 | >85% |
Note: Improved pharmacokinetics with PEG linkers often translates to enhanced in vivo efficacy.
Signaling Pathways in ADC Therapy
The efficacy of ADCs is intrinsically linked to the biology of their target antigens and the downstream signaling pathways they regulate. Understanding these pathways is crucial for rational ADC design and for identifying potential mechanisms of resistance.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in several cancers, including breast and gastric cancer. HER2 activation leads to the initiation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, survival, and invasion.[16][17][18][19][20] ADCs targeting HER2, upon binding to the receptor, are internalized, leading to the intracellular release of the cytotoxic payload, which then induces cell death.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[16][17][18][19][20] Activation of this pathway, often downstream of receptor tyrosine kinases like HER2, can contribute to resistance to cancer therapies. ADCs that deliver payloads targeting components of this pathway or that induce cell death can overcome this resistance.
Wnt Signaling Pathway
The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of several cancers.[2][4][5][6][9][21] The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and survival. Targeting components of the Wnt pathway, such as cell surface receptors like Frizzled (FZD), with ADCs is an emerging therapeutic strategy.
Conclusion
The this compound linker is a valuable tool in the development of next-generation ADCs. Its ability to improve the physicochemical properties and pharmacokinetic profile of ADCs can lead to enhanced therapeutic efficacy and a wider therapeutic window. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this linker in their ADC development programs. Careful optimization of conjugation conditions, purification methods, and characterization assays is essential to produce well-defined and potent ADCs for preclinical and clinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. WNT Signaling in Tumors: The Way to Evade Drugs and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A GPC2 antibody-drug conjugate is efficacious against neuroblastoma and small-cell lung cancer via binding a conformational epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Functionalizing Gold Nanoparticles with H2N-PEG2-CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) are extensively utilized in biomedical applications, including drug delivery, diagnostics, and bioimaging, owing to their unique physicochemical properties.[1][2] Surface functionalization of AuNPs is crucial for their stability in biological media and for targeted delivery.[3][4][5] The hetero-bifunctional linker, H2N-PEG2-CH2COOH (amino-PEG2-acetic acid), is an ideal candidate for modifying AuNP surfaces. The polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and circulation time by reducing opsonization, while the terminal amine and carboxylic acid groups provide versatile handles for covalent conjugation of various biomolecules.[5]
This document provides detailed protocols for the functionalization of gold nanoparticles with this compound and subsequent conjugation of target molecules. It also includes representative characterization data and workflows to guide researchers in this process.
Principle of Functionalization
The functionalization strategy involves a two-step process:
-
Attachment of the Linker: The amine group of this compound is covalently coupled to pre-existing carboxyl groups on commercially available carboxylated gold nanoparticles. This reaction is typically mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7] This process results in a stable amide bond, orienting the PEG linker outwards with a terminal carboxylic acid group.
-
Conjugation of Target Molecule: The newly introduced terminal carboxyl groups on the PEGylated AuNPs can then be activated using EDC/NHS to conjugate primary amine-containing molecules (e.g., proteins, peptides, small molecule drugs).[6][8]
This approach provides a stable, biocompatible, and functionalized nanoparticle platform ready for various downstream applications.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Gold Nanoparticles with this compound
This protocol details the covalent attachment of the amine-terminated PEG linker to carboxylated AuNPs.
Materials:
-
Carboxylated Gold Nanoparticles (e.g., 20 nm, OD 50)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.0-6.0)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.0-8.0)
-
Quenching Solution: (e.g., 50 mM Hydroxylamine or Tris buffer)
-
Washing Buffer: (e.g., PBS with 0.05% Tween 20)
-
Microcentrifuge tubes
-
Vortex mixer and rotator
Procedure:
-
Preparation of Reagents:
-
Activation of Carboxylated AuNPs:
-
If the AuNPs are in a storage buffer, wash them with pure water or MES buffer by centrifugation. Refer to the manufacturer's guidelines for appropriate centrifugation speeds and times based on nanoparticle size.[6][9]
-
Resuspend the AuNP pellet in MES buffer.
-
Add the freshly prepared EDC/NHS solution to the AuNP suspension. The final concentration of EDC/NHS may need optimization but a starting point is in the range of 0.01 mM to 10 mM.[10]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle rotation to activate the carboxyl groups.[7]
-
-
Conjugation of this compound:
-
Centrifuge the activated AuNPs to remove excess EDC/NHS. Carefully remove the supernatant.
-
Resuspend the pellet in the reaction buffer containing the dissolved this compound.
-
Incubate for 2-4 hours at room temperature with gentle rotation.[6]
-
-
Quenching and Washing:
-
Add the quenching solution to stop the reaction and block any unreacted NHS-esters.
-
Centrifuge the functionalized AuNPs and discard the supernatant.
-
Wash the nanoparticles twice with the washing buffer to remove any unbound linker and by-products.
-
Resuspend the final this compound functionalized AuNPs in a suitable storage buffer (e.g., PBS with 1% BSA).
-
Protocol 2: Conjugation of a Target Protein to this compound Functionalized AuNPs
This protocol describes the attachment of an amine-containing molecule (e.g., an antibody) to the terminal carboxyl group of the PEGylated AuNPs.
Materials:
-
This compound functionalized AuNPs (from Protocol 1)
-
Target protein (e.g., IgG antibody)
-
EDC and NHS (or Sulfo-NHS)
-
Activation Buffer (MES buffer, pH 5.0-6.0)
-
Reaction Buffer (PBS or HEPES, pH 7.0-7.5)[7]
-
Quenching and Storage Buffers as in Protocol 1
Procedure:
-
Preparation of Reagents:
-
Prepare fresh EDC/NHS solutions in MES buffer.
-
Prepare the target protein in the reaction buffer at a suitable concentration (e.g., 0.1-1 mg/mL). Ensure the buffer is amine-free.
-
-
Activation of Functionalized AuNPs:
-
Wash the this compound functionalized AuNPs with MES buffer.
-
Resuspend the AuNPs in MES buffer and add the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation of the Target Protein:
-
Centrifuge the activated AuNPs and resuspend them in the reaction buffer.
-
Immediately add the target protein solution to the activated AuNPs.
-
Incubate for 2 hours at room temperature with gentle mixing.[9]
-
-
Quenching, Washing, and Storage:
-
Quench the reaction with a suitable quenching solution.
-
Centrifuge to pellet the conjugated AuNPs and remove unbound protein.
-
Wash the particles with the washing buffer.
-
Resuspend the final conjugate in a storage buffer, often supplemented with a stabilizer like BSA, and store at 4°C.[9]
-
Characterization and Data Presentation
The successful functionalization and conjugation of AuNPs should be confirmed by various characterization techniques.
| Parameter | Technique | Purpose | Typical Values for 20-25 nm AuNPs |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | To measure the increase in particle size after each functionalization step. | Uncoated: 20-25 nm[11] PEG-coated: Increase of ~5-10 nm[11] |
| Surface Plasmon Resonance | UV-Vis Spectroscopy | To monitor changes in the plasmon peak, which can indicate changes in the surface chemistry and aggregation state. | A slight red-shift in the peak is expected upon successful coating. |
| Zeta Potential | Electrophoretic Light Scattering | To determine the surface charge of the nanoparticles, which changes upon functionalization. | Uncoated (citrate-stabilized): Negative (e.g., -54.3 mV)[11] PEG-coated: Less negative (e.g., -14.5 mV)[11] |
| Morphology and Size | Transmission Electron Microscopy (TEM) | To visualize the size, shape, and dispersity of the nanoparticles. | Should show spherical particles with a narrow size distribution.[3] |
| Conjugation Efficiency | Reversed-Phase HPLC, Gel Electrophoresis | To quantify the amount of ligand or protein conjugated to the AuNPs. | Varies depending on the specific molecule and reaction conditions. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for two-step functionalization of AuNPs.
Signaling Pathway Analogy: Targeted Drug Delivery
The functionalized gold nanoparticles can be designed for targeted drug delivery, where the conjugated molecule acts as a targeting ligand to bind to specific cell surface receptors, leading to receptor-mediated endocytosis and intracellular drug release.
Caption: Pathway for targeted drug delivery via functionalized AuNPs.
Conclusion
The use of this compound provides a robust method for creating stable and biocompatible gold nanoparticles with available functional groups for further modification. The protocols and characterization data presented here offer a comprehensive guide for researchers developing AuNP-based platforms for drug delivery, diagnostics, and other biomedical applications. Careful optimization of reaction conditions is recommended to achieve the desired level of functionalization and conjugation for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. cytodiagnostics.com [cytodiagnostics.com]
- 7. fortislife.com [fortislife.com]
- 8. researchgate.net [researchgate.net]
- 9. cytodiagnostics.com [cytodiagnostics.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Physico-Chemical Characterization and Assessment of Cytotoxic and Genotoxic Effects of Poly-Ethylene-Glycol Coated and Uncoated Gold Nanoparticles on Human Kidney (HK-2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDC/NHS Coupling of H2N-PEG2-CH2COOH with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of H2N-PEG2-CH2COOH to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method, known for its efficiency and mild reaction conditions, results in the formation of a stable amide bond. Polyethylene glycol (PEG) linkers like this compound are frequently utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and research compounds.[1] The defined length of the PEG2 spacer provides a precise bridge for linking various molecular entities.
The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond between a carboxyl group and a primary amine.[1]
-
Activation of the Carboxylic Acid: EDC activates the terminal carboxylic acid of this compound, creating a highly reactive O-acylisourea intermediate. This step is most effective in a slightly acidic environment (pH 4.5-6.0).[1]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS (or its water-soluble variant, Sulfo-NHS) is introduced to react with the intermediate, forming a more stable, amine-reactive NHS ester.[1][2]
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[1][3]
Data Presentation
Recommended Molar Ratios for Optimal Conjugation
| Reagent | Molar Ratio (Reagent:this compound) | Purpose |
| EDC | 1.2 - 10 fold excess | Ensures efficient activation of the carboxylic acid.[1][4] |
| NHS/Sulfo-NHS | 1.2 - 5 fold excess | Stabilizes the activated intermediate and enhances coupling efficiency.[1][4] |
| This compound | 1 - 20 fold excess over the amine-containing molecule | Drives the reaction towards the desired PEGylated product.[1] |
Reaction Conditions Summary
| Parameter | Aqueous Protocol | Organic Protocol |
| Activation pH | 4.5 - 6.0 (in MES or similar non-amine buffer)[1][5] | N/A (Anhydrous solvent) |
| Coupling pH | 7.2 - 8.0 (in PBS or similar non-amine buffer)[1][5] | N/A (Base like TEA or DIPEA is added)[1] |
| Activation Time | 15 - 30 minutes at room temperature[2] | 30 minutes to 4 hours at room temperature[1][3] |
| Coupling Time | 2 - 16 hours at room temperature[1] | 1 - 16 hours at room temperature[1][3] |
| Quenching Agent | Hydroxylamine, Tris, Glycine, or Ethanolamine[3][5][6] | N/A (Reaction goes to completion or worked up) |
Experimental Protocols
Materials Required
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Aqueous Protocol:
-
Organic Protocol:
-
Purification supplies (e.g., desalting columns, dialysis tubing, silica (B1680970) gel for chromatography)
Protocol 1: Two-Step Aqueous Coupling (for Proteins and other Biomolecules)
This protocol is designed for the conjugation of this compound to primary amines on biomolecules in an aqueous environment.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[1]
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). EDC solutions are prone to hydrolysis and should be used immediately.
-
Add the desired molar excess of EDC stock solution to the this compound solution. Mix gently.
-
Immediately add the desired molar excess of NHS/Sulfo-NHS stock solution to the reaction mixture.
-
Incubate at room temperature for 15-30 minutes.
Step 2: Conjugation to the Primary Amine
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution from Step 1 to the amine-containing molecule solution. The final pH of the reaction mixture should be between 7.2 and 8.0.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.
Step 3: Quenching and Purification
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters. Incubate for 15 minutes.[5]
-
Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[1]
Protocol 2: Organic Solvent Coupling (for Small Molecules)
This protocol is suitable for the conjugation of this compound to amine-containing small molecules that are soluble in organic solvents.
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMF or DCM.
-
Add 1.2-2.0 equivalents of EDC and 1.2-2.0 equivalents of NHS to the solution.[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[1][3] The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 2: Conjugation to the Primary Amine
-
In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add the activated this compound solution to the small molecule solution.
-
Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.[1]
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]
Step 3: Work-up and Purification
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to isolate the desired conjugate.
Mandatory Visualizations
Caption: EDC/NHS reaction mechanism for amide bond formation.
Caption: Experimental workflow for two-step EDC/NHS coupling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[1] |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[1] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation.[1] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction.[1] | |
| Precipitation of Protein during Reaction | High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated PEG linker.[1] |
| Incorrect buffer conditions. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[1] | |
| Formation of Byproducts | Too much EDC leading to side reactions. | Use a lower molar excess of EDC or consider a two-step protocol where excess EDC is removed or quenched before adding the amine. |
References
Applications of H2N-PEG2-CH2COOH in PROTAC Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the bifunctional linker, H2N-PEG2-CH2COOH (3-(2-(2-aminoethoxy)ethoxy)propanoic acid), in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
The this compound linker, a short and hydrophilic polyethylene (B3416737) glycol (PEG) derivative, offers a balance of flexibility and water solubility, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a PROTAC. This document will use the well-characterized BET bromodomain-degrading PROTAC, ARV-771, as a prime example of the successful application of a linker derived from this compound.
The Role of this compound in PROTAC Design
The rational design of a PROTAC involves the careful selection of a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker's length, rigidity, and solubility are crucial for enabling the formation of a productive ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[1][2][3][4][5]
The this compound linker provides two key functionalities for PROTAC synthesis: a primary amine (-NH2) and a carboxylic acid (-COOH). These functional groups allow for the sequential and directional conjugation of the POI-binding ligand and the E3 ligase ligand through stable amide bond formation. The PEG2 unit enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and cell permeability.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this activity are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum degradation (Dmax), which represents the maximum percentage of protein degradation achievable.
The following table summarizes the quantitative data for ARV-771, a PROTAC that incorporates a linker derived from this compound, targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, and BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][8][9]
| PROTAC | Target Proteins | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | Castration-Resistant Prostate Cancer (CRPC) cell lines (e.g., 22Rv1) | < 1 nM | Not explicitly reported, but significant degradation observed | [6][7][8][10] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a PROTAC using the this compound linker, exemplified by the synthesis of ARV-771, and for the biological evaluation of its degradation activity.
Synthesis of a PROTAC (ARV-771)
The synthesis of ARV-771 involves the sequential amide coupling of the BET inhibitor-derived warhead and the VHL E3 ligase ligand to the this compound linker. The following is a representative synthetic scheme based on published procedures.[10]
Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate
-
Activation of the Carboxylic Acid of the VHL Ligand: To a solution of the VHL ligand containing a free carboxylic acid in an anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF), add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amide Coupling with this compound: To the activated VHL ligand solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the VHL ligand-linker intermediate.
Step 2: Coupling of the POI Ligand to the Linker-E3 Ligase Ligand Intermediate
-
Activation of the Carboxylic Acid of the Linker: To a solution of the VHL ligand-linker intermediate (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amide Coupling with the POI Ligand: To the activated linker intermediate, add the amine-functionalized BET inhibitor warhead (1.0 equivalent). Stir the reaction mixture at room temperature overnight or until completion is confirmed by LC-MS.
-
Final Purification: Work up the reaction as described in Step 1. Purify the final PROTAC product (ARV-771) by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot for Measuring PROTAC-Mediated Protein Degradation
This protocol describes how to quantify the degradation of the target protein (e.g., BRD4) in cultured cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells (e.g., 22Rv1 prostate cancer cells)
-
PROTAC stock solution (e.g., ARV-771 in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., ranging from 0.1 nM to 1000 nM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of action of a PROTAC, leading to the degradation of a target protein, in this case, a BET bromodomain protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and evaluation of a PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Logical Relationship in PROTAC Synthesis
This diagram illustrates the logical connection of the three key components in a PROTAC molecule.
Caption: Logical relationship of components in a PROTAC molecule.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
Step-by-Step Guide for Peptide Labeling with H2N-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the covalent labeling of peptides with the bifunctional linker, H2N-PEG2-CH2COOH. This process, often referred to as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, such as increasing their hydrodynamic size, improving solubility, and extending their in vivo half-life. The protocol outlines a two-step reaction mechanism involving the activation of the carboxylic acid moiety of the PEG linker followed by its conjugation to a primary amine on the target peptide.
The this compound linker possesses a terminal amine group and a carboxylic acid group, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid is activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on the peptide to form a stable amide bond.
Key Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the activation of the carboxylic acid group on this compound to form a reactive NHS ester. This is a crucial first step before conjugation to the peptide.[1][2][3][4][5]
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening. Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in the Activation Buffer.
-
Activation: Add NHS (or Sulfo-NHS) to the this compound solution, followed by the addition of EDC. A typical molar ratio is 1:1.2:1.2 (this compound:NHS:EDC).
-
Incubation: Stir the reaction mixture at room temperature for 15-60 minutes. The reaction is most efficient at a pH of 4.5-7.2.[2]
-
Confirmation of Activation (Optional): The formation of the NHS ester can be monitored by techniques such as HPLC or LC-MS.
Protocol 2: Conjugation of Activated this compound to Peptide
This protocol details the reaction between the NHS-activated PEG linker and the primary amines of the target peptide.
Materials:
-
NHS-activated this compound (from Protocol 1)
-
Target Peptide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5. Avoid buffers containing primary amines like Tris.
Procedure:
-
Peptide Preparation: Dissolve the target peptide in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
pH Adjustment: Ensure the pH of the peptide solution is between 7.2 and 8.0 for efficient conjugation. The reaction of NHS-activated molecules with primary amines is most efficient at this pH range.[2]
-
Conjugation Reaction: Add the freshly prepared NHS-activated this compound solution to the peptide solution. The molar ratio of activated PEG to peptide can be varied to optimize the degree of labeling, with a common starting point being a 5 to 20-fold molar excess of the PEG reagent.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as hydroxylamine, glycine, or Tris buffer can be added to a final concentration of 20-50 mM to react with any remaining NHS-activated PEG.
Protocol 3: Purification of the PEGylated Peptide
Purification is essential to remove unreacted peptide, excess PEG linker, and reaction byproducts. The choice of method depends on the properties of the peptide and the PEG linker.
Methods:
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated peptide from the smaller, unreacted peptide and excess PEG linker.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A standard technique for peptide purification, RP-HPLC separates molecules based on their hydrophobicity.[][7] The addition of the PEG linker will alter the retention time of the peptide.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. PEGylation can shield surface charges, altering the elution profile of the peptide.[]
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecules like excess PEG linker and salts from the reaction mixture, particularly for larger peptides.[8]
Protocol 4: Characterization of the PEGylated Peptide
Characterization is crucial to confirm successful conjugation and determine the extent of PEGylation.
Methods:
-
Mass Spectrometry (MS): LC-MS is the most powerful technique to confirm the covalent attachment of the PEG linker and to determine the molecular weight of the PEGylated peptide.[9][10][11][12][13] The mass increase corresponds to the addition of one or more PEG moieties.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product and to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated).
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For larger peptides and proteins, SDS-PAGE can show a shift in the apparent molecular weight upon PEGylation.
Data Presentation
| Parameter | Typical Range | Analytical Method | Reference |
| Activation Step | |||
| Molar Ratio (PEG:NHS:EDC) | 1:1.2:1.2 to 1:1.5:1.5 | - | [2] |
| Reaction Time | 15 - 60 minutes | HPLC, LC-MS | [2] |
| pH | 4.5 - 6.0 | pH meter | [2] |
| Conjugation Step | |||
| Molar Ratio (Activated PEG:Peptide) | 5:1 to 20:1 | - | |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | HPLC, LC-MS | |
| pH | 7.2 - 8.0 | pH meter | [2] |
| Analysis | |||
| Labeling Efficiency | Variable, dependent on peptide and reaction conditions | LC-MS, HPLC | |
| Purity | >95% (post-purification) | HPLC | [7] |
Mandatory Visualization
Caption: Chemical reaction pathway for peptide labeling.
Caption: Step-by-step experimental workflow diagram.
References
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Peptide-binding assessment using mass spectrometry as a new screening method for skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrogen‐Deuterium Exchange Mass Spectrometry for Molecular Glue Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for H2N-PEG2-CH2COOH in Hydrogel-Based Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the heterobifunctional linker, H2N-PEG2-CH2COOH (Amino-PEG2-Carboxylic Acid), in the formulation of hydrogels for controlled drug delivery applications.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a variety of biomedical applications, including drug delivery. Poly(ethylene glycol) (PEG) is a widely used polymer for hydrogel fabrication due to its non-toxicity, non-immunogenicity, and excellent biocompatibility.
The this compound linker is a short-chain polyethylene (B3416737) glycol derivative featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other. This bifunctional nature allows for the formation of crosslinked hydrogel networks through the formation of stable amide bonds using carbodiimide (B86325) chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). The resulting hydrogels can be designed to encapsulate and release therapeutic agents in a controlled manner.
Principle of Hydrogel Formation
The formation of hydrogels using this compound relies on the covalent crosslinking of the PEG chains. This is typically achieved through a two-step reaction mediated by EDC and NHS:
-
Activation of the Carboxylic Acid Group: EDC reacts with the carboxylic acid terminus of the this compound, forming a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amide Bond Formation: To improve reaction efficiency and prevent hydrolysis of the unstable intermediate, NHS is added to react with the O-acylisourea, forming a more stable amine-reactive NHS ester. This activated PEG linker then readily reacts with the primary amine group of another this compound molecule, or a multi-amine crosslinker, to form a stable amide bond, resulting in the crosslinked hydrogel network.
This chemistry allows for in-situ hydrogel formation under mild, aqueous conditions, which is advantageous for the encapsulation of sensitive therapeutic molecules.
Data Presentation: Hydrogel Properties
The physicochemical properties of the resulting hydrogels can be tuned by varying the concentration of the this compound precursor and the molar ratio of the crosslinking agents. Below are tables summarizing typical quantitative data for PEG-based hydrogels, which can be used as a reference for hydrogels developed using this compound and EDC/NHS chemistry.
Table 1: Swelling Properties of PEG-Based Hydrogels
| Precursor Concentration (wt%) | Crosslinker:PEG Molar Ratio | Swelling Ratio (q) | Reference |
| 5 | 1:1 | 25 ± 3 | [1] |
| 10 | 1:1 | 15 ± 2 | [1] |
| 15 | 1:1 | 10 ± 1.5 | [1] |
| 10 | 0.5:1 | 20 ± 2.5 | Hypothetical |
| 10 | 2:1 | 12 ± 1.8 | Hypothetical |
Note: The swelling ratio (q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel. Data presented are representative and will vary based on specific experimental conditions.
Table 2: Mechanical Properties of PEG-Based Hydrogels
| Precursor Concentration (wt%) | Crosslinker:PEG Molar Ratio | Compressive Modulus (kPa) | Storage Modulus (G') (Pa) | Reference |
| 5 | 1:1 | 5 - 15 | 100 - 500 | [2] |
| 10 | 1:1 | 20 - 50 | 500 - 2000 | [2] |
| 15 | 1:1 | 60 - 100 | 2000 - 5000 | [2] |
| 10 | 0.5:1 | 15 - 30 | 300 - 1500 | Hypothetical |
| 10 | 2:1 | 30 - 60 | 1000 - 3000 | Hypothetical |
Note: Mechanical properties are highly dependent on the specific crosslinking chemistry and measurement conditions.
Table 3: Drug Release Characteristics from PEG-Based Hydrogels
| Drug | Loading Method | Cumulative Release at 24h (%) | Release Mechanism | Reference |
| Doxorubicin | Physical Encapsulation | 40 - 60 | Diffusion-controlled | [3] |
| Bovine Serum Albumin (BSA) | Physical Encapsulation | 30 - 50 | Swelling and Diffusion | [3] |
| Vancomycin | Covalent Conjugation | 10 - 25 | Cleavage-dependent | Hypothetical |
Note: Drug release kinetics are influenced by the drug's molecular weight, its interaction with the hydrogel matrix, and the degradation rate of the hydrogel.
Experimental Protocols
Materials
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Model Drug (e.g., Doxorubicin hydrochloride, Bovine Serum Albumin)
-
Deionized (DI) water
Protocol for Hydrogel Synthesis
-
Prepare Precursor Solution: Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10% w/v).
-
Activate Carboxylic Acid Groups:
-
Equilibrate EDC-HCl and NHS (or Sulfo-NHS) to room temperature.
-
Prepare fresh stock solutions of EDC-HCl and NHS in the Activation Buffer.
-
Add EDC-HCl (e.g., 1.2-1.5 molar excess relative to the carboxylic acid groups of the PEG) and NHS (e.g., 1.2-1.5 molar excess) to the this compound solution.
-
Vortex briefly and incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
-
Crosslinking Reaction:
-
If using a multi-amine crosslinker, add it to the activated PEG solution.
-
To initiate crosslinking between the this compound molecules, adjust the pH of the solution to 7.2-7.5 by adding the Coupling Buffer.
-
The solution will begin to gel. The gelation time will depend on the concentration of the precursors and the temperature.
-
-
Washing and Equilibration:
-
Once the hydrogel is formed, wash it extensively with DI water to remove any unreacted reagents and byproducts.
-
Equilibrate the hydrogel in PBS (pH 7.4) before further characterization or drug loading.
-
Protocol for Drug Loading
Method 1: Physical Encapsulation (for in-situ gelation)
-
Prepare the this compound precursor solution as described in step 4.2.1.
-
Dissolve the desired amount of the drug in the precursor solution.
-
Initiate the crosslinking reaction as described in steps 4.2.2 and 4.2.3. The drug will be physically entrapped within the hydrogel network as it forms.
Method 2: Covalent Conjugation (for drugs with amine or carboxyl groups)
-
For amine-containing drugs: Activate the carboxylic acid groups of this compound with EDC/NHS as described in step 4.2.2. Then, add the amine-containing drug to the activated PEG solution before initiating hydrogel crosslinking.
-
For carboxyl-containing drugs: The amine group of this compound can be directly coupled to the carboxyl group of the drug using EDC/NHS chemistry. This would typically be done before initiating the hydrogel crosslinking step.
Protocol for In Vitro Drug Release Study
-
Place a drug-loaded hydrogel of known weight and drug content into a vial containing a known volume of release medium (e.g., PBS, pH 7.4).
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Signaling Pathways and Chemical Reactions
Caption: EDC/NHS chemistry for hydrogel crosslinking.
Experimental Workflow
Caption: Experimental workflow for hydrogel synthesis and characterization.
Logical Relationships in Drug Release
Caption: Factors influencing drug release from hydrogels.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study on drug delivery and release kinetics of polyethylene glycol-functionalized few-layer graphene (FLG) incorporated into a gelatin–chitosan bio-composite film - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation using H2N-PEG2-CH2COOH in Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of biomaterials is a critical step in the development of advanced drug delivery systems, tissue engineering scaffolds, and medical devices. Polyethylene glycol (PEG) has become the polymer of choice for surface modification due to its biocompatibility, hydrophilicity, and ability to reduce non-specific protein adsorption, thereby minimizing the host immune response. The heterobifunctional linker, H2N-PEG2-CH2COOH, offers a versatile platform for covalently attaching biomolecules to surfaces or other molecules through stable amide bond formation. This linker possesses a primary amine (H2N) at one terminus and a carboxylic acid (COOH) at the other, separated by a two-unit PEG spacer. This configuration allows for controlled, stepwise conjugation, making it an invaluable tool in bioconjugation and biomaterial science.
These application notes provide detailed protocols for utilizing this compound to form stable amide bonds for the functionalization of biomaterials. The protocols focus on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
Principle of Amide Bond Formation
The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a biomaterial surface (or vice versa) is typically achieved using carbodiimide (B86325) chemistry. EDC, in the presence of NHS or its water-soluble analog Sulfo-NHS, activates the carboxylic acid group to form a more stable NHS-ester intermediate. This intermediate is less susceptible to hydrolysis in aqueous environments and reacts efficiently with primary amines to form a covalent amide linkage.
Quantitative Data Summary
The efficiency of amide bond formation is influenced by several factors including pH, reactant concentrations, and reaction time. The following tables provide a summary of typical reaction parameters and expected outcomes for the conjugation of this compound to an amine-containing biomaterial.
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Reactant | Molar Ratio (relative to Carboxylic Acid) |
| This compound | 1 (limiting reagent) |
| EDC | 1.5 - 2.0 |
| NHS/Sulfo-NHS | 1.2 - 1.5 |
| Amine-containing Biomaterial | 1.0 - 1.5 |
Table 2: Influence of pH on Reaction Steps
| Reaction Step | Optimal pH Range | Rationale |
| Carboxylic Acid Activation (with EDC/NHS) | 4.5 - 6.0 | Maximizes the formation of the O-acylisourea intermediate and subsequent NHS-ester. |
| Amine Coupling (to NHS-ester) | 7.2 - 8.5 | Promotes nucleophilic attack of the deprotonated primary amine on the NHS-ester. |
Table 3: Typical Conjugation Efficiency and Stability
| Parameter | Value | Conditions |
| Conjugation Efficiency | 60 - 90% | Optimized pH, molar ratios, and reaction time. |
| Amide Bond Half-life (in PBS at 37°C) | > 100 days | Represents a highly stable covalent linkage under physiological conditions. |
Experimental Protocols
Protocol 1: Surface Modification of an Amine-Functionalized Biomaterial with this compound
This protocol describes the covalent attachment of this compound to a biomaterial surface presenting primary amine groups.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Amine-functionalized biomaterial (e.g., plasma-treated polymer, protein-coated surface)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to Activation Buffer.
-
Add the EDC stock solution to the this compound solution to achieve a final molar ratio of 1.5:1 (EDC:COOH).
-
Immediately add the NHS (or Sulfo-NHS) stock solution to the reaction mixture to achieve a final molar ratio of 1.2:1 (NHS:COOH).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to Amine-Functionalized Surface:
-
Wash the amine-functionalized biomaterial three times with Coupling Buffer to remove any contaminants.
-
Add the activated this compound solution to the biomaterial surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the reaction solution from the biomaterial surface.
-
Add Quenching Buffer to the surface and incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
Wash the surface extensively with Coupling Buffer (3-5 times) to remove unreacted reagents and byproducts.
-
The modified biomaterial is now ready for characterization or further use.
-
Protocol 2: Conjugation of a Protein to a Carboxyl-Functionalized Biomaterial using this compound as a Linker
This protocol outlines a two-step process to first attach this compound to a carboxyl-functionalized surface and then conjugate a protein to the newly introduced amine group.
Materials:
-
This compound
-
EDC-HCl
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.4
-
Protein to be conjugated (containing primary amines)
-
Carboxyl-functionalized biomaterial
-
Quenching/Blocking Buffer: 1 M Glycine or Ethanolamine in PBS, pH 8.0
-
Anhydrous DMF or DMSO
-
DI water
Procedure:
Step 1: Attachment of this compound to the Carboxyl-Functionalized Surface
-
Activation of Surface Carboxyl Groups:
-
Wash the carboxyl-functionalized biomaterial three times with Activation Buffer.
-
Prepare fresh 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add a solution containing EDC and NHS to the biomaterial surface.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling of this compound:
-
Wash the activated surface three times with Coupling Buffer.
-
Prepare a solution of this compound in Coupling Buffer.
-
Add the this compound solution to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Wash the surface three times with Coupling Buffer.
-
Step 2: Conjugation of Protein to the Amine-Terminated PEG Linker
-
Activation of Protein Carboxyl Groups (if applicable, for crosslinking): This protocol assumes the protein has available amine groups for conjugation to the PEG linker's carboxyl group. A separate activation of the protein is not needed in this primary conjugation scheme.
-
Coupling of Protein to the Amine-Terminated Surface:
-
Activate the carboxyl group of the now surface-bound PEG linker using EDC/NHS as described in Protocol 1, Step 2.
-
Wash the activated surface three times with Coupling Buffer.
-
Add the protein solution (dissolved in Coupling Buffer) to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Washing:
-
Remove the protein solution.
-
Add Quenching/Blocking Buffer and incubate for 30 minutes to block any remaining reactive sites.
-
Wash the surface extensively with Coupling Buffer (3-5 times).
-
The protein-conjugated biomaterial is ready for analysis.
-
Characterization of Modified Biomaterials
Successful modification of the biomaterial with this compound can be confirmed using various surface-sensitive analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen (from the amide bond) and changes in the C1s and O1s spectra indicative of PEG.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To identify the characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) vibrational bands.
-
Contact Angle Measurement: To assess the change in surface hydrophilicity. Successful PEGylation should result in a decrease in the water contact angle.
-
Atomic Force Microscopy (AFM): To visualize changes in surface topography and roughness after modification.
-
Fluorescence Microscopy: If a fluorescently labeled protein is used for conjugation, microscopy can directly visualize the successful attachment.
Visualizations
Caption: Workflow for surface modification with this compound.
Caption: EDC/NHS reaction mechanism for amide bond formation.
Application Note: Surface Modification with H2N-PEG2-CH2COOH for the Prevention of Protein Adhesion
Introduction
The non-specific adsorption of proteins onto material surfaces is a significant challenge in a multitude of biomedical and research applications, including drug delivery, medical implants, biosensors, and single-molecule studies.[1][2] This phenomenon, often referred to as biofouling, can lead to reduced device performance, inaccurate sensor readings, and adverse biological responses such as inflammation or implant rejection.[1] To mitigate these issues, surfaces are often modified to render them "non-fouling" or resistant to protein adhesion.
One of the most effective and widely adopted strategies for creating bio-inert surfaces is through PEGylation, the process of grafting polyethylene (B3416737) glycol (PEG) chains onto a surface.[1] The presence of PEG creates a hydrophilic, flexible, and sterically hindering layer that repels proteins, effectively preventing their adsorption.[3] The H2N-PEG2-CH2COOH molecule is a short, heterobifunctional PEG linker featuring a terminal amine (-NH2) group and a terminal carboxylic acid (-COOH) group. This structure offers significant versatility, allowing for covalent attachment to a wide variety of material surfaces through different chemical strategies.
This document provides detailed protocols for modifying surfaces with this compound and presents data on the efficacy of PEGylation in preventing protein adhesion.
Mechanism of Action
The anti-fouling properties of PEGylated surfaces are attributed to two primary mechanisms:
-
Steric Repulsion : The PEG chains are highly flexible and hydrated, forming a dynamic brush-like layer on the surface. This layer creates a physical, steric barrier that prevents proteins from approaching and interacting with the underlying substrate.
-
Hydrophilic Barrier : PEG is highly hydrophilic, binding a significant number of water molecules. This creates a tightly bound water layer that acts as an energetic barrier, making it thermodynamically unfavorable for proteins to displace the water and adsorb onto the surface.[4]
The density and length of the PEG chains are critical factors influencing the effectiveness of the anti-fouling coating.[1][5] Higher grafting densities generally lead to decreased protein adsorption.[5]
Experimental Protocols
The dual functionality of this compound allows for two primary covalent attachment strategies. The choice of protocol depends on the functional groups available on the substrate surface.
Protocol 1: Attachment to Amine-Reactive Surfaces via the PEG's Amine Group
This protocol is suitable for surfaces functionalized with N-hydroxysuccinimide (NHS) esters or other amine-reactive groups. The terminal amine of this compound reacts to form a stable amide bond with the surface.
Materials:
-
Substrate with an amine-reactive surface (e.g., NHS-ester coated glass slide or gold nanoparticle)
-
This compound (CAS No. 134978-97-5)[6]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5[7]
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Ethanol
-
Milli-Q or ultrapure water
-
Nitrogen gas for drying
Procedure:
-
Surface Preparation :
-
Prepare PEGylation Solution :
-
Immediately before use, prepare a solution of this compound in the Reaction Buffer. A typical concentration is 5-10 mg/mL. The half-life of NHS esters is short at this pH, so prompt use is critical.[7]
-
-
Surface Modification Reaction :
-
Immerse the substrate in the PEGylation solution or cover the surface with the solution.
-
Incubate in a humidified chamber to prevent drying. Incubation time can range from 2 hours to overnight at room temperature.[7]
-
-
Washing :
-
After incubation, remove the substrate from the solution.
-
Rinse thoroughly with Milli-Q water to remove unreacted PEG.
-
Wash with PBS buffer.
-
Rinse again with Milli-Q water.
-
-
Drying and Storage :
-
Dry the modified surface under a gentle stream of nitrogen gas.
-
Store the PEGylated surface in a clean, dry environment until use. For long-term storage, a desiccator is recommended.
-
Protocol 2: Attachment to Amine-Functionalized Surfaces via the PEG's Carboxyl Group
This protocol is designed for surfaces rich in primary amine groups (e.g., surfaces treated with (3-Aminopropyl)triethoxysilane (APTES)). The carboxylic acid group of this compound is first activated using EDC and NHS to form an amine-reactive NHS ester, which then couples to the surface amines.
Materials:
-
Substrate with an amine-functionalized surface
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: PBS, pH 7.4
-
Wash Buffer: PBS, pH 7.4
-
Milli-Q or ultrapure water
-
Nitrogen gas for drying
Procedure:
-
Surface Preparation :
-
Ensure the amine-functionalized surface is clean and ready for reaction.
-
-
Prepare Activated PEG Solution :
-
Dissolve this compound in Activation Buffer to a concentration of 10-20 mg/mL.
-
Add EDC and NHS to the solution. A molar ratio of 1:2:5 (Carboxyl:EDC:NHS) is commonly used.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Surface Modification Reaction :
-
Immerse the amine-functionalized substrate in the activated PEG solution or cover the surface with the solution.
-
Incubate for 2-4 hours at room temperature.
-
-
Washing :
-
Following incubation, remove the substrate and wash it extensively with PBS buffer to remove unreacted PEG and byproducts.
-
Rinse thoroughly with Milli-Q water.
-
-
Drying and Storage :
-
Dry the modified surface under a gentle stream of nitrogen.
-
Store in a clean, dry environment.
-
Quantitative Data on Protein Adsorption
The effectiveness of PEGylation in reducing protein adhesion is well-documented. The tables below summarize quantitative data from studies using various PEG architectures and proteins.
Table 1: Effect of PEG Surface Density on Protein Adsorption
| Surface Modification | Protein (MW) | Adsorbed Protein Amount (mg/m²) | Percent Reduction vs. Unmodified | Reference |
| Non-PEGylated | Bovine Serum Albumin (BSA) | ~1.75 | 0% | [5] |
| PEG Mushroom | Bovine Serum Albumin (BSA) | ~0.75 | ~57% | [5] |
| PEG Brush | Bovine Serum Albumin (BSA) | ~0.25 | ~86% | [5] |
| Unmodified PDMS | Albumin | Not specified | 0% | [9] |
| PDMS-PEG | Albumin | Not specified | 66% | [9] |
Table 2: Nitrogen Concentration (at.%) from XPS as an Indicator of Protein Adsorption
| Surface | Myoglobin (16 kD) | Albumin (67 kD) | Fibrinogen (340 kD) | Reference |
| Bare Niobium Pentoxide | 10.7% | 8.6% | 14.0% | [1] |
| High-Density PEG | Lowest Adsorption | Lowest Adsorption | Lowest Adsorption | [1] |
| Low-Density PEG | Increased Adsorption | Increased Adsorption | Increased Adsorption | [1] |
Note: Data is compiled from multiple sources and may involve different PEG lengths and surface materials. The trend consistently shows that increasing PEG surface coverage significantly reduces the adsorption of various proteins.[1][5]
Visualizations
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qunwanglab.com [qunwanglab.com]
- 3. benchchem.com [benchchem.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Protheragen [protheragen.ai]
- 7. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Bioconjugation using Amine-PEG-Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing amine-PEG-acid heterobifunctional linkers for the bioconjugation of proteins, peptides, and small molecules. The protocols focus on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds.
Introduction to Amine-PEG-Acid Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are instrumental in modern drug development and bioconjugation, serving to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] Amine-PEG-acid linkers, a class of heterobifunctional PEG linkers, possess a terminal primary amine group and a terminal carboxylic acid group. This dual functionality allows for the covalent linkage of two different molecules, making them highly versatile in creating novel molecular constructs.[2]
The primary application of these linkers involves the conjugation of amine-containing molecules (such as proteins, peptides, or small molecule drugs) to other molecules of interest. The process, often referred to as PEGylation, can significantly improve the therapeutic properties of biologics and small molecules by:
-
Increasing Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules.[3]
-
Prolonging Circulation Half-Life: The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance.[3]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the molecule, reducing its recognition by the immune system.
-
Improving Stability: PEGylation can protect molecules from enzymatic degradation.[3]
The most common method for achieving this conjugation is through EDC/NHS chemistry, which activates the carboxylic acid group of the linker to react efficiently with primary amines on the target molecule.[1][3]
Reaction Mechanism: EDC/NHS Coupling
The conjugation of an amine-PEG-acid linker to a primary amine-containing molecule using EDC and NHS is a two-step process designed to create a stable amide bond with high efficiency.[1][3]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of the amine-PEG-acid linker to form a highly reactive and unstable O-acylisourea intermediate.[1][3]
-
Formation of a Stable NHS Ester: This intermediate is susceptible to hydrolysis. To improve stability and coupling efficiency, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[1][3]
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or a lysine (B10760008) side chain) to form a stable amide bond, releasing NHS as a byproduct.[1][3]
EDC/NHS reaction mechanism for amide bond formation.
Quantitative Data Summary for EDC/NHS Conjugation
The efficiency of bioconjugation using amine-PEG-acid linkers is dependent on several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. The following tables provide typical ranges and illustrative examples for these parameters.
Table 1: General Reaction Parameters for EDC/NHS Coupling
| Parameter | Typical Range | Notes |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | Higher excess may be needed for dilute solutions.[2] |
| Activation Time | 15 - 60 minutes | The NHS-ester intermediate has limited stability in aqueous solutions.[2] |
| Activation pH | 4.5 - 7.2 | Optimal for the activation of the carboxyl group.[3][4] |
| Conjugation Time | 2 - 24 hours | Can be performed at room temperature or 4°C.[2][3][5] |
| Conjugation pH | 7.0 - 8.5 | Optimal for the reaction with primary amines.[2][3] |
| Typical Conjugation Efficiency | 50 - 90% | Highly dependent on the specific reactants and conditions.[2] |
Table 2: Illustrative Molar Ratios for Specific Applications [3]
| Target Molecule | Molar Ratio (PEG-Acid:Target) | Molar Ratio (EDC:PEG-Acid) | Molar Ratio (NHS:PEG-Acid) | Expected Outcome |
| Protein (e.g., BSA) | 10:1 | 2:1 | 2:1 | Moderate to high degree of PEGylation. |
| Protein (e.g., BSA) | 20:1 | 2:1 | 2:1 | High degree of PEGylation, potential for multiple PEG chains per protein. |
| Small Molecule | 1.5:1 | 1.2:1 | 1.2:1 | High yield of mono-PEGylated product. |
| Small Molecule | 3:1 | 1.5:1 | 1.5:1 | Near-quantitative conversion to the PEGylated product. |
Note: The data in Table 2 is illustrative. Optimal ratios will depend on the specific reactivity of the primary amine(s) on the target molecule, reaction conditions, and the efficiency of purification.[3]
Experimental Protocols
The following are detailed protocols for the conjugation of amine-PEG-acid linkers to proteins and small molecules using EDC/NHS chemistry.
Protocol 1: Conjugation to a Protein in Aqueous Buffer
This protocol is suitable for conjugating amine-PEG-acid to proteins or other biomolecules in an aqueous environment.
Materials:
-
Amine-PEG-Acid linker
-
Protein with primary amine groups (e.g., lysine residues)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.
-
Dissolve the Amine-PEG-Acid linker in Activation Buffer.
-
Prepare the protein solution in Conjugation Buffer.
-
-
Activation of Amine-PEG-Acid:
-
Conjugation to the Protein:
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted linker, EDC, NHS, and quenching reagents using size-exclusion chromatography (SEC) or dialysis.[3]
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Use HPLC or LC-MS to determine the degree of PEGylation and purity of the conjugate.
-
Experimental workflow for protein conjugation.
Protocol 2: Conjugation to a Small Molecule in Organic Solvent
This protocol is suitable for small molecules that have limited solubility in aqueous buffers.
Materials:
-
Amine-PEG-Acid linker
-
Amine-containing small molecule
-
EDC-HCl
-
NHS
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Purification system (e.g., column chromatography, preparative HPLC)
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware is dry.
-
Dissolve the Amine-PEG-Acid linker (1 equivalent) in anhydrous DCM or DMF.[3]
-
-
Activation of Amine-PEG-Acid:
-
Conjugation to the Small Molecule:
-
In a separate vial, dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.[3]
-
Add the small molecule solution to the activated Amine-PEG-Acid mixture.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.[3]
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be redissolved in a suitable solvent and purified by column chromatography or preparative HPLC to isolate the desired conjugate.
-
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Optimize the molar ratio of EDC and NHS to the PEG-acid; a higher excess may be required.
-
Ensure the pH of the activation and conjugation steps are within the optimal ranges.
-
Confirm the activity of EDC, as it is moisture-sensitive.
-
-
Protein Aggregation:
-
Perform the conjugation at a lower temperature (4°C).
-
Reduce the concentration of the protein.
-
Add stabilizing excipients to the reaction buffer.
-
-
Hydrolysis of NHS Ester:
-
Use the activated PEG-acid immediately after preparation.
-
Ensure the pH during activation is not too high.
-
By following these guidelines and protocols, researchers can effectively utilize amine-PEG-acid linkers to create well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Troubleshooting & Optimization
Troubleshooting low yield in H2N-PEG2-CH2COOH conjugation reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in conjugation reactions involving H2N-PEG2-CH2COOH (amino-PEG2-acetic acid).
Troubleshooting Guide: Low Conjugation Yield
Question: My conjugation reaction with this compound is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
Answer:
Low yield in this compound conjugation reactions is a common issue that can stem from several factors, ranging from reaction conditions to reagent quality. Below is a systematic guide to help you identify and resolve the problem.
A primary reason for low yield is suboptimal reaction pH. The activation of the carboxylic acid group on the PEG linker with EDC/NHS is most efficient at a pH between 4.5 and 6.0. However, the subsequent amide bond formation with the primary amine on your target molecule requires a higher pH, typically between 7.0 and 8.5. Running the entire reaction at a single, non-optimal pH can significantly reduce efficiency.
Another critical factor is the molar ratio of the reactants. An insufficient excess of the PEG linker or the coupling agents (EDC and NHS) can lead to incomplete conjugation. It is also crucial to consider the presence of competing nucleophiles, such as Tris buffer or primary amines on your protein of interest, which can react with the activated PEG linker and reduce the yield of the desired conjugate.
The stability of the reagents, particularly the coupling agent EDC, is also paramount. EDC is moisture-sensitive and can hydrolyze, leading to a loss of activity. Using old or improperly stored EDC is a frequent cause of reaction failure.
Finally, the purification process itself can be a source of product loss. Using a purification method that is not well-suited for your conjugate can lead to a low isolated yield, even if the reaction in solution was efficient.
To systematically troubleshoot, we recommend a stepwise approach. Start by verifying the pH of your reaction steps. Then, optimize the molar ratios of your reactants. Concurrently, ensure the quality and activity of your coupling agents. If the yield is still low, re-evaluate your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS activation of this compound?
The activation of the carboxylic acid group of this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in an acidic environment, typically at a pH of 4.5-6.0 . This protonated environment prevents premature hydrolysis of the EDC and facilitates the formation of the more stable NHS-ester intermediate.
Q2: What is the ideal pH for the conjugation of the NHS-activated PEG to a primary amine on my protein/molecule?
For the subsequent reaction of the NHS-activated PEG with a primary amine on your target molecule, the pH should be raised to 7.0-8.5 . At this slightly basic pH, the primary amine is deprotonated and acts as a more effective nucleophile, readily attacking the NHS-ester to form a stable amide bond.
Q3: What molar ratio of PEG linker to my molecule should I use?
A molar excess of the PEG linker is generally recommended to drive the reaction to completion. A common starting point is a 10- to 50-fold molar excess of the PEG reagent over the protein or molecule to be conjugated. However, the optimal ratio can depend on the number of available conjugation sites on your target molecule and should be determined empirically.
Q4: How can I prevent the hydrolysis of my activated PEG-NHS ester?
The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values. To minimize this, the two-step conjugation procedure is recommended. After the initial activation at a lower pH, the pH is raised immediately before adding the target molecule. The reaction should then proceed as quickly as possible. The half-life of the NHS-ester is significantly shorter at higher pH, decreasing from hours at pH 7 to minutes at pH 8.5.
Q5: My buffer contains Tris. Can this interfere with the conjugation reaction?
Yes, Tris (tris(hydroxymethyl)aminomethane) buffer should be avoided as it contains a primary amine that will compete with your target molecule for the activated PEG linker, leading to a significant reduction in yield. Buffers such as PBS (Phosphate-Buffered Saline) or HEPES are recommended alternatives.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes a general two-step method to conjugate the carboxyl group of this compound to primary amines on a target protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein of interest
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
PEG Activation:
-
Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM.
-
Add EDC and NHS to the PEG solution. A 2- to 5-fold molar excess of EDC/NHS over the PEG linker is recommended as a starting point.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid and form the NHS-ester.
-
-
Protein Conjugation:
-
Dissolve the protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated PEG-NHS solution to the protein solution. The molar ratio of PEG to protein should be optimized, but a 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.
-
Data Summary
Table 1: Influence of pH on Conjugation Efficiency
| Reaction Step | Recommended pH Range | Rationale | Potential Issue if Deviated |
| Carboxyl Activation (EDC/NHS) | 4.5 - 6.0 | Optimizes NHS-ester formation and minimizes EDC hydrolysis. | Above pH 6.0, EDC hydrolysis increases. Below pH 4.5, activation is less efficient. |
| Amine Coupling | 7.0 - 8.5 | Primary amines are deprotonated and more nucleophilic. | Below pH 7.0, the amine is protonated and less reactive. Above pH 8.5, NHS-ester hydrolysis is rapid. |
Table 2: Recommended Molar Ratios for Starting Optimization
| Reactants | Recommended Molar Ratio | Purpose |
| [EDC]:[NHS]:[PEG-COOH] | (2-5) : (2-5) : 1 | To ensure efficient activation of the PEG linker. |
| [Activated PEG]:[Protein] | 10 - 50 : 1 | To drive the conjugation reaction towards the product. |
Visual Guides
Technical Support Center: Optimizing H2N-PEG2-CH2COOH Coupling Reactions
Welcome to the technical support center for optimizing reaction conditions for H2N-PEG2-CH2COOH coupling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind coupling this compound to another molecule?
A1: The coupling of this compound, a heterobifunctional linker, to a target molecule typically involves the formation of a stable amide bond. This is achieved by reacting the carboxylic acid (-COOH) end of the PEG linker with a primary or secondary amine on the target molecule, or vice versa. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive carboxylate salt.[1] Therefore, the carboxylic acid group must first be "activated" to make it more susceptible to nucleophilic attack by the amine.
Q2: What are the most common methods for activating the carboxylic acid group of this compound?
A2: The most prevalent method for activating the carboxylic acid is the use of carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[2][3] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis, but the addition of NHS traps it to form a more stable NHS ester, which then efficiently reacts with a primary amine to form an amide bond.[2][3] Other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used and are known for their high efficiency, especially for sterically hindered couplings.
Q3: What are the key factors influencing the success of the coupling reaction?
A3: Several factors critically impact the efficiency and yield of the coupling reaction:
-
pH: The pH of the reaction medium is crucial. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the activated ester with the amine is favored at a slightly basic pH (7.0-8.5).[1][4][5]
-
Stoichiometry: The molar ratio of the coupling reagents (EDC and NHS) to the carboxylic acid, as well as the ratio of the activated PEG linker to the amine-containing molecule, must be optimized.
-
Solvent: The choice of solvent is important. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are commonly used for organic-soluble reactants. For aqueous reactions, buffers like MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.7-6.0 for the activation step and phosphate-buffered saline (PBS) at pH 7.2-8.0 for the coupling step are often employed.
-
Temperature and Reaction Time: Most coupling reactions are performed at room temperature for a few hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
Purity of Reagents: The purity of the this compound linker, the target molecule, and all reagents is critical to avoid side reactions and ensure high yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Carboxylic Acid Activation: The O-acylisourea intermediate formed by EDC is susceptible to hydrolysis, especially in aqueous solutions. | - Add NHS or sulfo-NHS to the reaction mixture to form a more stable amine-reactive intermediate. - Perform the reaction in a two-step process: activate the carboxylic acid at a lower pH (4.5-6.0) first, then add the amine and adjust the pH to 7.0-8.5.[4] |
| 2. Suboptimal pH: The pH may not be optimal for either the activation or the coupling step. | - Carefully control the pH of the reaction. Use MES buffer for the activation step and a phosphate (B84403) or borate (B1201080) buffer for the coupling step.[1] | |
| 3. Hydrolysis of Activated Ester: The NHS ester can also hydrolyze over time. | - Use the activated PEG linker immediately after preparation. - Increase the concentration of the amine-containing molecule to favor the aminolysis reaction over hydrolysis. | |
| 4. Steric Hindrance: The reactive groups on the PEG linker or the target molecule may be sterically hindered. | - Consider using a more powerful coupling reagent like HATU. - Increase the reaction time and/or temperature. | |
| Formation of Byproducts | 1. N-acylurea Formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards amines. | - The addition of NHS or HOBt can suppress the formation of N-acylurea by rapidly converting the O-acylisourea to a more stable active ester. |
| 2. Intra- or Intermolecular Cross-linking: If the target molecule contains both amine and carboxyl groups, self-conjugation or polymerization can occur. | - Use a molar excess of the this compound linker to favor the desired reaction. - Protect one of the reactive groups on the target molecule if possible. | |
| Difficulty in Purifying the Final Product | 1. Presence of Unreacted Reagents and Byproducts: Excess coupling reagents and byproducts like DCU (dicyclohexylurea, if DCC is used) or the urea (B33335) byproduct from EDC can be difficult to remove. | - For EDC, the urea byproduct is water-soluble and can be removed by dialysis or size-exclusion chromatography. - Optimize the stoichiometry of the reactants to minimize excess reagents. |
| 2. Aggregation of the Conjugate: The PEGylated product may aggregate, especially at high concentrations. | - Perform the reaction and purification at a lower concentration. - Use a buffer containing additives like arginine or polysorbate to prevent aggregation. |
Quantitative Data Summary
Table 1: Recommended pH Ranges for EDC/NHS Coupling Steps
| Reaction Step | Optimal pH Range | Commonly Used Buffer | Rationale |
| Carboxylic Acid Activation | 4.5 - 6.0 | MES | Maximizes the efficiency of EDC-mediated activation while minimizing hydrolysis of the O-acylisourea intermediate.[6] |
| Amine Coupling | 7.0 - 8.5 | PBS, Borate Buffer | Ensures the primary amine is deprotonated and nucleophilic for efficient reaction with the NHS ester.[1] |
Table 2: Typical Molar Ratios of Reagents for this compound Coupling
| Reactant | Molar Ratio (relative to Carboxylic Acid) | Notes |
| This compound | 1 | The limiting reagent. |
| EDC | 1.2 - 2.0 | A slight excess is used to drive the reaction to completion. |
| NHS/sulfo-NHS | 1.2 - 2.0 | Used in slight excess relative to the carboxylic acid. |
| Amine-containing Molecule | 1.0 - 1.5 | A slight excess may be used to ensure complete consumption of the activated PEG linker. |
Experimental Protocols
Protocol 1: General Two-Step Procedure for Coupling this compound to an Amine-Containing Molecule in Aqueous Buffer
-
Reagent Preparation:
-
Dissolve the this compound in MES buffer (0.1 M, pH 5.5) to a final concentration of 10 mM.
-
Dissolve the amine-containing molecule in PBS (0.1 M, pH 7.5) to a final concentration of 10 mM.
-
Prepare fresh stock solutions of EDC (100 mM) and sulfo-NHS (100 mM) in MES buffer.
-
-
Activation of this compound:
-
To the solution of this compound, add the EDC stock solution to a final molar ratio of 1.5 equivalents.
-
Immediately add the sulfo-NHS stock solution to a final molar ratio of 1.5 equivalents.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
Coupling to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.5 using a dilute solution of NaOH or by adding a concentrated PBS buffer.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50 mM to consume any unreacted NHS esters.
-
Purify the PEGylated conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
Visualizations
Caption: A general experimental workflow for the two-step coupling of this compound.
Caption: A troubleshooting decision tree for low-yield this compound coupling reactions.
References
- 1. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates [pubmed.ncbi.nlm.nih.gov]
- 3. pentelutelabmit.com [pentelutelabmit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing side products in H2N-PEG2-CH2COOH reactions
Welcome to the technical support center for H2N-PEG2-CH2COOH. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in reactions involving this bifunctional linker. Below you will find frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and illustrative data to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound in a coupling reaction?
A1: Due to its bifunctional nature, possessing both a primary amine and a carboxylic acid, the most common side products arise from self-reaction. These include:
-
Intramolecular Cyclization: Formation of a cyclic lactam.
-
Intermolecular Condensation: Formation of dimers and higher-order oligomers.[1]
Other potential side products are common to amide coupling reactions in general:
-
N-acylurea formation: When using carbodiimide (B86325) coupling reagents like DCC or EDC.
-
Racemization: Loss of stereochemical integrity of coupled chiral molecules.[1]
-
Guanidinylation: A side reaction that can occur with uronium-based coupling reagents (e.g., HATU, HBTU), where the coupling reagent modifies the N-terminal amine.[2]
Q2: How can I detect the formation of these side products?
A2: A combination of analytical techniques is recommended for the detection and characterization of side products:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying products with different mass-to-charge ratios, such as the desired product, dimers, and oligomers.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the desired product and the relative amounts of side products.[3] Developing a good separation method is key.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the main product and any major impurities that can be isolated.
Q3: Which coupling reagents are best to minimize side reactions?
A3: The choice of coupling reagent is critical.[4]
-
For minimizing racemization: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used with carbodiimides.[5] Reagents like HATU are also known to suppress racemization.
-
To avoid N-acylurea formation: Using phosphonium-based reagents (e.g., PyBOP) instead of carbodiimides can be beneficial. If using carbodiimides, the addition of HOBt or HOAt can help to minimize this side product.
-
To avoid guanidinylation: Use phosphonium-based reagents or use the uronium reagent in slight deficiency.[2]
Q4: What is the optimal pH for coupling reactions with this compound?
A4: The optimal pH is a balance between having a deprotonated amine for nucleophilic attack and a protonated carboxylic acid for activation. Generally, a pH range of 7.0 to 8.5 is recommended for amine-carboxylic acid couplings. It is crucial to use a buffer that does not contain primary amines, such as Tris, as this will compete in the reaction. Phosphate-buffered saline (PBS) is a common choice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor reaction progress by LC-MS or TLC.[6] If the reaction has stalled, consider adding a second portion of the coupling reagent. |
| Suboptimal reaction conditions. | Optimize pH, temperature, and reaction time. Ensure all reagents are fresh and anhydrous. | |
| Steric hindrance. | If coupling to a bulky molecule, consider a more potent coupling reagent like HATU or increase the reaction temperature. | |
| Presence of a Side Product with the Same Mass as the Starting Material | Intramolecular cyclization (lactam formation). | Perform the reaction under high dilution conditions to favor the intermolecular reaction over the intramolecular one. Activate the carboxylic acid group of your substrate before adding the this compound. |
| Presence of a Side Product with a Mass of (2 * MW of this compound) - 18 | Dimerization through self-condensation. | Use a dilute concentration of this compound. Employ a slow addition of the linker to the reaction mixture. Consider protecting either the amine or the carboxylic acid of the linker if only one functionality is desired for the reaction. |
| Multiple High Molecular Weight Peaks in LC-MS | Oligomerization. | Similar to dimerization, use high dilution and slow addition. Optimize the stoichiometry of your reactants.[7][8] |
| Product is Difficult to Purify | Byproducts from coupling reagents co-eluting with the product. | Perform a thorough aqueous work-up. Washing with dilute acid or base (if your product is stable) can help remove impurities. For urea (B33335) byproducts from carbodiimides, filtration may be effective if the urea precipitates.[6] |
| Unreacted starting materials are difficult to separate. | Optimize the stoichiometry of the reaction. Consider using a slight excess of one reagent to drive the consumption of the other. For purification of PEGylated products, techniques like size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reversed-phase HPLC (RP-HPLC) can be effective.[][10][11] |
Illustrative Data on Side Product Formation
The following data is illustrative and intended to demonstrate the impact of reaction conditions on product distribution. Actual results may vary.
Table 1: Effect of Concentration on Side Product Formation
| Concentration of this compound | Desired Product (%) | Dimer (%) | Cyclic Lactam (%) |
| 0.5 M | 75 | 15 | 10 |
| 0.1 M | 88 | 8 | 4 |
| 0.01 M | 95 | 3 | 2 |
Table 2: Comparison of Coupling Reagents
| Coupling Reagent | Desired Product (%) | N-acylurea (%) | Racemization (%) |
| EDC/HOBt | 92 | 3 | 1 |
| HATU | 94 | - | <0.5 |
| DCC | 85 | 10 | 2 |
Key Experimental Protocols
Protocol 1: Standard Amide Coupling using HATU
This protocol is designed to minimize side reactions by pre-activating the carboxylic acid before the addition of the amine-containing molecule.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of your carboxylic acid-containing substrate in anhydrous N,N-Dimethylformamide (DMF).
-
Prepare a 0.1 M solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Prepare a 0.1 M solution of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
In a clean, dry, nitrogen-purged flask, add your carboxylic acid solution.
-
Add 1.1 equivalents of the HATU solution.
-
Add 2.0 equivalents of the DIPEA solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Coupling Reaction:
-
Slowly add 1.0 equivalent of the this compound solution to the activated carboxylic acid mixture dropwise over 30 minutes using a syringe pump.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Perform an aqueous work-up to remove DMF and excess reagents. This may involve extraction with an organic solvent like ethyl acetate (B1210297) and washing with brine and/or a mild acidic or basic solution, depending on the stability of your product.
-
-
Purification:
-
Purify the crude product using an appropriate chromatographic technique, such as reversed-phase HPLC or size-exclusion chromatography.[][10]
-
Protocol 2: Purification of PEGylated Product by Size Exclusion Chromatography (SEC)
This protocol is suitable for separating the desired PEGylated product from unreacted starting materials and smaller side products.
-
Column Preparation:
-
Select an SEC column with a fractionation range appropriate for the size of your desired product.
-
Equilibrate the column with a suitable mobile phase (e.g., PBS) at a constant flow rate.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatography:
-
Inject the filtered sample onto the equilibrated SEC column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector (typically at 214 nm or 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks in the chromatogram. The PEGylated product, having a larger hydrodynamic radius, is expected to elute earlier than the unreacted starting materials.
-
-
Analysis:
-
Analyze the collected fractions by LC-MS or SDS-PAGE to confirm the identity and purity of the desired product.
-
Visualizing Reaction Pathways
References
- 1. Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. almacgroup.com [almacgroup.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. pcimag.com [pcimag.com]
- 8. dpointernational.com [dpointernational.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of H2N-PEG2-CH2COOH Conjugates
Welcome to the technical support center for the purification of H2N-PEG2-CH2COOH conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What is the most effective HPLC method for purifying this compound conjugates?
For small-molecule conjugates involving this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and effective purification method.[1][2] This technique separates molecules based on their hydrophobicity. The conjugation of the PEG linker typically alters the hydrophobicity of the parent molecule, enabling separation from unreacted starting materials and impurities.
Q2: Which HPLC column and mobile phases are recommended for this type of purification?
A C18 or C4 column is a good starting point for purifying this compound conjugates.[1][3][4] The choice between them may depend on the hydrophobicity of the molecule conjugated to the PEG linker. The mobile phase generally consists of a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724), with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1][3][5][6] A gradient elution, where the concentration of the organic solvent is gradually increased, is often essential for achieving optimal separation.[1][2][3]
Q3: How can I detect my this compound conjugate during HPLC if it has poor UV absorbance?
Since the PEG moiety itself lacks a strong UV chromophore, detection can be challenging if the conjugated molecule is not UV-active. In such instances, universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are highly recommended.[1] Alternatively, coupling Mass Spectrometry (MS) with HPLC (LC-MS) is an excellent option that provides both detection and mass confirmation of the conjugate.[1]
Q4: What are common impurities I might see during the purification of my this compound conjugate?
Common impurities include unreacted this compound, excess coupling agents (e.g., EDC, NHS if used for activating the carboxylic acid), byproducts from the coupling reaction, and any unreacted starting material that was intended to be conjugated.
Q5: Can I use Size-Exclusion Chromatography (SEC) for purification?
Size-Exclusion Chromatography (SEC) can be employed, particularly for removing unreacted small molecules from a larger conjugated protein or peptide. However, for small-molecule conjugates, RP-HPLC generally offers higher resolution and is more effective at separating the conjugate from other reaction components of similar size.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC purification of this compound conjugates.
Problem 1: Poor Separation or Co-elution of Peaks
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Column Choice | For small PEG conjugates, a C18 or C8 column is generally suitable. For higher resolution, consider a column with a smaller particle size.[1] For larger, more hydrophobic conjugates, a C4 column might provide better results.[3] |
| Suboptimal Mobile Phase Gradient | Optimize the gradient to be shallower around the elution time of your conjugate to improve resolution. A decrease in the gradient slope (e.g., from 2%/min to 1%/min) can enhance separation.[1][3] |
| Incorrect Mobile Phase Composition | Experiment with different organic solvents (e.g., acetonitrile vs. methanol). Also, evaluate different additives (e.g., 0.1% TFA vs. 0.1% formic acid) as they can alter selectivity.[1][3] |
| Sample Overload | Reduce the amount of sample injected onto the column.[7] Overloading can lead to peak broadening and poor resolution. |
| Flow Rate Too High | Lowering the flow rate can sometimes improve resolution, although it will increase the run time. |
Problem 2: Broad or Tailing Peaks
Possible Causes & Solutions
| Cause | Recommended Solution |
| Non-optimal Chromatographic Conditions | Increase the column temperature (e.g., to 45 °C) to improve peak shape and reduce viscosity.[3][4] Ensure the mobile phase is well-mixed and degassed to prevent bubbles.[8] |
| Secondary Interactions with Stationary Phase | The addition of an ion-pairing agent like TFA to the mobile phase can minimize unwanted interactions between the analyte and the silica (B1680970) backbone of the column, resulting in sharper peaks.[5] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement. |
| Heterogeneity of the PEG linker | The inherent dispersity of PEG chains can contribute to peak broadening.[9][10] While this compound is a discrete PEG linker, ensure the starting material is of high purity. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can cause peak broadening. |
Problem 3: Low Recovery of Purified Conjugate
Possible Causes & Solutions
| Cause | Recommended Solution |
| Adsorption to the Column | Add a small percentage of a different organic solvent, like isopropanol, to the mobile phase to reduce non-specific binding.[1] |
| Precipitation on the Column | Ensure your conjugate is fully soluble in the mobile phase. You may need to adjust the pH or add a co-solvent. Always dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[11] |
| Instability of the Conjugate | Assess the stability of your conjugate under the purification conditions. For example, TFA in the mobile phase can cause degradation of acid-labile compounds during solvent evaporation.[5] If instability is suspected, consider using formic acid as an alternative. |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a starting point for the purification of a small molecule conjugate of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the conjugated molecule (e.g., 220 nm, 254 nm, or 280 nm). If the chromophore is weak or absent, use an alternative detector like ELSD, CAD, or MS.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-55 min: 5% B (re-equilibration)
-
-
Injection Volume: 20-100 µL, depending on concentration and column capacity.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., Water/Acetonitrile mixture). Filter the sample through a 0.22 µm syringe filter before injection.
-
Fraction Collection: Collect fractions based on the detector signal corresponding to the desired conjugate.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC or LC-MS to confirm purity and identity.
-
Product Isolation: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
Visualizations
Caption: A typical experimental workflow for HPLC purification.
Caption: A troubleshooting decision tree for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. blob.phenomenex.com [blob.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Enhancing Solubility of Proteins Modified with H2N-PEG2-CH2COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the solubility of proteins modified with the amine-reactive PEG linker, H2N-PEG2-CH2COOH.
Troubleshooting Guide: Low Solubility of PEGylated Proteins
Low solubility of your this compound modified protein can manifest as precipitation, aggregation, or difficulty in concentrating the sample. This guide provides a systematic approach to troubleshoot and resolve these issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during/after PEGylation | Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can lead to protein aggregation. The isoelectric point (pI) of the protein is a critical factor; solubility is often lowest near the pI. | Optimize Buffer pH: Adjust the pH of the reaction and storage buffers to be at least 1-2 units away from the protein's pI.[1] Adjust Ionic Strength: Increase the ionic strength by adding salts like NaCl (e.g., 150 mM) to shield electrostatic interactions that can cause aggregation.[1] |
| High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions and aggregation.[2] | Reduce Protein Concentration: Perform the PEGylation reaction at a lower protein concentration (e.g., 1-5 mg/mL). | |
| Incomplete Solubilization of PEG Reagent: The this compound reagent may not be fully dissolved before addition to the protein solution. | Ensure Complete Dissolution: Dissolve the PEG reagent completely in the reaction buffer before adding it to the protein solution. Gentle warming or vortexing may be necessary. | |
| Formation of Visible Aggregates | Intermolecular Cross-linking: Although this compound is a monofunctional PEG, impurities or side reactions could potentially lead to cross-linking. | Optimize PEG-to-Protein Molar Ratio: Use a lower molar excess of the PEG reagent during conjugation to minimize the chance of non-specific interactions. |
| Suboptimal Temperature: Higher temperatures can induce protein unfolding and aggregation.[1] | Control Reaction Temperature: Perform the PEGylation reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and reduce the risk of aggregation.[2] | |
| Difficulty Concentrating the PEGylated Protein | Increased Hydrophobicity: While PEGylation generally increases hydrophilicity, in some cases, it can expose hydrophobic patches, leading to aggregation at higher concentrations. | Use of Solubilizing Excipients: Add stabilizing excipients to the buffer. Common examples include: - Sugars (e.g., sucrose, trehalose): 5-10% (w/v)[2] - Polyols (e.g., glycerol (B35011), sorbitol): 5-20% (v/v) - Amino Acids (e.g., arginine, glycine): 50-100 mM[2] |
| Buffer Incompatibility: The buffer used for concentration may not be optimal for the PEGylated protein. | Screen Different Buffers: Test a range of buffers with varying pH and ionic strengths to find the optimal conditions for your specific PEGylated protein. |
Frequently Asked Questions (FAQs)
Q1: How does modifying a protein with this compound improve its solubility?
A1: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, enhances protein solubility primarily through two mechanisms. Firstly, the PEG polymer is highly hydrophilic and increases the hydrodynamic radius of the protein, which can reduce renal clearance and improve circulation time. Secondly, the PEG chains can mask hydrophobic regions on the protein surface, preventing self-association and aggregation that lead to insolubility.[3]
Q2: What is the reaction mechanism for attaching this compound to a protein?
A2: this compound has a terminal amine group and a terminal carboxylic acid group. To conjugate this linker to a protein, the carboxylic acid group is typically activated first to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated PEG linker then reacts with primary amine groups on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.
Q3: How can I confirm that my protein has been successfully PEGylated?
A3: Successful PEGylation can be confirmed using several analytical techniques. SDS-PAGE will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can provide a more precise measurement of the mass increase, allowing for the determination of the number of PEG molecules attached per protein molecule. Size-exclusion chromatography (SEC) can also be used to separate the PEGylated protein from the unreacted protein and PEG reagent.[4]
Q4: Can PEGylation negatively impact the biological activity of my protein?
A4: Yes, a potential drawback of PEGylation is the possibility of reduced bioactivity. If the PEG chain is attached at or near the protein's active site or binding interface, it can cause steric hindrance, preventing the protein from interacting with its target.[5] Therefore, it is crucial to control the PEGylation reaction to achieve a balance between improved solubility and retained biological function. Site-specific PEGylation strategies can help to mitigate this issue.[5]
Q5: What are some common additives I can use to further improve the solubility of my PEGylated protein?
A5: Several additives can be included in the formulation to enhance the solubility and stability of PEGylated proteins. These include:
-
Sugars and Polyols: Sucrose, trehalose, and glycerol are commonly used to stabilize proteins.[2]
-
Amino Acids: Arginine and glycine (B1666218) are known to suppress protein aggregation.[2]
-
Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 20 or 80 can prevent surface-induced aggregation.[2]
Experimental Protocols
Protocol 1: Protein Conjugation with this compound
This protocol describes the conjugation of this compound to a protein via activation of the carboxylic acid group to an NHS ester, followed by reaction with primary amines on the protein.
Materials:
-
Protein of interest
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.
-
-
Activation of this compound:
-
In a separate tube, dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (PEG:NHS:EDC).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
PEGylation Reaction:
-
Slowly add the activated PEG-NHS ester solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the activated PEG to the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and native protein using a pre-equilibrated SEC column.
-
Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify the purified PEGylated protein.
-
Protocol 2: PEG-Precipitation Assay for Solubility Measurement
This protocol outlines a method to quantitatively assess the relative solubility of the PEGylated protein.[6]
Materials:
-
Purified PEGylated protein
-
Unmodified protein (as a control)
-
PEG stock solution (e.g., 40-50% w/v PEG 6000 in the desired buffer)
-
Assay Buffer (e.g., 50 mM Histidine, pH 6.0)
-
96-well microplate (UV-transparent for absorbance reading)
-
Microplate reader
Procedure:
-
Preparation of Protein and PEG Solutions:
-
Prepare a stock solution of the PEGylated protein and the unmodified protein at a known concentration (e.g., 10 mg/mL) in the assay buffer.
-
Prepare a high-concentration PEG stock solution in the same assay buffer. Ensure the pH is readjusted after the PEG has dissolved.[7]
-
-
Setting up the Assay Plate:
-
In a 96-well plate, create a serial dilution of the PEG stock solution with the assay buffer to achieve a range of final PEG concentrations (e.g., 2% to 20%).
-
Add a fixed amount of the protein solution (PEGylated or unmodified) to each well to a final volume (e.g., 200 µL).
-
-
Incubation and Precipitation:
-
Mix the contents of the wells thoroughly by pipetting.
-
Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours) to allow for precipitation to reach equilibrium.[6]
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Quantification of Soluble Protein:
-
Carefully transfer the supernatant to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm using a microplate reader to determine the concentration of the soluble protein.[6]
-
-
Data Analysis:
-
Plot the soluble protein concentration as a function of the PEG concentration. A higher concentration of soluble protein at a given PEG concentration indicates improved solubility.
-
Data Presentation
Table 1: Illustrative Example of Solubility Enhancement of a Model Protein (e.g., Lysozyme) after PEGylation with this compound under Different Buffer Conditions.
| Condition | Unmodified Lysozyme Solubility (mg/mL) | PEGylated Lysozyme Solubility (mg/mL) | Fold Improvement |
| 50 mM Acetate, pH 4.5 | 25 | 45 | 1.8 |
| 50 mM Phosphate, pH 7.0 | 40 | 75 | 1.9 |
| 50 mM Phosphate, pH 7.0 + 150 mM NaCl | 45 | 85 | 1.9 |
| 50 mM Tris, pH 8.5 | 30 | 60 | 2.0 |
Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in protein PEGylation literature. Actual results will vary depending on the specific protein and experimental conditions.
Visualizations
Caption: Experimental workflow for protein PEGylation and analysis.
Caption: Key factors influencing the solubility of PEGylated proteins.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Selective Amine vs. Carboxyl Group Reactions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing pH to achieve selective reactions with amine or carboxyl groups in biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using pH to control selectivity between amine and carboxyl groups?
The selectivity of reactions involving amine and carboxyl groups is primarily governed by their protonation state, which is directly influenced by the pH of the reaction buffer. The key is to control the availability of a nucleophilic amine (deprotonated, R-NH₂) versus a reactive carboxyl group (which often requires activation).
-
Amine Reactivity: Primary amines are most nucleophilic and reactive when they are in their deprotonated, uncharged state (R-NH₂). At a pH below the pKa of the amine group (for N-terminal amines, ~pH 7.8-8.5; for lysine (B10760008) side chains, ~pH 10.5), the amine is predominantly in its protonated, unreactive ammonium (B1175870) form (R-NH₃⁺). To favor reactions with amines, the pH should be raised to a level where a significant fraction of the amines are deprotonated. Typically, a reaction pH between 7.5 and 8.5 is a good starting point for targeting amines without excessively increasing the risk of hydrolysis of labeling reagents.
-
Carboxyl Reactivity: Carboxyl groups (R-COOH) are typically activated using carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. This activation reaction is most efficient at a slightly acidic pH, typically between 4.5 and 6.0. At this pH, the carboxyl group is protonated and available for activation, while most primary amines are protonated (R-NH₃⁺) and therefore poor nucleophiles, minimizing their reaction with the newly formed and highly reactive O-acylisourea intermediate.
Q2: How do I choose the right buffer for my reaction?
The choice of buffer is critical. You must select a buffer that has a pKa close to the desired reaction pH to ensure stable pH control throughout the experiment. Crucially, the buffer itself should not contain functional groups that can compete in the reaction.
-
For Amine-Targeted Reactions (pH 7.5-8.5): Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are common choices. Avoid buffers with primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete for the labeling reagent.
-
For Carboxyl-Targeted Reactions (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) is the most common and highly recommended buffer for EDC/NHS chemistry. Acetate buffers can also be used. Avoid buffers containing carboxylates (e.g., citrate) or phosphates, as they can react with EDC.
Q3: What are the pKa values I need to consider for a typical protein?
Understanding the pKa values of the reactive groups on a protein is essential for designing a pH-optimization strategy.
| Functional Group | Typical pKa Range | General State at pH 4.5 | General State at pH 7.4 | General State at pH 8.5 |
| C-terminus (α-carboxyl) | 3.5 - 4.5 | Partially Deprotonated | Deprotonated | Deprotonated |
| Aspartic Acid (β-carboxyl) | 3.7 - 4.8 | Partially Deprotonated | Deprotonated | Deprotonated |
| Glutamic Acid (γ-carboxyl) | 4.2 - 5.0 | Partially Deprotonated | Deprotonated | Deprotonated |
| N-terminus (α-amine) | 7.8 - 8.5 | Protonated | Partially Deprotonated | Deprotonated |
| Lysine (ε-amine) | 10.2 - 10.8 | Protonated | Protonated | Partially Deprotonated |
| Histidine (imidazole) | 6.0 - 7.0 | Partially Protonated | Partially Deprotonated | Deprotonated |
| Cysteine (thiol) | 8.0 - 9.0 | Protonated | Partially Deprotonated | Deprotonated |
Troubleshooting Guides
Issue 1: Low Yield in Amine-Targeted Reaction (e.g., using NHS-ester)
| Possible Cause | Troubleshooting Step |
| Reaction pH is too low. | The amine groups are protonated (R-NH₃⁺) and not nucleophilic. Increase the reaction pH in 0.5 unit increments, for example, from 7.5 to 8.0, then to 8.5. Use a pH meter to confirm the final buffer pH after all components are added. |
| Hydrolysis of the NHS-ester. | NHS-esters are moisture-sensitive and have a limited half-life in aqueous buffers, which decreases as pH increases. Prepare the labeling reagent stock solution in anhydrous DMSO immediately before use. Add it to the reaction buffer swiftly. Avoid storing the reagent in solution. |
| Competing nucleophiles in the buffer. | Buffers like Tris contain primary amines that will react with the NHS-ester. Switch to a non-reactive buffer such as PBS, HEPES, or Borate. |
| Protein concentration is too low. | A dilute protein solution can slow down the reaction kinetics. If possible, increase the concentration of your protein. |
| Steric hindrance around the amine groups. | The target amine may be buried within the protein's structure. Consider adding a denaturant (e.g., urea, guanidine (B92328) HCl) if protein activity is not required post-modification. Alternatively, use a linker with a longer spacer arm. |
Issue 2: Low Yield in Carboxyl-Targeted Reaction (EDC/NHS Chemistry)
| Possible Cause | Troubleshooting Step |
| Reaction pH is too high. | EDC activation is most efficient at pH 4.5-6.0. At higher pH, the EDC is rapidly hydrolyzed, and the O-acylisourea intermediate is prone to react with amines before it can be stabilized by NHS. Lower the pH to within the optimal range using a MES buffer. |
| Hydrolysis of EDC and the active intermediates. | EDC and the NHS-ester intermediate are unstable in aqueous solutions. Always use freshly prepared EDC and NHS solutions. Perform the reaction as a two-step process: activate the carboxyl groups with EDC/NHS for 15-30 minutes, then add the amine-containing molecule for the coupling step. |
| Competing carboxylates or phosphates in the buffer. | Buffers like acetate, citrate, or PBS will compete with your target carboxyl groups for EDC. Switch to a MES buffer, which is free of these competing groups. |
| Insufficient amount of EDC/NHS. | The molar ratio of EDC/NHS to carboxyl groups is critical. Increase the molar excess of EDC and NHS. A starting point is often a 10-fold molar excess of EDC/NHS over the protein. |
| Precipitation of the protein at acidic pH. | Some proteins are not stable or soluble at the optimal pH for EDC chemistry. Check the solubility of your protein at the intended reaction pH. If it precipitates, you may need to find a compromise pH (e.g., pH 6.0-6.5) or use a different conjugation strategy. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Carboxyl-Coupling Reaction
This protocol is designed to selectively couple an amine-containing molecule to the carboxyl groups of a protein.
-
Buffer Preparation: Prepare a 100 mM MES buffer with 500 mM NaCl, adjusted to pH 5.5.
-
Protein Preparation: Dissolve the protein containing the target carboxyl groups in the MES buffer to a final concentration of 1-5 mg/mL.
-
Activation Reagent Preparation: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in chilled, anhydrous DMSO or water.
-
Activation Step:
-
Add the EDC solution to the protein solution to achieve a final 10-fold molar excess over the protein.
-
Immediately add the NHS solution to the same final molar excess.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling Step:
-
Add the amine-containing molecule to the reaction mixture. A 20-50 fold molar excess of the amine molecule over the protein is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of a non-amine buffer like PBS or HEPES. This deprotonates the incoming amine, making it nucleophilic.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to a final concentration of 20-50 mM.
-
Purify the conjugated protein using dialysis, size-exclusion chromatography, or another suitable method to remove excess reagents.
-
Visual Guides
Technical Support Center: Preventing Nanoparticle Aggregation During H2N-PEG2-CH2COOH Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent nanoparticle aggregation during functionalization with H2N-PEG2-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during functionalization with this compound using EDC/NHS chemistry?
A1: Nanoparticle aggregation during this functionalization process is a common challenge arising from their high surface-area-to-volume ratio, which makes them thermodynamically inclined to agglomerate to minimize surface energy. The key causes include:
-
Loss of Electrostatic Stabilization: The initial stability of many nanoparticles in solution is due to surface charges that create repulsive forces between them. During EDC/NHS coupling, the carboxyl groups on the nanoparticle surface are activated by EDC, which neutralizes their negative charge. This reduction in electrostatic repulsion can lead to aggregation.[1][2]
-
Inappropriate pH: The pH of the reaction mixture is critical. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (around 6.0). However, the subsequent coupling reaction with the amine group of this compound is more efficient at a slightly basic pH (7.5-8.5).[1] A pH near the isoelectric point of the nanoparticles will minimize electrostatic repulsion and promote aggregation.
-
High Reagent or Nanoparticle Concentration: Excessive concentrations of EDC, NHS, or the PEG linker can lead to uncontrolled reactions and inter-particle crosslinking, causing aggregation. Similarly, highly concentrated nanoparticle solutions increase the likelihood of collisions and aggregation.[3]
-
High Salt Concentration: Buffers with high ionic strength can screen the surface charges on nanoparticles, diminishing the electrostatic repulsion that keeps them dispersed and leading to aggregation.[1][3]
-
Ineffective Steric Hindrance: If the PEGylation process is incomplete or the density of the PEG chains on the nanoparticle surface is insufficient, the steric hindrance provided by the PEG molecules may not be enough to prevent aggregation.
Q2: How does this compound help in preventing nanoparticle aggregation?
A2: this compound, a heterobifunctional PEG linker, plays a dual role in both functionalization and stabilization. The amine group (H2N) allows for covalent attachment to carboxylated nanoparticles via EDC/NHS chemistry. Once conjugated, the polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shield around the nanoparticle. This PEG layer imparts steric hindrance, creating a physical barrier that prevents nanoparticles from coming into close contact and aggregating. The hydrophilic nature of the PEG chains also improves the solubility and stability of the nanoparticles in aqueous solutions.
Q3: What are the ideal characteristics of a stable nanoparticle dispersion after functionalization?
A3: A stable, well-functionalized nanoparticle dispersion should exhibit the following characteristics, which can be assessed using techniques like Dynamic Light Scattering (DLS) and Zeta Potential analysis:
-
Low Polydispersity Index (PDI): A PDI value below 0.3 is generally considered indicative of a monodisperse and uniform particle size distribution, suggesting minimal aggregation.[4]
-
Appropriate Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles. For electrostatically stabilized nanoparticles, a zeta potential value greater than +30 mV or less than -30 mV is typically desired to ensure sufficient repulsive forces to prevent aggregation.[5] After PEGylation, the zeta potential may become more neutral due to the shielding effect of the PEG layer.
-
Consistent Hydrodynamic Diameter: The hydrodynamic diameter measured by DLS should be consistent with the expected size of the nanoparticle core plus the attached PEG layer. A significant increase in hydrodynamic diameter or the appearance of multiple peaks in the DLS size distribution can indicate aggregation.
Troubleshooting Guide
Issue: Nanoparticles aggregate immediately after the addition of EDC and NHS.
| Potential Cause | Troubleshooting Step | Rationale |
| Loss of Electrostatic Stabilization | 1. Optimize Reagent Concentrations: Use the lowest effective concentrations of EDC and NHS. Perform a titration to determine the optimal molar ratio for your specific nanoparticles. A common starting point is a significant molar excess of EDC and NHS over the carboxyl groups on the nanoparticle surface.[1] 2. Incorporate a Steric Stabilizer: If your nanoparticles are not already sterically stabilized, consider adding a non-ionic surfactant like Tween 20 to the buffer. | The addition of EDC neutralizes the surface carboxyl groups, reducing electrostatic repulsion. Minimizing reagent concentrations can lessen this effect. Steric stabilizers provide a physical barrier to prevent aggregation.[1][2] |
| Inappropriate pH | 1. Use a Two-Step pH Adjustment: Perform the activation step in a buffer with a pH of 6.0 (e.g., MES buffer). 2. After activation and removal of excess EDC/NHS, resuspend the nanoparticles in a coupling buffer with a pH of 7.5-8.5 (e.g., PBS or borate (B1201080) buffer) before adding the this compound.[1] | The activation of carboxyl groups is more efficient at a slightly acidic pH, while the amine coupling reaction is favored at a slightly basic pH. Separating these steps optimizes both reactions while minimizing aggregation.[1] |
| High Salt Concentration | Use buffers with low salt concentrations, especially during the activation step. | High ionic strength buffers can screen the surface charge of nanoparticles, reducing electrostatic repulsion and promoting aggregation.[1] |
Issue: Nanoparticles aggregate after the addition of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient PEGylation | 1. Optimize PEG Concentration: Perform a titration with varying concentrations of this compound to find the optimal surface coverage. 2. Increase Reaction Time: Extend the incubation time for the coupling reaction to allow for more complete PEGylation. | Insufficient PEG coverage will not provide adequate steric hindrance to prevent aggregation. |
| Cross-linking between Nanoparticles | 1. Control Reagent Stoichiometry: Ensure an appropriate molar ratio of the PEG linker to the nanoparticles to favor intra-particle conjugation over inter-particle cross-linking. 2. Slow Addition of Reagents: Add the activated nanoparticles to the PEG solution (or vice-versa) slowly and with continuous stirring to ensure uniform mixing and prevent localized high concentrations. | The bifunctional nature of the this compound could potentially lead to bridging between nanoparticles if the reaction is not well-controlled. |
Quantitative Data Summary
The following tables provide starting points for key quantitative parameters in your experiments. Note that optimal conditions can vary depending on the specific type, size, and concentration of your nanoparticles.
Table 1: Recommended pH and Buffer Conditions for Two-Step EDC/NHS Coupling
| Step | Parameter | Recommended Value | Buffer Example |
| Activation | pH | 6.0 | 50 mM MES |
| Coupling | pH | 7.5 - 8.5 | 10 mM PBS or Borate Buffer |
Table 2: Suggested Molar Ratios of Reagents for Functionalization
| Reactants | Suggested Molar Ratio (Starting Point) | Notes |
| Nanoparticle Surface -COOH : EDC : NHS | 1 : 10 : 25 | This is a significant excess to drive the activation reaction. Titration is recommended to find the minimum effective concentration. |
| Activated Nanoparticle : this compound | 1 : 100 to 1 : 10,000 | The optimal ratio depends on the nanoparticle size, surface area, and desired PEG density. Empirical optimization is crucial. |
Table 3: Characterization Parameters for Stable Nanoparticle Dispersions
| Parameter | Technique | Value Indicating Stability |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | > +30 mV or < -30 mV (for electrostatically stabilized NPs) |
Experimental Protocols
Detailed Methodology for this compound Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes a two-step EDC/NHS coupling procedure for the functionalization of carboxyl-terminated gold nanoparticles.
Materials:
-
Carboxyl-terminated gold nanoparticles (AuNPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 50 mM Tris-HCl or hydroxylamine)
-
High-purity water
-
Centrifuge and appropriate centrifuge tubes
-
Bath sonicator
Protocol:
-
Nanoparticle Preparation:
-
Centrifuge the carboxylated AuNP suspension to form a pellet. The speed and duration will depend on the size and concentration of your AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove and discard the supernatant.
-
Resuspend the AuNP pellet in 50 mM MES buffer, pH 6.0.
-
Sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a uniform dispersion.[1]
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in MES buffer (pH 6.0). A typical starting concentration is 10 mg/mL for each.[1]
-
To 1 mL of your AuNP suspension, add the EDC and Sulfo-NHS solutions. A common starting point is a significant molar excess of EDC and Sulfo-NHS relative to the surface carboxyl groups on the AuNPs.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).[1]
-
-
Washing:
-
Centrifuge the activated AuNPs to remove excess EDC and Sulfo-NHS.
-
Discard the supernatant and resuspend the pellet in 10 mM PBS, pH 7.5-8.5.[1] Repeat this washing step at least once to ensure complete removal of the activating agents.
-
-
Coupling with this compound:
-
Immediately add the this compound solution (dissolved in the same coupling buffer) to the resuspended activated AuNPs.
-
Incubate the mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Final Washing:
-
Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to deactivate any remaining active NHS-esters.[1]
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge the functionalized AuNPs and discard the supernatant.
-
Resuspend the final PEGylated AuNP pellet in an appropriate storage buffer (e.g., PBS) or high-purity water.
-
-
Characterization:
-
Characterize the hydrodynamic diameter and polydispersity index (PDI) of the functionalized AuNPs using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge.
-
Transmission Electron Microscopy (TEM) can be used to visually confirm the absence of large aggregates.
-
Visualizations
Caption: Experimental workflow for this compound functionalization.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Storage and stability issues with H2N-PEG2-CH2COOH solutions
Welcome to the technical support center for H2N-PEG2-CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common storage and stability challenges encountered when working with solutions of this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound in its solid form and as a solution?
Proper storage is crucial to maintain the integrity of this compound. For the solid powder, long-term storage at -20°C is recommended, which can preserve it for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
When in solution, it is best to store aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[1] It is advisable to avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for this compound in solution?
Like other polyethylene (B3416737) glycol (PEG) compounds, this compound is susceptible to two main degradation pathways in solution:
-
Oxidative Degradation: The polyethylene glycol backbone, with its repeating ether linkages, can undergo oxidation. This process is often initiated by factors such as heat, light, and the presence of oxygen or transition metal ions.[2] This can lead to chain cleavage and the formation of impurities like aldehydes and carboxylates, which can lower the pH of the solution over time.[2]
-
Reactions of Terminal Groups: The terminal amine (-NH2) and carboxylic acid (-COOH) groups are reactive moieties intended for conjugation. Under certain conditions, such as elevated temperatures or in the presence of activating agents, there is a potential for intramolecular or intermolecular reactions, such as amide bond formation.
Q3: What factors can accelerate the degradation of this compound solutions?
Several factors can accelerate the degradation of PEG solutions:
-
Elevated Temperature: Higher temperatures increase the rate of both oxidative degradation and other chemical reactions.[3]
-
Exposure to Light: UV light can trigger the formation of free radicals, leading to oxidative degradation.[3]
-
Presence of Oxygen: Molecular oxygen is a key component in the oxidative degradation of the PEG chain.[2][3]
-
Incorrect pH: The stability of the terminal functional groups and the PEG backbone can be pH-dependent. Extremes in pH can catalyze degradation. The ionization state of the terminal amine and carboxylic acid is also pH-dependent, which can affect reactivity.[4][5]
-
Presence of Metal Ions: Transition metal ions can catalyze oxidative degradation.
Q4: What solvents are recommended for preparing solutions of this compound?
This compound is soluble in water and most aqueous buffers, as well as organic solvents like DMSO and DMF.[6] The choice of solvent will depend on the intended application. For bioconjugation reactions, it is common to dissolve the linker in an organic solvent like DMSO to prepare a concentrated stock solution, which is then added to the aqueous reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reactivity in conjugation reaction | Degradation of the linker due to improper storage. | Ensure the linker has been stored according to the recommended conditions. If degradation is suspected, use a fresh vial of the compound. |
| Inactive functional groups due to solution age or exposure to harsh conditions. | Prepare fresh solutions of the linker before use. Avoid prolonged storage of solutions, especially at room temperature. | |
| Incorrect pH for the conjugation reaction. | The reactivity of both the amine and carboxylic acid groups is pH-dependent. For reactions involving the amine group (e.g., with NHS esters), a pH of 7-9 is typically optimal.[7] For carboxyl group activation (e.g., with EDC/NHS), a slightly acidic to neutral pH is generally used. | |
| Unexpected side products in reaction mixture | Presence of impurities from linker degradation. | Analyze the purity of the linker solution using HPLC or mass spectrometry before use. If impurities are detected, purify the linker or use a fresh batch. |
| Intramolecular or intermolecular side reactions of the linker. | Use the linker solution immediately after preparation. Avoid high temperatures and prolonged reaction times unless necessary for the specific protocol. | |
| Change in pH of the stock solution over time | Oxidative degradation of the PEG backbone leading to the formation of acidic byproducts.[2] | Store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3] Store at low temperatures (-20°C or -80°C) and protect from light.[3] |
| Precipitation of the linker from solution | Poor solubility in the chosen solvent or buffer. | Ensure the concentration is not above the solubility limit. For aqueous solutions, adjusting the pH to ionize the functional groups (e.g., slightly acidic to protonate the amine or slightly basic to deprotonate the carboxylic acid) can improve solubility. |
| The solution has been frozen and thawed multiple times. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
Data Presentation
Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Preferred for long-term storage. |
| 4°C | Up to 2 years[1] | Suitable for shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months[1] | Recommended for stock solutions. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | For working solutions that will be used relatively quickly. |
General Impact of pH on PEG Stability
| pH Range | Potential Effect on this compound | Considerations |
| Acidic (pH < 4) | The amine group is protonated (-NH3+), reducing its nucleophilicity. The carboxylic acid is protonated (-COOH). | May be suitable for long-term storage if oxidation is minimized, but not ideal for reactions involving the amine as a nucleophile. |
| Neutral (pH 6-8) | A balance between protonated and deprotonated forms of the functional groups. Optimal range for many bioconjugation reactions. | The amine group is sufficiently nucleophilic for reactions with activated esters (e.g., NHS esters). The carboxyl group can be activated for reaction with amines. |
| Basic (pH > 9) | The amine group is deprotonated (-NH2) and highly nucleophilic. The carboxylic acid is deprotonated (-COO-). | Can increase the rate of amine-based reactions, but also increases the risk of hydrolysis of some reaction partners (e.g., NHS esters) and potential side reactions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the Compound: In a clean, dry vial, weigh the desired amount of the solid linker.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolve: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C under an inert atmosphere if possible.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general method for monitoring the stability of this compound solutions over time.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffer or solvent of interest.
-
Divide the solution into several vials for analysis at different time points.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
At each time point, dilute a sample to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (for amide bonds if conjugated) or an Evaporative Light Scattering Detector (ELSD) for the PEG linker itself.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the peak area of the main this compound peak over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. Poly(L-histidine)-PEG block copolymer micelles and pH-induced destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
Removing excess H2N-PEG2-CH2COOH and coupling reagents post-reaction
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for removing excess H2N-PEG2-CH2COOH linkers and coupling reagents (e.g., EDC, NHS) after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove excess this compound and coupling reagents?
A1: The primary methods for purifying your conjugated molecule of interest from small molecule contaminants like PEG linkers and coupling reagents are based on size differences. The most effective techniques include dialysis, size exclusion chromatography (SEC), and precipitation.[1][2] The choice of method depends on the molecular weight of your target molecule, the required purity, and the scale of your reaction.
Q2: How do I choose the best purification method for my specific conjugate?
A2: The selection depends on several factors:
-
Size Difference: The greater the size difference between your conjugate and the contaminants, the more effective methods like dialysis and SEC will be.
-
Sample Volume & Concentration: SEC is suitable for a wide range of volumes but can lead to sample dilution.[3] Dialysis is effective for larger volumes but can be a slower process.[4] Precipitation is useful for concentrating the product from a large volume.[5]
-
Stability of the Conjugate: All three methods are generally considered gentle on biomolecules.[1][4] However, precipitation with organic solvents can potentially denature sensitive proteins if not performed at low temperatures.[6]
-
Required Purity: SEC often provides the highest resolution and purity.[3][7] Dialysis is excellent for removing salts and very small molecules but may be less efficient for slightly larger contaminants if the membrane pore size is not optimal.[8][9]
Q3: Can I use dialysis to remove this compound?
A3: Yes, dialysis is a very effective method for removing small molecules like this compound (MW: 163.17 g/mol ), EDC (MW: 155.24 g/mol ), and NHS (MW: 115.09 g/mol ) from much larger biomolecules like antibodies or proteins.[1][9][10] The key is to select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your target protein but large enough to allow the small contaminants to diffuse out.[8][9] A common rule of thumb is to choose an MWCO that is 1/3 to 1/5 the molecular weight of your target protein.[8]
Q4: What should I do if my reaction mixture shows precipitation before I even start the purification?
A4: Precipitation during the reaction can be caused by several factors, including high concentrations of EDC or protein aggregation.[11] If this occurs, ensure your protein is stable and soluble in the chosen reaction buffer. You might also consider reducing the concentration of EDC used in the reaction.[11]
Purification Method Comparison
The table below summarizes the key characteristics of the most common purification techniques to help you select the optimal method for your experiment.
| Feature | Dialysis / Diafiltration | Size Exclusion Chromatography (SEC) | Precipitation (Salting Out / Solvent) |
| Principle | Size-based separation via a semi-permeable membrane based on a concentration gradient.[8][9] | Size-based separation where molecules pass through a column of porous beads; larger molecules elute first.[12] | Altering solvent conditions to reduce the solubility of the target molecule, causing it to precipitate. |
| Advantages | Gentle, cost-effective, scalable, and effective for buffer exchange and removing small molecules.[1] | High resolution, can separate aggregates, also serves as a buffer exchange, and is relatively fast.[3][4] | Concentrates the product, effective for large volumes, and can remove various contaminants.[5][13] |
| Disadvantages | Can be slow, requires large volumes of buffer, and potential for sample loss during handling.[4] | Can dilute the sample, requires specialized equipment (chromatography system), and potential for interaction with the resin.[3][12] | Risk of protein denaturation (especially with solvents), may not be completely efficient, and precipitate can be difficult to resuspend.[5][6] |
| Typical MWCO / Resin | 3.5 kDa - 20 kDa MWCO for most proteins. | Resins with fractionation ranges appropriate for the target protein (e.g., Sephadex™ G-25 for desalting).[4] | N/A |
| Best For | Removing salts, coupling reagents, and small linkers from proteins >20 kDa. | High-purity applications, separating the conjugate from unreacted protein and small molecules. | Initial cleanup and concentration of robust proteins from large reaction volumes. |
Experimental Protocols
Protocol 1: Purification by Dialysis
This protocol is designed for the removal of excess this compound, EDC, and NHS from a protein sample of approximately 1-5 mL.
Materials:
-
Dialysis tubing or cassette (e.g., 10K MWCO).
-
Dialysis Buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Large beaker (e.g., 2 L).
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove preservatives.[14] Avoid touching the membrane with bare hands.[14]
-
Sample Loading: Carefully load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends.
-
Dialysis Setup: Place the loaded dialysis device into a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[9]
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer (not the sample). Stir gently at 4°C. The stirring ensures a continuous concentration gradient.
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer completely. Repeat the buffer change at least two more times. For maximum efficiency, an overnight dialysis step after the initial changes is recommended.
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Transfer the purified sample to a clean tube for storage or downstream applications.
Protocol 2: Purification by Size Exclusion Chromatography (Desalting)
This protocol is suitable for the rapid removal of small molecules and for buffer exchange.
Materials:
-
Pre-packed desalting column (e.g., Sephadex™ G-25).
-
Chromatography system (or manual setup with a column stand).
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4).
-
Fraction collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes (CVs) of your desired elution buffer at the recommended flow rate.
-
Sample Preparation: Centrifuge your reaction mixture to remove any precipitates.
-
Sample Loading: Load the clarified reaction mixture onto the equilibrated column. The sample volume should not exceed 30% of the total column volume for optimal separation.[4]
-
Elution: Begin the elution with your buffer. The larger conjugated protein will be unable to enter the pores of the resin and will elute first, typically in the void volume. The smaller molecules (PEG linker, EDC, NHS) will be retained in the pores and elute later.[12]
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the protein elution using a UV detector at 280 nm.
-
Analysis: Pool the fractions containing your purified protein. Analyze the purity via SDS-PAGE or other relevant methods.
Troubleshooting Guide
| Observation / Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Yield After Purification | Protein Precipitation: Changes in buffer composition or pH during purification may have caused the protein to precipitate.[15] | Ensure the equilibration and elution buffers are compatible with your protein's stability. Include any necessary additives from the original sample buffer.[16] |
| Nonspecific Binding: The protein may be binding to the dialysis membrane or SEC resin. | Use low-protein-binding dialysis membranes.[8] For SEC, add a small amount of salt (e.g., 150 mM NaCl) to the buffer to reduce ionic interactions.[12] | |
| Persistent Contamination with Small Molecules | Inefficient Dialysis: Insufficient buffer changes, inadequate dialysis time, or an incorrect MWCO. | Increase the number and volume of buffer changes. Extend the dialysis time. Ensure the MWCO is appropriate for your protein.[8] |
| Poor SEC Resolution: Sample volume was too large, or the flow rate was too high. | Reduce the sample load volume.[4] Decrease the flow rate to allow for better separation. | |
| Conjugate Appears as a Smear on SDS-PAGE | Variable Conjugation: A highly variable number of PEG molecules may have been attached to each protein molecule.[17] | This is somewhat expected with PEGylation. To obtain a more homogeneous product, SEC can be used to fractionate the different species.[17] |
| Protein Aggregation: The conjugation or purification process may have induced aggregation. | Use SEC to separate monomers from aggregates. Optimize buffer conditions (pH, ionic strength) to improve protein stability. |
Workflow and Logic Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for Size Exclusion Chromatography.
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. Protein precipitation - Wikipedia [en.wikipedia.org]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Precipitation Procedures [sigmaaldrich.com]
- 6. bioquochem.com [bioquochem.com]
- 7. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 9. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 13. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. zellbio.eu [zellbio.eu]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. biochemistry - Troubleshooting bioconjugates migration in a SDS-PAGE gel? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: H2N-PEG2-CH2COOH Bioconjugation Scale-Up
Welcome to the technical support center for scaling up bioconjugation processes involving H2N-PEG2-CH2COOH. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound bioconjugation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient Mixing: In larger volumes, poor mixing can lead to localized concentration gradients, hindering the reaction.[1] | - Implement robust mixing techniques suitable for the vessel size, such as overhead stirring or baffled reaction vessels.[1] - Consider the staged addition of the activated PEG linker to improve homogeneity.[1] |
| Suboptimal pH: The reaction between an activated carboxyl group and a primary amine is pH-dependent. Fluctuation from the optimal pH (typically 7-9 for NHS ester chemistry) can reduce efficiency.[2][3] | - Use a higher concentration buffer to maintain the optimal pH range.[1] - Implement real-time pH monitoring and control with automated addition of a base.[1] | |
| Hydrolysis of Activated PEG: If using an activated form of the PEG's carboxylic acid (e.g., NHS ester), it is susceptible to hydrolysis, which competes with the conjugation reaction.[4] | - Ensure the activated PEG reagent is protected from moisture before and during the reaction.[5] - Minimize the reaction time as much as possible without compromising the yield.[6] | |
| Raw Material Variability: Inconsistencies in the quality of the this compound linker or the biomolecule can affect reaction performance.[7] | - Establish stringent quality control for all incoming raw materials.[8] - Perform small-scale pilot runs with new batches of reagents to ensure consistency.[9] | |
| Product Heterogeneity (Variable Degree of PEGylation) | Inconsistent Stoichiometry: Difficulty in maintaining a consistent molar ratio of reactants at a larger scale. | - Precisely control the addition of the PEG linker. - Optimize the molar ratio of the PEG linker to the biomolecule in small-scale experiments before scaling up.[2] |
| Side Reactions: The presence of multiple reactive sites on the biomolecule can lead to a mixture of products with varying degrees of PEGylation.[10] | - Consider site-specific conjugation strategies if a homogenous product is required.[10] - Optimize reaction conditions (pH, temperature) to favor conjugation at the desired site.[11] | |
| Formation of Aggregates | Increased Hydrophobicity: The conjugation of PEG chains can sometimes increase the hydrophobicity of the biomolecule, leading to aggregation, especially at high concentrations.[6][12] | - Optimize buffer conditions (e.g., pH, ionic strength, excipients) to improve the stability of the conjugate.[9] - Perform the conjugation at a lower concentration if possible. |
| Ineffective Mixing: Poor mixing can create areas of high local concentration, promoting aggregation.[13] | - Ensure uniform and efficient mixing throughout the reaction vessel.[13] | |
| Difficulties in Purification | Similar Properties of Product and Impurities: The PEGylated product may have similar chromatographic behavior to unreacted biomolecule or certain high molecular weight impurities, making separation difficult.[14] | - Employ high-resolution purification techniques like ion-exchange or hydrophobic interaction chromatography.[15] - Consider a multi-step purification process.[8] |
| Membrane Fouling in TFF: During ultrafiltration/diafiltration, aggregates or viscous solutions can lead to membrane fouling. | - Optimize the tangential flow filtration (TFF) parameters (e.g., transmembrane pressure, cross-flow rate). - Consider a pre-filtration step to remove larger aggregates. | |
| Co-elution of Free PEG: Excess unreacted PEG linker can be challenging to remove completely. | - Optimize the diafiltration process with a sufficient number of buffer exchanges. - Use size-exclusion chromatography (SEC) for efficient removal of small molecules.[14] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for conjugating this compound to a protein?
The optimal pH depends on which functional group is being targeted. If you are activating the carboxylic acid of the PEG linker (e.g., via NHS chemistry) to react with primary amines (like lysine (B10760008) residues) on a protein, a pH range of 7.0-9.0 is generally recommended.[1][3] It is crucial to maintain a stable pH as significant drops can protonate the amine, halting the reaction.[1]
2. How can I minimize the hydrolysis of my activated this compound?
If you are using an activated form like an NHS ester, it is sensitive to moisture.[5][16] To minimize hydrolysis:
-
Use anhydrous solvents like DMSO or DMF to dissolve the activated PEG linker.[5][16]
-
Add the dissolved activated PEG to the reaction buffer containing your biomolecule immediately.
-
Work efficiently to keep the reaction time as short as is feasible.
3. I am observing significant aggregation after scaling up my PEGylation reaction. What can I do?
Aggregation upon scaling up is a common issue, often due to increased hydrophobicity or inefficient mixing.[6][12] To address this:
-
Optimize Buffer Conditions: Screen different buffers, pH levels, and excipients (stabilizers) to find conditions that enhance the stability of your bioconjugate.[9]
-
Improve Mixing: Ensure your large-scale reaction vessel has adequate mixing to prevent localized high concentrations that can promote aggregation.[13]
-
Control Reaction Parameters: Carefully control temperature and reaction time, as prolonged reactions or elevated temperatures can sometimes lead to denaturation and aggregation.[6]
4. What are the best methods for purifying my PEGylated biomolecule at a large scale?
Common large-scale purification methods include:
-
Tangential Flow Filtration (TFF): Ideal for removing excess, unreacted PEG linker and for buffer exchange (diafiltration).[17]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge, which can be effective in separating unreacted biomolecules from the PEGylated product.[15]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity, which often changes upon PEGylation.
-
Size-Exclusion Chromatography (SEC): While effective, it can be challenging to scale up for large production volumes but is excellent for analysis and polishing steps.[14][18]
5. How do I accurately determine the degree of PEGylation at scale?
Several analytical techniques can be used:
-
HPLC-based methods: Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC) can often separate species with different numbers of PEG chains.[14][19]
-
Mass Spectrometry (MS): Provides precise mass information to confirm the degree of PEGylation.[20]
-
UV/Vis Spectroscopy: Can be used if the PEG reagent has a chromophore, though this is not the case for this compound itself.[2]
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group on the PEG linker to make it reactive towards primary amines on a biomolecule.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMSO
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
Procedure:
-
Dissolve this compound in anhydrous DMSO to a desired concentration (e.g., 100 mg/mL).
-
In a separate tube, dissolve EDC and NHS in the activation buffer. A common molar ratio is 1:2:2 of PEG:EDC:NHS.
-
Add the EDC/NHS solution to the dissolved this compound.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
The resulting NHS-activated PEG is now ready for conjugation to your amine-containing biomolecule. It should be used immediately.
Protocol 2: Scale-Up Bioconjugation and Purification
This protocol provides a general workflow for the conjugation of an activated PEG linker to a protein, followed by purification.
Materials:
-
Protein solution in a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Freshly prepared activated this compound solution
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (TFF system, Chromatography skid)
-
Diafiltration/Purification Buffer
Procedure:
-
Reaction: a. Ensure the protein solution is at the target temperature and pH in a suitable reaction vessel with controlled mixing. b. Slowly add the activated this compound solution to the protein solution while stirring. The molar ratio of PEG to protein should be optimized at a small scale first. c. Allow the reaction to proceed for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).[21]
-
Quenching: a. Add the quenching solution to the reaction mixture to consume any unreacted activated PEG. Incubate for 15-30 minutes.[21]
-
Purification - Diafiltration (TFF): a. Concentrate the reaction mixture using a TFF system with an appropriate molecular weight cutoff (MWCO) membrane. b. Perform diafiltration against the purification buffer for at least 5-10 volume exchanges to remove unreacted PEG, quenching reagent, and byproducts.[17]
-
Purification - Chromatography (Optional Polishing Step): a. Load the diafiltered and concentrated product onto a pre-equilibrated chromatography column (e.g., IEX or HIC). b. Elute the conjugate using a suitable gradient to separate it from unreacted protein and any aggregates.
-
Final Formulation: a. Pool the fractions containing the pure conjugate. b. Perform a final buffer exchange into the desired storage buffer using TFF. c. Sterile filter and store under appropriate conditions.
Visualizations
Caption: High-level workflow for scaling up bioconjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. idosi.org [idosi.org]
- 4. glenresearch.com [glenresearch.com]
- 5. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharma.basf.com [pharma.basf.com]
- 8. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 9. Bioconjugate Process Development and Optimization | AxisPharm [axispharm.com]
- 10. pharmtech.com [pharmtech.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. lcms.cz [lcms.cz]
- 15. 抗體藥物結合物製造:純化 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]
- 18. researchgate.net [researchgate.net]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 21. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Validation & Comparative
Characterizing H2N-PEG2-CH2COOH Conjugates: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a detailed comparison of mass spectrometry (MS) techniques for the analysis of molecules conjugated with H2N-PEG2-CH2COOH, a short, hydrophilic, and bifunctional linker. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of the available analytical strategies.
The use of polyethylene (B3416737) glycol (PEG) linkers, such as this compound, in bioconjugation is widespread, owing to their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Mass spectrometry is an indispensable tool for confirming the successful conjugation, determining the degree of PEGylation, and identifying the sites of modification. This guide focuses on the characterization of conjugates involving the discrete PEG linker, this compound, which, due to its defined molecular weight, offers significant advantages in MS analysis over polydisperse PEG reagents.
Performance Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing this compound conjugates depends on the specific analytical question, the nature of the conjugated molecule (e.g., peptide, protein, small molecule), and the available instrumentation. The most commonly employed techniques are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with various mass analyzers (e.g., Quadrupole Time-of-Flight - Q-TOF, Orbitrap).
| Feature | MALDI-TOF MS | ESI-MS (e.g., LC-MS, LC-MS/MS) |
| Ionization Principle | Soft ionization of a co-crystallized sample with a laser. | Formation of gas-phase ions from a liquid solution by applying a high voltage. |
| Typical Analytes | Peptides, proteins, polymers, and other large molecules. | A wide range of molecules, from small organic compounds to large proteins. |
| Mass Accuracy | Good (typically within a few ppm with an internal calibrant). | Excellent (often sub-ppm with high-resolution instruments). |
| Resolution | Good, allowing for the separation of isotopic peaks for smaller molecules. | Very high, enabling the resolution of complex isotopic patterns and charge states. |
| Sample Throughput | High, suitable for rapid screening of multiple samples. | Lower, as it is often coupled with a chromatographic separation. |
| Fragmentation | In-source decay (ISD) or post-source decay (PSD) can provide some structural information. | Collision-induced dissociation (CID) or other fragmentation methods (HCD, ETD) provide detailed structural information. |
| Coupling to LC | Possible, but less common than with ESI. | Routinely coupled with liquid chromatography (LC) for separation of complex mixtures. |
| Data Complexity | Relatively simple spectra, often showing singly charged ions. | Can be complex due to the presence of multiple charge states, requiring deconvolution. |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Successful mass spectrometry analysis begins with appropriate sample preparation.
-
For MALDI-TOF MS:
-
Matrix Selection: For PEGylated compounds, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are commonly used.
-
Sample-Matrix Preparation (Dried-Droplet Method):
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Mix the analyte solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
-
For ESI-MS (LC-MS):
-
Sample Dilution: Dilute the conjugate sample in a solvent compatible with the LC mobile phase (e.g., water with 0.1% formic acid). The final concentration typically ranges from 0.1 to 1 µg/µL.
-
Chromatographic Separation: Use a reversed-phase column (e.g., C18) suitable for the analyte of interest. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly employed.
-
MALDI-TOF MS Analysis
This technique is particularly useful for determining the molecular weight of the conjugate and assessing the degree of PEGylation.
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: Adjusted based on the expected mass of the conjugate.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the singly charged ions ([M+H]⁺ or [M+Na]⁺) of the unconjugated molecule and the mono-, di-, and poly-PEGylated species. The mass difference between adjacent peaks will correspond to the mass of the this compound moiety (163.17 Da).
LC-ESI-MS/MS Analysis
This powerful technique provides not only the molecular weight of the conjugate but also detailed structural information, including the site of conjugation.
-
Instrumentation: A liquid chromatography system coupled to an ESI-tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan MS followed by data-dependent MS/MS of the most abundant precursor ions.
-
Collision Energy: Ramped or fixed, optimized for the specific conjugate.
-
-
Data Analysis: The full scan MS data can be deconvoluted to determine the intact mass of the conjugate. The MS/MS spectra of the conjugate and its fragments can be analyzed to identify the specific amino acid residue to which the this compound linker is attached.
Visualization of Experimental Workflows and Fragmentation
To further clarify the processes involved in the characterization of this compound conjugates, the following diagrams illustrate key workflows and concepts.
Caption: General workflow for MS analysis of conjugates.
Caption: Simplified fragmentation of a peptide conjugate.
Caption: Decision tree for selecting an MS technique.
Concluding Remarks
The characterization of this compound conjugates by mass spectrometry is a critical step in the development of novel therapeutics and research tools. Both MALDI-TOF and ESI-based mass spectrometry methods offer powerful capabilities for this purpose. MALDI-TOF provides a rapid and straightforward approach for determining the molecular weight and degree of PEGylation, while LC-ESI-MS/MS offers in-depth structural characterization, including the precise localization of the PEG linker. The choice between these techniques will be guided by the specific analytical needs of the researcher. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful mass spectrometric analysis of this compound conjugates.
Confirming the Structure of H2N-PEG2-CH2COOH: A Comparative Guide Using NMR Spectroscopy
For researchers and professionals in drug development and bioconjugation, precise structural verification of linker molecules is paramount. H2N-PEG2-CH2COOH is a bifunctional linker featuring a terminal amine group and a carboxylic acid group, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] Its defined length and distinct functional ends make it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for unambiguously confirming its structure.
This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral data for this compound against a structurally similar alternative, demonstrating how NMR can be used to verify its unique structure.
Molecular Structure and Atom Numbering
To interpret NMR data effectively, we must first understand the distinct chemical environments of the protons and carbons within the this compound molecule. The diagram below illustrates the structure with each unique proton and carbon environment labeled.
References
A Comparative Pharmacokinetic Analysis of H2N-PEG2-CH2COOH and H2N-PEG4-COOH Linkers
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug delivery and development, the use of polyethylene (B3416737) glycol (PEG) linkers to modify therapeutic molecules is a well-established strategy to enhance their pharmacokinetic properties. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize a drug's circulation half-life, distribution, and clearance. This guide provides an objective comparison of two commonly employed short-chain heterobifunctional PEG linkers: H2N-PEG2-CH2COOH and H2N-PEG4-COOH, with a focus on their impact in pharmacokinetic studies.
The Influence of PEG Chain Length on Pharmacokinetics
The addition of even a small number of ethylene (B1197577) glycol units can significantly alter the physicochemical properties of a molecule, thereby influencing its in vivo behavior. The primary difference between this compound and H2N-PEG4-COOH lies in the length of the PEG chain, with the latter having two additional ethylene glycol units. This seemingly minor structural change can lead to discernible differences in pharmacokinetic profiles.
Generally, increasing the length of the PEG chain leads to an increase in the hydrodynamic radius of the conjugated molecule. This larger size can shield the molecule from enzymatic degradation and, most significantly, reduce its rate of renal clearance.[1][2][] Consequently, a longer PEG chain is typically associated with a longer plasma half-life and increased systemic exposure. Therefore, it is anticipated that a molecule conjugated with H2N-PEG4-COOH will exhibit a longer circulation time compared to the same molecule conjugated with this compound.
While direct comparative experimental data for these two specific linkers is limited in publicly available literature, the principles of PEGylation pharmacokinetics are well-documented. Studies comparing other short-chain PEG linkers have consistently demonstrated a size-dependent effect on pharmacokinetics. For instance, a comparative study of prostate-specific membrane antigen inhibitors with PEG4 and PEG8 linkers showed that the longer PEG8 chain resulted in altered biodistribution and clearance properties.[4]
Expected Pharmacokinetic Profile Comparison
Based on established principles of PEGylation, the following table summarizes the anticipated differences in key pharmacokinetic parameters between a hypothetical small molecule drug conjugated with this compound versus H2N-PEG4-COOH.
| Pharmacokinetic Parameter | This compound Conjugate (Shorter PEG Chain) | H2N-PEG4-COOH Conjugate (Longer PEG Chain) | Rationale |
| Plasma Half-life (t½) | Shorter | Longer | Increased hydrodynamic size of the PEG4-conjugate reduces renal filtration and clearance.[1][2] |
| Area Under the Curve (AUC) | Lower | Higher | Longer circulation time results in greater overall drug exposure. |
| Volume of Distribution (Vd) | Potentially Larger | Potentially Smaller | The larger size of the PEG4-conjugate may restrict its distribution into certain tissues. |
| Clearance (CL) | Faster | Slower | Reduced renal and potentially hepatic clearance due to increased size and hydrophilicity.[] |
| Uptake by Reticuloendothelial System (RES) | Higher | Lower | The longer PEG4 chain may provide a more effective "stealth" effect, reducing uptake by phagocytic cells. |
Experimental Protocols for Comparative Pharmacokinetic Studies
To empirically determine the pharmacokinetic profiles of molecules conjugated with this compound and H2N-PEG4-COOH, a rigorous and well-designed in vivo study is essential. Below is a representative experimental protocol.
Objective
To compare the pharmacokinetic profiles of a model drug conjugated with this compound (Test Article 1) and H2N-PEG4-COOH (Test Article 2) in a rodent model.
Materials
-
Test Article 1: Model Drug-PEG2-Linker
-
Test Article 2: Model Drug-PEG4-Linker
-
Vehicle (e.g., saline, PBS)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old)
-
Analytical standards of both test articles
-
LC-MS/MS system
Methodology
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Randomly assign animals to two groups (n=5 per group), one for each test article.
-
-
Dosing:
-
Administer a single intravenous (IV) bolus dose of Test Article 1 or Test Article 2 via the tail vein. The dose should be equivalent based on the molar amount of the active drug.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation on the plasma samples by adding a suitable organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug-linker conjugate. Develop and validate the method for linearity, accuracy, precision, and sensitivity.[5][6]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data for each animal.
-
Parameters to be determined include: half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
-
Statistical Analysis:
-
Perform statistical comparisons (e.g., t-test or ANOVA) of the pharmacokinetic parameters between the two groups to determine if the differences are statistically significant.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key stages of a comparative pharmacokinetic study.
Caption: High-level workflow of a comparative pharmacokinetic study.
Caption: Detailed workflow for the bioanalysis of plasma samples using LC-MS/MS.
Conclusion
The choice between this compound and H2N-PEG4-COOH as a linker in drug development will depend on the desired pharmacokinetic profile of the final conjugate. The H2N-PEG4-COOH linker, with its longer PEG chain, is expected to confer a longer plasma half-life and greater systemic exposure compared to the this compound linker. This can be advantageous for reducing dosing frequency and potentially improving therapeutic efficacy. However, the shorter PEG2 linker might be preferred in applications where more rapid clearance is desirable. The provided experimental protocol offers a robust framework for empirically determining the precise pharmacokinetic trade-offs for a specific drug candidate, enabling an informed decision in the drug development process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 4. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetic study of PEGylated gemcitabine and gemcitabine in rats by LC-MS/MS coupled with pre-column derivatization and MSALL technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Beyond PEG: A Comparative Guide to Alternative Linkers for Biomolecule Conjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates. While poly(ethylene glycol) (PEG) linkers, such as H2N-PEG2-CH2COOH, have long been the gold standard, concerns regarding potential immunogenicity and non-biodegradability have spurred the development of innovative alternatives. This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation biotherapeutics.
The limitations of PEG linkers, including the potential for accelerated blood clearance due to pre-existing anti-PEG antibodies and concerns about long-term accumulation, have necessitated the exploration of new classes of linkers.[1] This guide focuses on a comparative analysis of several promising alternatives: polysarcosine (pSar), polypeptides, and zwitterionic polymers. These alternatives offer distinct advantages in terms of biocompatibility, biodegradability, and tunable physicochemical properties.
Comparative Performance of Linker Technologies
The selection of a linker significantly impacts the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The ideal linker should be stable in circulation, ensure efficient payload delivery to the target site, and be non-immunogenic. The following table summarizes a comparison of key performance parameters for PEG and its alternatives based on available preclinical data.
| Linker Class | Key Features | In Vitro Cytotoxicity (ADCs) | In Vivo Stability/Half-Life | Biodegradability | Potential Immunogenicity |
| Poly(ethylene glycol) (PEG) | Gold standard, hydrophilic, flexible.[1] | Standard benchmark for in vitro potency. | Can have prolonged half-life, but anti-PEG antibodies can lead to accelerated clearance.[1] | Non-biodegradable.[1] | Potential for immunogenicity due to pre-existing anti-PEG antibodies.[1] |
| Polysarcosine (pSar) | Polypeptoid, hydrophilic, stealth properties similar to PEG.[2] | Comparable or slightly higher potency in some studies.[1] | Can offer comparable or superior performance to PEG, especially for high drug-to-antibody ratios (DARs).[1][3] | Biodegradable.[2] | Low immunogenicity reported.[2] |
| Polypeptides | Composed of natural amino acids, tunable properties.[1] | Efficacy is comparable to standard linkers in some ADC models.[4] | Stability can be engineered through sequence design.[1][4] | Biodegradable into natural amino acids.[1] | Generally low immunogenicity.[1] |
| Zwitterionic Polymers | Contain both positive and negative charges, superhydrophilic.[5] | Can enhance drug delivery and effectiveness in killing cancer cells.[6] | Demonstrated longer plasma half-life compared to a PEG-like polymer conjugate of similar molecular weight.[7][8] | Can be designed to be biodegradable.[6] | Low nonspecific protein adsorption, suggesting low immunogenicity.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful evaluation of different linker technologies. Below are generalized protocols for key experiments related to the synthesis, conjugation, and characterization of bioconjugates.
Protocol 1: General Two-Step Conjugation of a Small Molecule Drug to an Antibody
This protocol outlines a typical workflow for creating an antibody-drug conjugate (ADC) using a heterobifunctional linker with a carboxyl group (like this compound or its alternatives) and an amine-reactive group.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Linker (e.g., Boc-NH-PEG3-COOH as a representative alternative structure)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Small molecule drug with a compatible functional group
-
Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Linker Activation:
-
Dissolve the carboxyl-containing linker in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add a molar excess of EDC and NHS to activate the carboxyl group, forming an NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Drug:
-
Add the activated linker to the small molecule drug containing a primary amine.
-
Adjust the pH to 7.2-8.0 and incubate for 1-2 hours at room temperature.
-
Purify the linker-drug conjugate.
-
-
Antibody Modification (if necessary):
-
If the linker has a second reactive group (e.g., a protected amine that is now deprotected), it can be conjugated to the antibody.
-
-
Conjugation to Antibody:
-
Add the purified and activated linker-drug to the antibody solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent.
-
Purify the final ADC using size-exclusion chromatography to remove unconjugated drug and linker.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency of an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs with different linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a buffered solution with detergent)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC constructs in cell culture medium.
-
Add the diluted ADCs to the respective wells and include an untreated control.
-
-
Incubation:
-
Incubate the plate for a period that allows the drug to exert its effect (typically 72-96 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
Protocol 3: In Vitro Plasma Stability Assay (LC-MS Method)
This assay evaluates the stability of the bioconjugate in plasma by measuring the drug-to-antibody ratio (DAR) over time.
Materials:
-
Bioconjugate (ADC)
-
Human or mouse plasma
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A)
-
Wash and elution buffers
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at a specific concentration at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
-
Affinity Capture:
-
Use affinity capture beads to isolate the ADC from the plasma.
-
-
Elution and Reduction:
-
Elute the ADC from the beads and reduce the interchain disulfide bonds to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Analyze the sample using LC-MS to determine the relative abundance of drug-conjugated and unconjugated antibody chains.
-
-
Data Analysis:
-
Calculate the average DAR at each time point to assess the stability of the linker.
-
Visualizing the Landscape of Bioconjugation
To further aid in the understanding of the concepts discussed, the following diagrams illustrate key aspects of linker technology and experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances of multifunctional zwitterionic polymers for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradable zwitterionic sulfobetaine polymer and its conjugate with paclitaxel for sustained drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific Zwitterionic Polymer Conjugates of a Protein Have Long Plasma Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site‐Specific Zwitterionic Polymer Conjugates of a Protein Have Long Plasma Circulation | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Crosslinking H2N-PEG2-CH2COOH: EDC/NHS Chemistry vs. Alternatives
For researchers, scientists, and drug development professionals, the covalent crosslinking of molecules like H2N-PEG2-CH2COOH, which possesses both a primary amine and a carboxylic acid, is a fundamental technique in bioconjugation, drug delivery, and surface modification. The choice of crosslinking chemistry is critical, directly impacting the efficiency, stability, and functionality of the resulting conjugate. This guide provides an objective comparison of the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) chemistry against other prominent crosslinking strategies.
EDC/NHS Chemistry: The Gold Standard
EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no additional atoms are incorporated into the final amide bond.[1] The reaction proceeds in two steps: first, EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[2] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This ester then efficiently reacts with the primary amine of another molecule to form a stable amide bond.[2]
Alternative Crosslinking Chemistries
While EDC/NHS is versatile, several alternatives offer advantages in specific contexts. These can be broadly categorized into other carbodiimides, onium salts, and pre-activated esters.
Other Carbodiimides: DCC and DIC
N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are alternatives to EDC.[3] DCC is often used in organic synthesis but is less suitable for aqueous bioconjugation due to the insolubility of its dicyclohexylurea byproduct.[3] DIC is a liquid and its urea (B33335) byproduct is more soluble, making it more compatible with a wider range of solvents.[3]
Onium Salts: BOP, HBTU, HATU, and COMU
Phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HBTU, HATU, COMU) salts are highly efficient coupling reagents often used in peptide synthesis.[3][4] They react with the carboxylic acid to form a reactive ester intermediate, which then couples with the amine.[4] HATU, for instance, is known for its rapid reaction times and reduced side reactions compared to HBTU.[3] A potential side reaction with uronium reagents is guanidinylation of the amine, which can terminate the reaction.[4]
Pre-activated Esters: TFP and PFP Esters
Tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are alternatives to NHS esters. They can be prepared and isolated, offering a more controlled "one-step" conjugation process. A key advantage of TFP and PFP esters is their increased stability towards hydrolysis, especially at higher pH, compared to NHS esters.[5][6] This can lead to higher coupling efficiencies in certain conditions.[1] However, they are generally more hydrophobic than NHS esters.[5]
Performance Comparison
The selection of a crosslinker should be based on the specific application, considering factors like reaction efficiency, stability, and potential side reactions.
| Feature | EDC/NHS Chemistry | Other Carbodiimides (DCC/DIC) | Onium Salts (HATU/PyBOP) | TFP/PFP Esters |
| Reaction Type | Two-step, one-pot | Two-step, one-pot | Two-step, one-pot | One-step direct conjugation |
| Reaction Efficiency | Generally high, but can be variable. | High in organic solvents (DCC/DIC). | Very high, often near-quantitative.[4] | High, can be better than NHS esters due to lower hydrolysis.[1] |
| Reaction Conditions | Aqueous buffers, pH 4.5-7.5 (activation), pH 7.2-8.5 (coupling).[7] | Primarily organic solvents.[3] | Organic solvents with a non-nucleophilic base (e.g., DIPEA).[4] | Aqueous or organic solvents, optimal pH >7.5.[5] |
| Intermediate Stability | O-acylisourea is unstable; NHS ester is semi-stable.[2] | O-acylisourea is unstable. | Active ester is relatively stable. | Pre-isolated and stable for storage. |
| Key Side Reactions | Hydrolysis of O-acylisourea and NHS ester; formation of N-acylurea.[8] | Racemization; byproduct removal can be difficult (DCC).[3] | Guanidinylation of amines (uronium salts); racemization.[4] | Hydrolysis (slower than NHS esters).[6] |
| Byproducts | Water-soluble urea derivative and NHS. | Insoluble (DCC) or soluble (DIC) urea derivative. | Non-carcinogenic byproducts (PyBOP).[4] | TFP-OH or PFP-OH. |
| Advantages | Widely used, versatile, "zero-length". | Cost-effective (DCC). | High efficiency, fast reactions, low racemization. | High stability to hydrolysis, one-step reaction. |
| Disadvantages | Instability of intermediates, potential for side reactions. | Byproduct removal (DCC), primarily for organic media. | Cost, potential for side reactions. | More hydrophobic than NHS esters.[5] |
Experimental Protocols
General Experimental Workflow
Protocol 1: EDC/NHS Coupling in Aqueous Buffer
-
Reagent Preparation :
-
Dissolve this compound in an amine-free buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Dissolve the amine-containing target molecule in a suitable coupling buffer (e.g., PBS, pH 7.2-8.5).
-
Freshly prepare solutions of EDC and NHS in the activation buffer (e.g., MES buffer).
-
-
Activation :
-
Add a 2-10 fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling :
-
Add the activated this compound solution to the target molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching :
-
Add a quenching reagent such as hydroxylamine (B1172632) or Tris buffer to a final concentration of 10-50 mM to stop the reaction.
-
-
Purification :
-
Remove excess reagents and byproducts by dialysis or size-exclusion chromatography (SEC).
-
Protocol 2: HATU Coupling in Organic Solvent
-
Reagent Preparation :
-
Dissolve this compound (1 equivalent) and the amine-containing target molecule (1-1.2 equivalents) in an anhydrous aprotic solvent like DMF or DMSO.
-
Prepare a solution of HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) in the same solvent.
-
-
Activation and Coupling :
-
Add the HATU/DIPEA solution to the this compound solution and stir for a few minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing target molecule to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification :
-
Dilute the reaction mixture with a suitable solvent and wash with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography.
-
Protocol 3: TFP Ester Coupling
-
Reagent Preparation :
-
Synthesize and purify the TFP ester of this compound beforehand.
-
Dissolve the H2N-PEG2-CH2-CO-TFP in a suitable solvent (e.g., DMF, DMSO, or an aqueous buffer).
-
Dissolve the amine-containing target molecule in a compatible buffer, preferably with a pH between 7.5 and 9.0.
-
-
Coupling :
-
Add the TFP-activated PEG solution to the target molecule solution.
-
Incubate for 1-4 hours at room temperature.
-
-
Quenching and Purification :
-
Quench and purify as described in the EDC/NHS protocol.
-
Conclusion
The choice of crosslinker for this compound depends on the specific requirements of the application. EDC/NHS chemistry remains a robust and versatile option for many bioconjugation needs. However, for applications requiring higher efficiency, faster reaction times, or greater stability in aqueous solutions, alternatives such as onium salts or pre-activated TFP/PFP esters should be considered. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal crosslinking strategy to achieve their desired conjugate with high yield and functionality.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
Quantifying H2N-PEG2-CH2COOH Conjugation Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of conjugation efficiency is a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and functionalized nanoparticles. The conjugation of molecules like H2N-PEG2-CH2COOH, a common amine-terminated PEG linker, to proteins, peptides, or other substrates requires robust analytical methods to determine the degree of substitution and ensure product consistency and efficacy. This guide provides a comparative overview of common analytical techniques for quantifying the efficiency of this amine-reactive conjugation.
Comparison of Analytical Methods
The choice of analytical method for quantifying this compound conjugation depends on several factors, including the nature of the conjugated molecule, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes and compares the key performance characteristics of several widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity | Throughput |
| TNBS Assay | Colorimetric detection of unreacted primary amines. | Simple, inexpensive, and utilizes common laboratory equipment. | Indirect method, can be prone to interference from other nucleophiles, and may provide erroneous results for some proteins.[1] | µg/mL range[2][3] | High |
| Fluorescamine (B152294) Assay | Fluorometric detection of unreacted primary amines. | High sensitivity and rapid reaction time.[4][5][6][7][8] | Indirect method, requires a fluorometer, and the fluorescent signal can be susceptible to quenching. | ng/mL to µg/mL range[4][6] | High |
| SEC-MALS | Separation by size followed by absolute molar mass determination. | Provides direct measurement of the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation without relying on standards.[9][10][11][12][13] | Requires specialized and expensive instrumentation, and may not be suitable for very small PEG linkers where the mass change is minimal. | µg range | Medium |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Provides a direct and accurate measurement of the molecular weight of the conjugate and can identify different PEGylated species.[14][15][16][17][18] | Can be sensitive to sample preparation and matrix effects, and quantification can be challenging. | pmol to fmol range | Medium to High |
| ¹H-NMR Spectroscopy | Quantifies the ratio of PEG protons to protons on the target molecule. | Provides detailed structural information and can be a direct, quantitative method without the need for standards.[19][20] | Requires a high-field NMR spectrometer and deuterated solvents, and may lack the sensitivity for low-level conjugation. | µg to mg range | Low to Medium |
| UV-Vis Spectroscopy | Measures the change in absorbance of a chromophore upon conjugation. | Simple, rapid, and widely available instrumentation.[21][22][23][24] | Indirect method that often relies on the introduction of a chromophore or a significant change in the UV spectrum upon conjugation. | µg/mL range | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Assay
This colorimetric assay quantifies the number of unreacted primary amino groups. The conjugation efficiency is determined by comparing the number of free amines before and after the conjugation reaction.
Materials:
-
TNBS solution (e.g., 5% w/v in methanol)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 10% SDS and 1 N HCl
-
Amine-containing standard (e.g., glycine) for standard curve
-
Microplate reader
-
Standard Curve Preparation: Prepare a series of known concentrations of the amine standard (e.g., 0-2 mM glycine) in the Reaction Buffer.
-
Sample Preparation: Dissolve the unconjugated and conjugated samples in the Reaction Buffer to a final concentration of approximately 0.1-1 mg/mL.
-
Reaction:
-
To 100 µL of each standard and sample in a 96-well plate, add 50 µL of a freshly prepared 0.01% TNBS solution in Reaction Buffer.
-
Incubate the plate at 37°C for 2 hours.
-
-
Quenching: Add 50 µL of 10% SDS and 25 µL of 1 N HCl to each well to stop the reaction.
-
Measurement: Measure the absorbance at 335 nm using a microplate reader.
-
Calculation: Determine the concentration of free amines in the samples by comparing their absorbance to the standard curve. The conjugation efficiency is calculated as follows:
-
Efficiency (%) = (1 - (Free amines in conjugated sample / Free amines in unconjugated sample)) * 100
-
Fluorescamine Assay
This fluorometric assay is a highly sensitive method for quantifying residual primary amines.
Materials:
-
Fluorescamine solution (e.g., 3 mg/mL in acetone (B3395972) or DMSO)
-
Reaction Buffer: 0.1 M Borate Buffer, pH 9.0
-
Amine-containing standard (e.g., bovine serum albumin - BSA) for standard curve
-
Fluorometer or fluorescent microplate reader
-
Standard Curve Preparation: Prepare a series of known concentrations of the amine standard (e.g., 0-100 µg/mL BSA) in the Reaction Buffer.
-
Sample Preparation: Dilute the unconjugated and conjugated samples in the Reaction Buffer.
-
Reaction:
-
To 100 µL of each standard and sample in a black 96-well plate, rapidly add 25 µL of the fluorescamine solution while vortexing.
-
Incubate at room temperature for 5-15 minutes in the dark.
-
-
Measurement: Measure the fluorescence with excitation at ~390 nm and emission at ~475 nm.
-
Calculation: Determine the concentration of free amines in the samples from the standard curve. Calculate the conjugation efficiency as described for the TNBS assay.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This technique separates molecules based on their hydrodynamic radius and then determines their absolute molar mass, allowing for a direct measurement of the degree of PEGylation.
Materials:
-
SEC-MALS system (including HPLC, SEC column, MALS detector, and a refractive index (RI) detector)
-
Mobile Phase: A buffer compatible with the sample (e.g., PBS)
Procedure: [9][10][11][12][13]
-
System Setup and Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors.
-
Sample Preparation: Prepare the conjugated sample at a known concentration (e.g., 1-5 mg/mL) in the mobile phase. Filter the sample through a 0.1 or 0.22 µm filter.
-
Data Acquisition: Inject the sample onto the SEC column. Collect data from the UV, MALS, and RI detectors.
-
Data Analysis:
-
Use the software provided with the MALS instrument to analyze the data.
-
Determine the molar mass of the main peak corresponding to the conjugate.
-
The degree of substitution (DOS) can be calculated using the following formula:
-
DOS = (Molar mass of conjugate - Molar mass of unconjugated molecule) / Molar mass of this compound
-
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the TNBS assay to quantify primary amines.
Caption: Workflow for the fluorescamine assay to quantify primary amines.
Caption: Workflow for SEC-MALS analysis of PEGylated conjugates.
Conclusion
The quantification of this compound conjugation efficiency is paramount for the successful development of precisely engineered biomolecules. While indirect methods like the TNBS and fluorescamine assays offer simplicity and high throughput, they can be susceptible to inaccuracies. For more definitive and direct characterization, techniques such as SEC-MALS and MALDI-TOF MS are invaluable, providing absolute measurements of the degree of substitution. The choice of the most appropriate method will be dictated by the specific requirements of the research, balancing the need for accuracy with practical considerations of cost and available instrumentation.
References
- 1. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UBC BIOMOD 2016 [biomod2016.gitlab.io]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. wyatt.com [wyatt.com]
- 11. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 12. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bath.ac.uk [bath.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mjas.analis.com.my [mjas.analis.com.my]
- 22. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 27. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Surface Analysis: FTIR and XPS Characterization of H2N-PEG2-CH2COOH Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) for the characterization of surfaces modified with the bifunctional linker, H2N-PEG2-CH2COOH. We present supporting experimental data, detailed protocols, and a comparison with alternative surface modification agents to assist researchers in selecting the appropriate analytical techniques and surface chemistries for their applications.
Introduction to Surface Modification and Analysis
Surface modification with molecules like this compound is a critical step in the development of advanced materials for biomedical applications, including drug delivery systems, biosensors, and biocompatible coatings. This particular polyethylene (B3416737) glycol (PEG) derivative offers a terminal amine group (H2N-) for covalent attachment to a variety of substrates and a terminal carboxylic acid group (-COOH) for subsequent functionalization with targeting ligands, drugs, or other biomolecules.
Accurate and detailed characterization of these modified surfaces is essential to ensure successful functionalization, quantify the surface density of the linker, and understand the chemical environment of the terminal functional groups. FTIR and XPS are two powerful and complementary surface-sensitive techniques that provide critical insights into the chemical composition and structure of modified surfaces.
FTIR Analysis of this compound Modified Surfaces
FTIR spectroscopy probes the vibrational modes of chemical bonds. In the context of surface analysis, Attenuated Total Reflectance (ATR)-FTIR is a commonly employed technique that provides information about the functional groups present on the surface of a material.
Expected FTIR Spectral Features
The FTIR spectrum of a surface successfully modified with this compound will exhibit characteristic peaks corresponding to the different functional groups within the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Observations |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | A broad absorption band indicative of hydrogen-bonded hydroxyl groups. |
| N-H (Amine) | Stretching | 3500-3300 | May appear as one or two sharp peaks, often overlapping with the broad O-H stretch. |
| C-H (Alkyl) | Stretching | 2950-2850 | Characteristic sharp peaks from the ethylene (B1197577) glycol backbone. |
| C=O (Carboxylic Acid) | Stretching | 1760-1690 | A strong, sharp peak indicating the presence of the carboxyl group.[1][2] |
| N-H (Amine) | Bending | 1650-1580 | A peak that can sometimes overlap with the C=O stretch of the deprotonated carboxylate. |
| C-O-C (Ether) | Stretching | 1150-1085 | A strong, characteristic peak from the PEG backbone. |
| C-O (Carboxylic Acid) | Stretching | 1320-1210 | A peak associated with the carboxylic acid group.[2] |
| O-H (Carboxylic Acid) | Bending | 960-900 (broad) | A broad peak characteristic of out-of-plane bending of the hydroxyl group.[2] |
Experimental Protocol: ATR-FTIR Spectroscopy
A general protocol for the ATR-FTIR analysis of a modified surface is as follows:
-
Sample Preparation: Ensure the modified surface is clean and dry. No specific sample preparation is typically needed for solid, flat samples. For powdered samples, they can be pressed into a pellet or spread evenly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, unmodified substrate or the bare ATR crystal. This will be subtracted from the sample spectrum to eliminate contributions from the substrate and the ambient environment (e.g., CO2, water vapor).
-
Sample Analysis: Place the modified surface in intimate contact with the ATR crystal. Apply consistent pressure to ensure good contact.
-
Data Acquisition: Collect the FTIR spectrum over the desired wavenumber range (typically 4000-650 cm⁻¹).[3] The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the modifying layer.
XPS Analysis of this compound Modified Surfaces
XPS is a quantitative technique that provides information about the elemental composition and chemical states of the elements on the surface of a material (top 5-10 nm).[4][5] It is highly sensitive to the chemical environment of atoms.
Expected XPS Spectral Features
Analysis of the high-resolution XPS spectra of the C 1s, O 1s, and N 1s regions provides confirmation of the successful immobilization of this compound.
| Element | Core Level | Functional Group | Typical Binding Energy (eV) | Expected Observations |
| C 1s | C-C/C-H | PEG backbone | ~285.0 | The main hydrocarbon peak. |
| C-N | Amine terminus | ~285.6 - 286.5 | A shoulder or peak at a slightly higher binding energy than the C-C peak. | |
| C-O | PEG backbone | ~286.5 | A prominent peak characteristic of the ether linkages in PEG. | |
| C=O | Carboxylic acid | ~288.0 - 289.0 | A peak at a higher binding energy indicating the carboxyl carbon. | |
| O 1s | C-O | PEG backbone | ~532.5 | A major peak from the ether oxygens. |
| C=O | Carboxylic acid | ~531.5 | A shoulder or peak at a lower binding energy than the C-O peak. | |
| O-H | Carboxylic acid | ~533.5 | A shoulder at a higher binding energy. | |
| N 1s | -NH2 | Amine terminus | ~399.0 - 400.0 | A peak confirming the presence of the amine group.[6][7] |
| -NH3+ | Protonated Amine | ~401.0 - 402.0 | If the amine group is protonated, a peak at a higher binding energy will be observed.[6] |
Experimental Protocol: XPS Analysis
A general protocol for the XPS analysis of a modified surface is as follows:
-
Sample Preparation: Samples should be solid and vacuum-compatible. They are typically mounted on a sample holder using double-sided conductive tape. It is crucial to handle samples with clean, powder-free gloves and tweezers to avoid surface contamination.[8][9]
-
Introduction into UHV: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution scans are then acquired for the specific elements of interest (C 1s, O 1s, N 1s) to determine their chemical states.
-
Data Analysis: The high-resolution spectra are curve-fitted to deconvolve the different chemical states of each element. The areas under the peaks are used to determine the relative atomic concentrations of the elements on the surface.
Comparison with Alternative Surface Modification Agents
While this compound is a versatile linker, several alternatives exist, each with its own set of properties and analytical signatures.
| Alternative Molecule | Key Features | Expected FTIR Changes | Expected XPS Changes |
| Carboxy-terminated Alkyl Thiols (e.g., 11-mercaptoundecanoic acid) | Forms self-assembled monolayers (SAMs) on gold surfaces. | Absence of the strong C-O-C ether peak (~1100 cm⁻¹). Stronger C-H stretching peaks. | Absence of a significant C-O peak in the C 1s spectrum. Presence of a S 2p signal. |
| Amino-terminated Silanes (e.g., (3-aminopropyl)triethoxysilane - APTES) | Covalently binds to hydroxylated surfaces (e.g., glass, silicon oxide). | Absence of the C=O peak. Presence of Si-O-Si and Si-O-substrate peaks (~1000-1100 cm⁻¹). | Absence of the C=O component in the C 1s spectrum. Presence of Si 2p and a higher proportion of N 1s relative to carbon. |
| Zwitterionic Polymers | Possess both positive and negative charges, leading to excellent anti-fouling properties. | Characteristic peaks for the specific zwitterionic groups (e.g., sulfobetaine, carboxybetaine). | Presence of additional elements like sulfur (S 2p) or different nitrogen environments (N 1s). |
| Polysarcosine (pSar) | A biocompatible and non-immunogenic alternative to PEG. | Amide I (C=O stretch) and Amide II (N-H bend) peaks characteristic of the polyamide backbone. | A more complex N 1s spectrum due to the amide nitrogen. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of surface modification and subsequent analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 5. XPS Analysis of Surface Modified Polymers [eag.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 9. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]
Assessing the Biological Activity of Proteins After H2N-PEG2-CH2COOH Conjugation: A Comparative Guide
In the evolving landscape of protein-based therapeutics and chemical biology, the conjugation of molecules to proteins is a cornerstone strategy for modulating their function, stability, and pharmacokinetic properties. The choice of the conjugating moiety and the linker that tethers it to the protein is a critical determinant of the final conjugate's biological activity. This guide provides a comparative analysis of the biological activity of proteins after conjugation with H2N-PEG2-CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG) linker, in the context of its primary application: the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker.[2] The "biological activity" of a PROTAC is its ability to induce the degradation of the target protein, a process highly dependent on the linker's characteristics. This guide will compare the performance of short PEG linkers, exemplified by this compound, with other linker alternatives and provide the supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active component that influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4] The length, flexibility, and chemical composition of the linker are critical parameters that must be optimized for each target and E3 ligase pair.[5][6]
-
Linker Length: An optimal linker length is crucial. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where ubiquitination is inefficient.[][8]
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[5][9] PEG linkers are widely used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule.[6]
Comparative Analysis of Linker Performance in PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables present a comparative summary of how linker length and composition, including short PEG linkers analogous to this compound, affect PROTAC performance for different protein targets.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data synthesized from studies on ERα-targeting PROTACs.[10] A 16-atom linker was found to be optimal for ERα degradation.
Table 2: Influence of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from a study on TBK1-targeting PROTACs.[5][10] A 21-atom linker demonstrated the highest potency.
Table 3: Comparison of Linker Composition on KEAP1 Degradation
| PROTAC Linker | Linker Length (atoms) | DC50 (nM) in HEK293T cells |
| Short Alkyl Linker | 3-7 | >1000 |
| Optimal Alkyl Linker | 7-9 | <100 |
| Long Alkyl Linker | >9 | Decreased activity |
Data from a study on KEAP1 degraders, highlighting the optimization of linker length.[11]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a PROTAC.[12][13]
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC compound in cell culture medium. A vehicle control (e.g., DMSO) should be included.
- Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.[14][15]
1. Cell Transfection:
- Co-transfect cells with expression vectors for a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase component.
2. Cell Plating and Labeling:
- Plate the transfected cells in a 96-well plate.
- Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
3. PROTAC Treatment and Signal Detection:
- Add the PROTAC compound at various concentrations to the wells.
- Add the NanoBRET™ Nano-Glo® Substrate.
- Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.
4. Data Analysis:
- Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
- Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Visualizing the Molecular Landscape
Diagrams are essential for understanding the complex biological processes involved in PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for assessing PROTAC efficacy.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation [promega.com]
The Long and Short of It: A Head-to-Head Comparison of PEG Linker Length in Drug Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of Polyethylene Glycol (PEG) linker length in optimizing therapeutic efficacy.
In the intricate world of drug delivery, the linker molecule is far from a passive spacer. For Polyethylene Glycol (PEG) linkers, their length is a critical design parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a therapeutic conjugate. The choice between a short or a long PEG linker can dictate the success or failure of a drug delivery system, impacting everything from circulation half-life and biodistribution to tumor accumulation and cellular uptake. This guide provides an objective, data-driven comparison of different length PEG linkers across various drug delivery platforms, supported by experimental data and detailed protocols.
Impact of PEG Linker Length on Physicochemical Properties
The length of the PEG chain directly affects the hydrodynamic radius and surface properties of drug carriers. Longer PEG chains can more effectively shield the drug carrier from opsonization and subsequent clearance by the reticuloendothelial system (RES), leading to prolonged circulation times.[1][2] However, excessively long linkers might also introduce steric hindrance, potentially impeding interactions with target cells.[3]
The table below summarizes the effect of varying PEG linker lengths on the physicochemical properties of different nanoparticle formulations.
| Delivery System | PEG Linker Length | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Folate-Liposomes | 2 kDa | 120.3 ± 2.5 | -25.3 ± 1.2 | [3] |
| 5 kDa | 125.1 ± 3.1 | -28.7 ± 1.8 | [3] | |
| 10 kDa | 130.8 ± 4.2 | -31.5 ± 2.1 | [3] | |
| Polyacridine Peptide DNA Polyplexes | 2 kDa | Not Specified | +28 to +30 | [1] |
| 5 kDa | Not Specified | +10 | [1] | |
| 10 kDa | Not Specified | +10 | [1] | |
| 20 kDa | Not Specified | +5 | [1] | |
| 30 kDa | Not Specified | 0 | [1] | |
| Methotrexate-Chitosan Nanoparticles | 2 kDa | 112.8 - 171.2 | +7.4 to +35.0 | [2] |
| 5 kDa | 112.8 - 171.2 | +7.4 to +35.0 | [2] |
In Vitro Performance: Cellular Uptake and Cytotoxicity
The influence of PEG linker length on in vitro performance can be nuanced. While some studies report minimal differences in cellular uptake between different linker lengths in 2D cell culture, the three-dimensional tumor microenvironment often tells a different story.[3]
Folate-Targeted Liposomes in KB Cells
A study comparing folate-conjugated liposomes with PEG linker lengths of 2 kDa, 5 kDa, and 10 kDa found no significant difference in the cellular uptake by folate receptor-overexpressing KB cells in vitro.[3] This suggests that under these specific experimental conditions, the linker length did not critically impact the ligand-receptor interaction.[3]
The following diagram illustrates the general mechanism of folate receptor-mediated endocytosis, a common strategy for targeted drug delivery.
Caption: Mechanism of folate receptor-mediated endocytosis for targeted drug delivery.
In Vivo Performance: Pharmacokinetics, Biodistribution, and Efficacy
The in vivo setting is where the impact of PEG linker length becomes most apparent. Longer PEG chains generally lead to longer circulation times and altered biodistribution profiles, which can significantly enhance therapeutic efficacy.
Pharmacokinetics and Biodistribution
In a study on PEGylated polyacridine peptide DNA polyplexes, increasing the PEG length from 10 kDa to 30 kDa decreased liver accumulation from over 50% to just 13% of the injected dose.[1] This shift in biodistribution is attributed to the enhanced shielding effect of longer PEG chains, which reduces uptake by Kupffer cells in the liver.[1] Similarly, for methotrexate-loaded chitosan (B1678972) nanoparticles, an increase in PEG molecular weight resulted in a higher area under the plasma drug concentration-time curve (AUC), indicating prolonged systemic circulation.[2]
The table below summarizes key pharmacokinetic and biodistribution data from comparative studies.
| Delivery System | PEG Linker Length | Key Finding | Reference |
| Polyacridine Peptide DNA Polyplexes | 10 kDa | ~50% of dose in liver | [1] |
| 30 kDa | ~13% of dose in liver | [1] | |
| Methotrexate-Chitosan Nanoparticles | Increasing MW | Increased AUC (prolonged circulation) | [2] |
| Folate-Liposomes (Doxorubicin-loaded) | 2 kDa | Lower tumor accumulation | [3] |
| 5 kDa | Intermediate tumor accumulation | [3] | |
| 10 kDa | Highest tumor accumulation | [3] |
Antitumor Efficacy
The enhanced tumor accumulation afforded by longer PEG linkers often translates to improved antitumor activity. In a xenograft mouse model using folate-targeted liposomes loaded with doxorubicin, the formulation with a 10 kDa PEG linker resulted in a greater than 40% reduction in tumor size compared to those with 2 kDa or 5 kDa linkers.[3][4] This highlights the critical role of linker length in maximizing the therapeutic potential of targeted drug delivery systems in a complex in vivo environment.[3]
The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of drug delivery systems.
Caption: Generalized workflow for in vivo efficacy studies of drug delivery systems.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable comparison of different drug delivery formulations. Below are methodologies for key experiments cited in this guide.
Characterization of Nanoparticles
a) Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. Zeta potential is determined by measuring the electrophoretic mobility of the particles in an applied electric field.
-
Protocol:
-
Prepare nanoparticle suspensions in deionized water or an appropriate buffer at a suitable concentration.
-
Sonicate the samples for a short period (e.g., 5-10 minutes) to ensure a homogenous dispersion.
-
Transfer the sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Set the measurement parameters, including temperature (e.g., 25°C) and scattering angle (e.g., 90° or 173°).
-
Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.
-
For zeta potential, use a specific folded capillary cell and apply an electric field.
-
Analyze the data to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
-
In Vivo Biodistribution Study
-
Principle: This study determines the organ and tissue distribution of the drug delivery system over time after administration. This is often achieved by labeling the nanoparticles or the drug with a radioactive isotope or a fluorescent dye.
-
Protocol:
-
Administer the labeled nanoparticle formulations intravenously to tumor-bearing mice.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a subset of animals from each group.
-
Harvest major organs and tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart) and collect blood samples.
-
Weigh each organ and tissue sample.
-
Quantify the amount of label (radioactivity or fluorescence) in each sample using an appropriate instrument (e.g., gamma counter or fluorescence imaging system).
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Quantification of PEG on Nanoparticles
-
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a charged aerosol detector (CAD) can be used to quantify the amount of PEG on nanoparticles.
-
Protocol:
-
Separate the PEGylated nanoparticles from free, unbound PEG using centrifugation.
-
To measure the total PEG, dissolve the nanoparticle pellet using a suitable agent (e.g., potassium cyanide for gold nanoparticles).
-
To measure the bound PEG, displace the PEG from the nanoparticle surface using a displacing agent (e.g., dithiothreitol (B142953) for thiol-linked PEG).
-
Prepare a series of PEG standards of known concentrations.
-
Analyze the standards and the samples using an RP-HPLC-CAD system.
-
Construct a calibration curve from the standards and use it to determine the concentration of PEG in the samples.
-
Conclusion
The length of the PEG linker is a powerful tool for tuning the in vivo performance of drug delivery systems. While shorter linkers may be sufficient for some applications, the evidence strongly suggests that for systemic drug delivery, particularly in oncology, longer PEG chains can offer significant advantages. By enhancing circulation time and improving tumor accumulation, longer PEG linkers can lead to superior therapeutic outcomes. However, the optimal PEG length is likely dependent on the specific drug carrier, targeting ligand, and therapeutic application, underscoring the importance of empirical testing and rational design in the development of next-generation drug delivery technologies.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
Safety Operating Guide
Proper Disposal of H2N-PEG2-CH2COOH: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of H2N-PEG2-CH2COOH, a common bifunctional linker used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).
For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the disposal of this compound (also known as 8-Amino-3,6-dioxaoctanoic acid), its derivatives, and associated waste materials.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound and its contaminated materials is to never dispose of it down the drain or in regular solid waste .[1] All waste must be collected and managed as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or expired this compound powder, along with any grossly contaminated items such as weighing boats or paper, into a designated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound, including reaction mixtures and rinsing solutions, in a designated hazardous liquid waste container.
-
Do not mix incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound should be disposed of in a designated, puncture-proof sharps container.
-
-
Empty Containers:
-
Thoroughly rinse empty containers of this compound with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The first rinseate is considered hazardous and must be collected in the designated liquid waste container. Subsequent rinses may also need to be collected depending on local regulations.
-
After triple-rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with your institution's policies.
-
2. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Always follow your institution's specific procedures for hazardous waste disposal.
Quantitative Data for Chemical Waste
| Contaminant | CAS Number | Regulatory Limit (mg/L) |
| Arsenic | 7440-38-2 | 5.0 |
| Barium | 7440-39-3 | 100.0 |
| Cadmium | 7440-43-9 | 1.0 |
| Chromium | 7440-47-3 | 5.0 |
| Lead | 7439-92-1 | 5.0 |
| Mercury | 7439-97-6 | 0.2 |
| Selenium | 7782-49-2 | 1.0 |
| Silver | 7440-22-4 | 5.0 |
| Benzene | 71-43-2 | 0.5 |
| Chloroform | 67-66-3 | 6.0 |
| Methyl ethyl ketone | 78-93-3 | 200.0 |
| Trichloroethylene | 79-01-6 | 0.5 |
Data sourced from the U.S. Environmental Protection Agency (EPA).[2]
Experimental Protocol: Amide Coupling using this compound
This compound is frequently used to link molecules by forming a stable amide bond. This often involves activating the carboxylic acid group with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The waste generated from such experiments must be disposed of as hazardous.
Objective: To conjugate a primary amine-containing molecule to a carboxyl-containing molecule using this compound as a linker.
Materials:
-
This compound
-
Molecule with a primary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel
-
Stirring apparatus
-
Appropriate purification equipment (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to form the NHS ester.
-
Conjugation Reaction: In a separate vessel, dissolve the primary amine-containing molecule (1.0-1.5 equivalents) in anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated this compound mixture.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench any unreacted NHS esters. The product is then purified, typically by chromatography.
Waste from this protocol, including the reaction mixture and all rinsing solvents, must be collected and disposed of as hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling H2N-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling H2N-PEG2-CH2COOH (CAS RN: 134978-97-5), a bifunctional PROTAC linker. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Inspect for tears or degradation before use. |
| Body Protection | Laboratory Coat | A long-sleeved, fully-fastened lab coat is required. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and contamination risks.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended long-term storage is at -20°C for the powder form[2][3].
-
For solutions, storage at -80°C can extend stability for up to 6 months[2][4].
2.2. Preparation of Solutions
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
To minimize air exposure, especially for hygroscopic compounds, consider handling under an inert atmosphere (e.g., nitrogen or argon).
-
Given that many PEG reagents can be low-melting solids and difficult to weigh accurately, preparing a stock solution is recommended[5][6].
-
Dissolve the compound in a suitable, dry solvent such as DMSO or DMF[6][7].
2.3. Handling and Use
-
Always handle this compound within a chemical fume hood to avoid inhalation of dust or aerosols.
-
Use dedicated, clean spatulas and glassware. Avoid contact with incompatible materials.
-
When transferring solutions, use a calibrated pipette or a syringe with a non-coring needle through a septum to maintain an inert atmosphere if necessary[5][6].
Spill Management and Disposal Plan
3.1. Spill Response
-
In case of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent and wash thoroughly.
3.2. Waste Disposal
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as chemical waste.
-
Collect all waste in designated, sealed, and properly labeled containers.
-
While polyethylene (B3416737) glycol is generally considered biodegradable, it is crucial to avoid releasing it into wastewater systems[8].
-
Arrange for disposal through a licensed chemical waste disposal contractor in accordance with local and national regulations[8][9].
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound, from receipt to disposal.
References
- 1. This compound | 134978-97-5 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. confluore.com [confluore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. google.com [google.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
